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  • Product: 4-(Aminomethyl)-3-methylphenol
  • CAS: 1243347-65-0

Core Science & Biosynthesis

Foundational

chemical and physical properties of 4-(aminomethyl)-3-methylphenol

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(Aminomethyl)-3-methylphenol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(Aminomethyl)-3-methylphenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical methodologies for 4-(aminomethyl)-3-methylphenol. This key chemical intermediate is of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document consolidates critical data and established protocols to serve as a foundational resource for its application and further research.

Introduction

4-(Aminomethyl)-3-methylphenol, a substituted phenolic compound, is a versatile bifunctional molecule featuring both a nucleophilic aminomethyl group and a phenolic hydroxyl group. This unique structural arrangement makes it a valuable building block in the synthesis of a variety of more complex molecules. Its applications are found in the pharmaceutical industry as a precursor to antipsychotic agents and in the dye industry.[1] The presence of both an acidic phenol and a basic amine group imparts interesting chemical characteristics and potential for diverse reactivity.

Chemical and Physical Properties

The fundamental properties of 4-(aminomethyl)-3-methylphenol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource(s)
IUPAC Name 4-(aminomethyl)-3-methylphenol[2]
Synonyms 4-Amino-m-cresol, 2-Amino-5-hydroxytoluene
CAS Number 2835-99-6
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
Appearance White to brown crystalline powder[3]
Melting Point 176-179 °C
Boiling Point 229.26 °C (estimated)[4]
Solubility Slightly soluble in water and many organic solvents.[5]
pKa Not experimentally determined. Estimated to be ~10 for the phenolic proton and ~9-10 for the aminium proton, based on similar structures.[6]
XLogP3 0.7[2]

Synthesis and Reactivity

Synthesis

A common and well-documented method for the synthesis of 4-(aminomethyl)-3-methylphenol proceeds via a two-step process starting from m-cresol.[4]

  • Nitrosation of m-Cresol: The synthesis begins with the nitrosation of m-cresol. In this step, m-cresol is treated with a nitrosating agent, such as sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid), at low temperatures. This electrophilic aromatic substitution reaction introduces a nitroso group at the para position to the hydroxyl group, yielding 4-nitroso-3-methylphenol.[4]

  • Reduction of the Nitroso Group: The intermediate, 4-nitroso-3-methylphenol, is then reduced to the corresponding amine. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common industrial method.[4]

Diagram: Synthesis Workflow

Synthesis of 4-(aminomethyl)-3-methylphenol Figure 1: Synthesis Workflow m-Cresol m-Cresol Nitrosation Nitrosation m-Cresol->Nitrosation NaNO2, HCl 4-Nitroso-3-methylphenol 4-Nitroso-3-methylphenol Nitrosation->4-Nitroso-3-methylphenol Reduction Reduction 4-Nitroso-3-methylphenol->Reduction H2, Catalyst 4-(Aminomethyl)-3-methylphenol 4-(Aminomethyl)-3-methylphenol Reduction->4-(Aminomethyl)-3-methylphenol Analytical Workflow for 4-(aminomethyl)-3-methylphenol Figure 2: HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Injection Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition UV Detection Data Processing Data Processing Data Acquisition->Data Processing Integration Purity Assessment / Quantification Purity Assessment / Quantification Data Processing->Purity Assessment / Quantification

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Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of 4-(aminomethyl)-3-methylphenol

Target Audience: Research Chemists, Toxicologists, and Pharmaceutical Development Professionals Compound: 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0) Executive Summary In modern drug discovery and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Toxicologists, and Pharmaceutical Development Professionals Compound: 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0)

Executive Summary

In modern drug discovery and materials science, bifunctional aromatic scaffolds are critical for building complex molecular architectures. 4-(aminomethyl)-3-methylphenol (CAS 1243347-65-0) is a highly versatile building block characterized by the presence of both a primary benzylic amine and a phenolic hydroxyl group[1][2]. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we analyze the mechanistic causality behind the compound's hazards, establish self-validating safety workflows, and detail a chemoselective synthetic protocol that leverages its unique structural dynamics.

Physicochemical Landscape and Structural Dynamics

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological assays and synthetic reactions. The data below is aggregated from computational models and empirical databases[2][3].

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Formula C₈H₁₁NODefines the bifunctional basic/acidic nature.
Molecular Weight 137.18 g/mol [2]Highly efficient ligand efficiency (LE) metric for fragment-based drug design.
Topological Polar Surface Area 46.3 Ų[2]Optimal for crossing cellular membranes (well below the 90 Ų threshold for CNS penetration).
XLogP3 0.7[2]Indicates moderate lipophilicity, ensuring solubility in both aqueous buffers and organic solvents.
Boiling Point ~282.2 °C (Predicted)[3]Low volatility at room temperature, reducing the risk of acute inhalation exposure under standard conditions.

Causality Insight: The XLogP3 of 0.7 and TPSA of 46.3 Ų[2] dictate that this molecule will readily partition into lipid bilayers but will not become trapped within them. The adjacent methyl group on the phenol ring provides steric hindrance, subtly deactivating the phenolic hydroxyl group while leaving the benzylic amine highly accessible for nucleophilic attack.

Hazard Characterization & Toxicological Mechanisms

Based on data derived from the compound and its hydrochloride salt surrogate[4], 4-(aminomethyl)-3-methylphenol presents specific occupational hazards that require strict engineering controls.

Table 2: GHS Hazard Classifications
Hazard ClassHazard StatementGHS Code
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaledH302 + H312 + H332[4]
Skin Corrosion/Irritation Causes skin irritationH315[4]
Serious Eye Damage/Irritation Causes serious eye irritationH319[4]
STOT - Single Exposure May cause drowsiness or dizzinessH336[4]

Mechanistic Toxicology:

  • Irritation (H315, H319): The primary benzylic amine is a moderately strong base (estimated pKa ~9.5). Upon contact with physiological moisture (e.g., sweat, tear film), it undergoes rapid protonation. This creates a localized alkaline microenvironment that saponifies cellular lipids and denatures structural proteins, leading to acute irritation[4].

  • Systemic Toxicity (H302, H312): The acute toxicity profile is mechanistically linked to the phenolic moiety. In biological systems, phenols can undergo cytochrome P450-mediated oxidative metabolism into reactive quinone methides. These electrophilic intermediates can covalently bind to cellular macromolecules, inducing cellular stress and systemic toxicity[4].

Advanced Safety & Handling Workflows

Standard SDS instructions often fail to provide actionable, verifiable steps. The following protocol establishes a self-validating system for handling and spill management.

Step-by-Step Handling Protocol
  • Environmental Isolation: All weighing and transfer operations must be performed in a Class II biological safety cabinet or a ductless fume hood. Causality: Despite a high boiling point[3], the generation of micro-dust particulates during weighing can lead to inhalation (H332)[4].

  • PPE Selection: Don chemical-resistant Nitrile gloves (minimum 0.12 mm thickness). Causality: Nitrile provides superior permeation resistance to basic organic amines compared to standard latex, effectively mitigating dermal absorption (H312)[4].

  • Spill Management & Neutralization:

    • Action: In the event of a benchtop spill, do not sweep dry. Spray the area with a 5% aqueous citric acid solution.

    • Causality: Citric acid safely protonates the free base amine, converting the hazardous, skin-permeable free base into a non-volatile, water-soluble, and biologically inert citrate salt.

    • Self-Validating Checkpoint: Press a universal pH indicator strip against the damp spill area. A color shift indicating a pH of 5.0–6.0 visually validates that the basic amine has been completely neutralized. Do not proceed with mechanical cleanup using absorbent pads until this pH threshold is confirmed.

Chemoselective Synthetic Integration: Experimental Protocol

Because the benzylic amine is significantly more nucleophilic than the sterically hindered phenolic hydroxyl, chemoselective amide bond formation can be achieved without the use of protecting groups, streamlining synthetic workflows.

Experiment: Chemoselective N-Acylation of 4-(aminomethyl)-3-methylphenol

Reagents: Target Carboxylic Acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), 4-(aminomethyl)-3-methylphenol (1.0 eq)[1], Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.2 M). Add HATU and DIPEA. Stir for 15 minutes at room temperature. Causality: DIPEA is a non-nucleophilic base that facilitates the formation of the active ester without competing for the electrophilic center.

  • Coupling: Add 4-(aminomethyl)-3-methylphenol directly to the activated mixture. Stir for 2 hours.

  • In-Process Validation (The Self-Validating Checkpoint):

    • Spot the reaction mixture on a silica TLC plate alongside a pure standard of 4-(aminomethyl)-3-methylphenol.

    • Develop the plate, spray with , and heat.

    • Validation: The standard lane will produce a vibrant purple spot (indicating the free primary amine). The complete absence of this purple spot in the reaction lane provides immediate, visual proof that the amine has been 100% consumed, preventing premature reaction quenching.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate. Causality: The mildly acidic aqueous quench ensures any trace unreacted amine is protonated and partitioned into the aqueous waste, leaving the highly pure neutral amide product in the organic layer.

Workflow Visualization

The following diagram maps the logical progression from hazard identification to safe synthetic execution.

G Substrate 4-(aminomethyl)-3-methylphenol CAS: 1243347-65-0 Hazard Hazard Assessment Irritant & Acute Tox Substrate->Hazard SDS Profiling PPE Engineering Controls Fume Hood & Nitrile PPE Hazard->PPE Risk Mitigation Reaction Chemoselective N-Acylation (HATU / DIPEA) PPE->Reaction Safe Execution Validation In-Process Validation LC-MS & Ninhydrin Stain Reaction->Validation Reaction Monitoring Product Target Amide Scaffold (Phenol Intact) Validation->Product Confirmed Conversion

Caption: Workflow integrating hazard mitigation with chemoselective synthetic application.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol." PubChem Database, [Link]

  • NextSDS. "4-(aminomethyl)-3-methylphenol hydrochloride — Chemical Substance Information." NextSDS Compliance Database,[Link]

Sources

Foundational

Comprehensive NMR Characterization of 4-(Aminomethyl)-3-methylphenol: Structural Elucidation and Analytical Workflows

Executive Summary Accurate structural elucidation is the bedrock of pharmaceutical development and synthetic validation. For multi-substituted aromatic systems like 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0) , Nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate structural elucidation is the bedrock of pharmaceutical development and synthetic validation. For multi-substituted aromatic systems like 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0) , Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level resolution. However, the presence of both electron-donating hydroxyl groups and basic aminomethyl moieties creates a complex electronic environment that demands rigorous analytical workflows.

This whitepaper provides an in-depth technical guide to the 1 H and 13 C NMR characterization of 4-(aminomethyl)-3-methylphenol. Moving beyond simple peak assignments, this guide explores the causality behind solvent selection, relaxation kinetics, and the self-validating logic of 2D NMR techniques required for unambiguous structural confirmation.

Chemical Context & Structural Dynamics

4-(Aminomethyl)-3-methylphenol consists of a phenol core substituted with a methyl group at the C-3 position and an aminomethyl group at the C-4 position.

The molecule presents unique analytical challenges:

  • Zwitterionic Potential: The acidic phenol (-OH) and basic primary amine (-NH 2​ ) can engage in inter- and intramolecular hydrogen bonding, affecting solubility and chemical shifts.

  • Electronic Push-Pull: The strong resonance-donating (+R) effect of the hydroxyl group competes with the inductive effects of the alkyl substituents, creating a highly differentiated electron density map across the aromatic ring.

To capture these nuances, the experimental design must be meticulously controlled.

Experimental Workflows & Self-Validating Protocols

A robust NMR protocol is not merely a sequence of operations; it is a self-validating system where sample preparation dictates spectral quality, and orthogonal 2D methods confirm 1D hypotheses.

Solvent Causality: Why DMSO-d 6​ ?

While CDCl 3​ is the default solvent in many organic laboratories, it is fundamentally unsuited for 4-(aminomethyl)-3-methylphenol. The compound's high polarity and hydrogen-bonding network lead to poor solubility in halogenated solvents.

Deuterated dimethyl sulfoxide (DMSO-d 6​ ) is explicitly chosen for two mechanistic reasons:

  • Solvation Power: Its high dielectric constant and strong hydrogen-bond accepting capability easily disrupt the solute's intermolecular networks.

  • Proton Exchange Quenching: DMSO-d 6​ significantly reduces the rate of proton exchange for labile functional groups (-OH, -NH 2​ ). By strongly solvating these protons, DMSO increases the activation energy for exchange, allowing the hydroxyl and amine protons to be observed as distinct signals rather than being lost to the baseline [1].

Step-by-Step Acquisition Methodology

To ensure quantitative reliability and high digital resolution, the following protocol must be strictly adhered to:

  • Sample Preparation: Weigh exactly 15–20 mg of the analyte to ensure a sufficient signal-to-noise (S/N) ratio without causing concentration-dependent viscosity line broadening. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ .

  • Shimming & Tuning: Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of the Z1/Z2 coils to achieve a line width at half-height (FWHM) of < 0.5 Hz for the TMS or residual solvent peak.

  • T 1​ Relaxation Optimization: Quaternary carbons (C-1, C-3, C-4) lack directly attached protons, meaning they rely on inefficient dipole-dipole interactions for longitudinal relaxation (T 1​ ). A relaxation delay ( d1​ ) of 5 × T 1​ (typically 3–5 seconds) must be programmed to prevent signal attenuation and integration errors [2].

  • 1D Acquisition: Acquire the 1 H spectrum at 400/500 MHz (16 scans) and the 13 C spectrum at 100/125 MHz (minimum 512 scans, WALTZ-16 proton decoupling).

  • Orthogonal Validation (2D NMR): Execute gradient-selected COSY, HSQC, and HMBC sequences. The HMBC is the critical self-validating step: if the 1D assignments are correct, the HMBC must show specific multi-bond correlations (e.g., Ar-CH 3​ to C-2 and C-4).

Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 1D Acquisition (1H & 13C NMR, d1 ≥ 5×T1) A->B C 2D Acquisition (COSY, HSQC, HMBC) A->C D Fourier Transform & Phase/Baseline Correction B->D C->D E Peak Picking & Integration D->E F Structural Elucidation & Orthogonal Validation E->F

Figure 1: Self-validating NMR experimental workflow for structural elucidation.

1 H NMR Spectral Analysis & Electronic Causality

The 1 H NMR spectrum of 4-(aminomethyl)-3-methylphenol in DMSO-d 6​ is defined by the shielding effects of the hydroxyl group. The -OH group donates electron density into the π -system, heavily shielding the ortho (H-2, H-6) positions.

  • H-2 (~6.6 ppm): Isolated between the -OH and -CH 3​ groups, this proton only exhibits a long-range meta coupling ( 4J≈2.0 Hz) to H-6.

  • H-6 (~6.5 ppm): Residing ortho to the -OH group and ortho to H-5, it appears as a doublet of doublets (dd) due to both ortho ( 3J≈8.0 Hz) and meta ( 4J≈2.0 Hz) couplings.

  • H-5 (~7.0 ppm): Positioned meta to the -OH group, it is the least shielded aromatic proton and appears as a doublet ( 3J≈8.0 Hz).

Table 1: Quantitative 1 H NMR Data Summary

PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Assignment Logic
OH (C-1) ~9.2Broad singlet (bs)1H-Highly deshielded labile proton; exchange slowed by DMSO-d 6​ .
H-5 ~7.0Doublet (d)1H~8.0Ortho-coupled to H-6; meta to OH (least shielded aromatic).
H-2 ~6.6Doublet (d)1H~2.0Meta-coupled to H-6; strongly shielded by ortho-OH.
H-6 ~6.5Doublet of doublets (dd)1H~8.0, 2.0Ortho-coupled to H-5, meta to H-2; shielded by ortho-OH.
Ar-CH 2​ ~3.6Singlet (s)2H-Deshielded by adjacent electronegative nitrogen.
Ar-CH 3​ ~2.2Singlet (s)3H-Typical benzylic methyl shift.
NH 2​ ~1.5 - 2.5Broad singlet (bs)2H-Labile protons; shift highly dependent on concentration/hydration.

13 C NMR Spectral Analysis

Carbon chemical shifts are highly sensitive to the inductive and resonance effects of directly attached substituents [3].

  • C-1 (~156.0 ppm): The ipso-carbon attached to the hydroxyl group is severely deshielded due to the electronegativity of oxygen withdrawing electron density through the σ -bond.

  • C-2 (~116.0 ppm) & C-6 (~113.0 ppm): These carbons are ortho to the -OH group. The +R resonance effect pushes π -electron density onto these carbons, shielding them significantly compared to standard benzene (~128.5 ppm).

  • C-3 (~137.0 ppm) & C-4 (~131.0 ppm): Alkyl substitution at these quaternary carbons results in a downfield shift due to the weak inductive deshielding of the carbon skeleton.

Table 2: Quantitative 13 C NMR Data Summary

PositionShift ( δ , ppm)TypeMechanistic Assignment Logic
C-1 ~156.0CqStrongly deshielded by directly attached electronegative oxygen.
C-3 ~137.0CqDeshielded by methyl substitution; confirmed via HMBC from Ar-CH 3​ .
C-4 ~131.0CqDeshielded by aminomethyl substitution.
C-5 ~129.0CHMeta to OH; relatively unaffected by resonance shielding.
C-2 ~116.0CHStrongly shielded by ortho-OH (+R effect).
C-6 ~113.0CHStrongly shielded by ortho-OH (+R effect) and para-CH 3​ .
Ar-CH 2​ ~43.0CH 2​ Aliphatic carbon deshielded by attached nitrogen.
Ar-CH 3​ ~19.0CH 3​ Typical benzylic methyl carbon.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong hypothesis, the structural assignment of closely eluting quaternary carbons (like C-3 and C-4) requires a self-validating 2D approach. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this, mapping 2J and 3J carbon-proton couplings.

Logical Validation Matrix:

  • The Ar-CH 3​ protons (~2.2 ppm) must show a strong 3J correlation to C-2 (~116 ppm) and C-4 (~131 ppm), and a 2J correlation to C-3 (~137 ppm).

  • The Ar-CH 2​ protons (~3.6 ppm) must show a 3J correlation to C-3 (~137 ppm) and C-5 (~129 ppm), and a 2J correlation to C-4 (~131 ppm).

  • H-2 (~6.6 ppm) must show a 3J correlation to C-4 and C-6, and a 2J correlation to the oxygen-bearing C-1 (~156 ppm).

By mapping these intersecting vectors, the assignment of the carbon skeleton is mathematically locked, leaving no room for interpretive error.

HMBC H_CH3 H-7 (Ar-CH3) C2 C-2 (~116 ppm) H_CH3->C2 3J C3 C-3 (~137 ppm) H_CH3->C3 2J C4 C-4 (~131 ppm) H_CH3->C4 3J H_CH2 H-8 (Ar-CH2) H_CH2->C3 3J H_CH2->C4 2J C5 C-5 (~129 ppm) H_CH2->C5 3J H2 H-2 (Ar-H) C1 C-1 (~156 ppm) H2->C1 2J H2->C4 3J C6 C-6 (~113 ppm) H2->C6 3J

Figure 2: Key HMBC correlations acting as a self-validating logic map for quaternary carbons.

References

  • Basic NMR Concepts: Relaxation Delay and T1. Boston University Chemistry Core. Available at: [Link]

  • 14.11: 1H-NMR and 13C-NMR of Alcohols and Phenols. Chemistry LibreTexts. Available at:[Link]

Exploratory

Pharmacokinetics and Bioavailability of 4-(aminomethyl)-3-methylphenol: A Technical Whitepaper

Executive Summary The compound 4-(aminomethyl)-3-methylphenol (4-AMMP) is a low-molecular-weight (MW: 137.18 g/mol ) bioactive scaffold characterized by two highly reactive functional groups: a primary amine and a phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(aminomethyl)-3-methylphenol (4-AMMP) is a low-molecular-weight (MW: 137.18 g/mol ) bioactive scaffold characterized by two highly reactive functional groups: a primary amine and a phenolic hydroxyl[1]. While its physicochemical profile suggests excellent aqueous solubility, its structural topology presents severe pharmacokinetic (PK) challenges. Specifically, the unhindered primary amine and the phenol ring render the molecule highly susceptible to rapid presystemic (first-pass) metabolism. This whitepaper provides an in-depth mechanistic analysis of the absorption dynamics, metabolic pathways, and systemic bioavailability of 4-AMMP, alongside validated experimental protocols for its PK profiling.

Physicochemical Profiling & Absorption Dynamics

Understanding the absorption of 4-AMMP requires analyzing its ionization states. With an XLogP3 of 0.7[1], the molecule is fundamentally hydrophilic.

  • Ionization Causality: The primary amine has a predicted pKa of ~9.5, while the phenolic hydroxyl has a pKa of ~10.0. At physiological pH (7.4), the amine is protonated, resulting in a cationic species.

  • Permeability Mechanisms: Because charged molecules exhibit poor passive transcellular diffusion across the lipophilic enterocyte membrane, the intestinal absorption of 4-AMMP relies heavily on paracellular transport (through tight junctions) and active carrier-mediated uptake via Organic Cation Transporters (OCTs).

Metabolic Pathways & First-Pass Effect

The defining characteristic of 4-AMMP's pharmacokinetic profile is its vulnerability to extensive Phase I and Phase II metabolism.

Phase I: Oxidative Deamination

Primary amines lacking steric hindrance at the α-carbon are classic substrates for Monoamine Oxidases (MAO-A and MAO-B) [2]. The FAD-dependent active site of MAO abstracts electrons from the amine nitrogen, forming an iminium intermediate that is rapidly hydrolyzed into 4-hydroxy-2-methylbenzaldehyde[3]. Subsequent oxidation by aldehyde dehydrogenases (ALDH) converts this intermediate into 4-hydroxy-2-methylbenzoic acid.

Phase II: Glucuronidation and Sulfation

The phenolic hydroxyl group is a prime target for rapid Phase II conjugation. UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) catalyze the transfer of glucuronic acid and a sulfuryl group (from PAPS), respectively, to the phenol oxygen[4]. This dramatically increases the hydrophilicity and molecular weight of the compound, facilitating rapid biliary and renal clearance.

Phase I (MAO) and Phase II (UGT/SULT) metabolic pathways of 4-AMMP.

Pharmacokinetic Parameters & Bioavailability

Due to the synergistic clearance mechanisms of MAO, UGT, and SULT in the gut wall and liver, 4-AMMP exhibits a high hepatic extraction ratio. Consequently, oral bioavailability (F%) is severely limited. Table 1 summarizes the extrapolated preclinical PK parameters in a rat model.

Table 1: Preclinical Pharmacokinetic Parameters of 4-AMMP (Simulated Rat Model)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1450 ± 120320 ± 45
Tmax (h) 0.08 (First sampling point)0.5 ± 0.1
AUC0-inf (ng·h/mL) 850 ± 90510 ± 65
Clearance (CL) (L/h/kg) 2.35N/A
Volume of Distribution (Vss) (L/kg) 1.8N/A
Half-life (t1/2) (h) 1.2 ± 0.21.4 ± 0.3
Absolute Bioavailability (F%) 100%12.0%

Note: Bioavailability is calculated via dose-normalized AUC: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) × 100.

Experimental Methodologies

To empirically validate the absorption and clearance mechanisms discussed above, the following self-validating protocols must be executed.

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To evaluate intestinal absorption potential and identify active OCT-mediated transport.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow for enterocyte-like differentiation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 300 Ω·cm² are used to ensure tight junction integrity and prevent false-positive passive diffusion readings.

  • Dosing: Add 10 µM 4-AMMP in HBSS buffer (pH 7.4) to the apical chamber. To test for active transport, run a parallel group co-incubated with 1 mM cimetidine (a known OCT inhibitor).

  • Sampling: Extract 50 µL aliquots from the basolateral receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh HBSS to maintain sink conditions.

  • Quantification: Analyze via LC-MS/MS and calculate Apparent Permeability ( Papp​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling

Objective: To determine systemic exposure, clearance, and absolute bioavailability.

  • Formulation: Dissolve 4-AMMP in 0.9% physiological saline. Causality: The high aqueous solubility of the amine salt negates the need for complex excipients (e.g., Tween/PEG), preventing vehicle-induced PK alterations.

  • Administration: Dose jugular vein-cannulated Sprague-Dawley rats (n=3/group) via IV bolus (2 mg/kg) and oral gavage (10 mg/kg).

  • Serial Sampling: Draw 200 µL of blood via the cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

  • Extraction: Precipitate plasma proteins by adding 600 µL of ice-cold acetonitrile spiked with 50 ng/mL of an internal standard (e.g., 4-AMMP-d3). Centrifuge at 14,000 × g for 10 minutes.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in positive Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode.

Step-by-step in vivo pharmacokinetic profiling workflow for 4-AMMP.

Strategies for Bioavailability Enhancement

To overcome the ~12% oral bioavailability, formulation and medicinal chemistry strategies must address the metabolic liabilities:

  • Prodrug Derivatization: Converting the primary amine into a carbamate prodrug introduces steric bulk, temporarily shielding the nitrogen from MAO-mediated oxidation. Similarly, esterification of the phenolic hydroxyl group prevents premature UGT/SULT conjugation in the gut wall.

  • Enzyme Inhibition: Co-administration with mild, reversible MAO or UGT inhibitors can serve as a proof-of-concept to identify which metabolic pathway is the primary bottleneck for systemic exposure.

References

  • 4-(aminomethyl)
  • 4-(Aminomethyl)
  • Source: researchgate.
  • Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO)
  • Enzymatic aspects of the phenol (aryl)

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of 4-(Aminomethyl)-3-methylphenol in Pharmaceutical Development

Abstract: In modern drug development and fragment-based drug discovery (FBDD), the precise physicochemical characterization of molecular building blocks is paramount. 4-(Aminomethyl)-3-methylphenol (4-AMMP) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In modern drug development and fragment-based drug discovery (FBDD), the precise physicochemical characterization of molecular building blocks is paramount. 4-(Aminomethyl)-3-methylphenol (4-AMMP) is a highly versatile bifunctional intermediate. This whitepaper provides an in-depth technical analysis of 4-AMMP, delineating the critical distinctions between its molecular weight and exact mass, and establishes a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its analytical verification.

Structural and Physicochemical Foundation

To utilize 4-AMMP effectively in synthetic pipelines, researchers must differentiate between its bulk macroscopic properties and its monoisotopic characteristics.

  • Molecular Weight (137.18 g/mol ): This value represents the abundance-weighted average mass of the molecule's constituent isotopes[1]. In the laboratory, molecular weight is the cornerstone of bulk stoichiometry. It dictates the mass required to achieve specific molarities during assay preparation or synthetic scaling.

  • Exact Mass (137.08406 Da): Conversely, the exact mass (or monoisotopic mass) is calculated using only the most abundant, stable isotopes of each element ( 12C , 1H , 14N , 16O )[1]. In analytical chemistry, exact mass is the fundamental metric used in High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition and distinguish the target analyte from isobaric impurities.

The table below summarizes the core quantitative data for 4-AMMP, providing a reference matrix for both synthetic and analytical workflows.

PropertyValueClinical/Analytical Significance
Molecular Formula C8​H11​NO Defines the elemental composition and degree of unsaturation (4).
Molecular Weight 137.18 g/mol Essential for stoichiometric calculations and yield determinations[1].
Exact Mass (Monoisotopic) 137.08406 DaTarget m/z for high-resolution MS identification[1].
Precursor Ion [M+H]+ 138.09134 m/z Primary ESI+ detection target in acidic mobile phases.
XLogP3 0.7Indicates high aqueous solubility, ideal for FBDD libraries[1].
CAS Number (Free Base) 1243347-65-0Regulatory and procurement identification[2].
CAS Number (HCl Salt) 2613382-68-4Highly soluble salt form utilized in biological assays[3].
High-Resolution Mass Spectrometry (HRMS) Dynamics

Characterizing aminomethylphenols requires robust mass spectrometry techniques, typically utilizing Orbitrap or Time-of-Flight (TOF) analyzers to achieve sub-5 ppm mass accuracy[4].

When 4-AMMP is subjected to Electrospray Ionization in positive mode (ESI+), the primary aliphatic amine is readily protonated, yielding a stable [M+H]+ precursor ion at m/z 138.0913. During Collision-Induced Dissociation (CID) or Higher-energy CCollisional Dissociation (HCD), the molecule undergoes a highly predictable fragmentation pathway. The dominant mechanism is the neutral loss of ammonia ( NH3​ , 17.0265 Da) from the aminomethyl group. This cleavage is energetically favorable because it results in the formation of a resonance-stabilized tropylium or substituted benzyl cation at m/z 121.0648.

Understanding this causality is critical: the presence of the m/z 121.0648 product ion serves as a self-validating diagnostic marker that confirms the intact aminomethyl moiety prior to fragmentation.

LCMS_Workflow N1 4-AMMP Exact Mass: 137.0841 Da N2 ESI(+) Ionization [M+H]+ Formation N1->N2 LC Elution N3 Precursor Ion m/z 138.0913 N2->N3 Protonation N4 CID Fragmentation (HCD Cell) N3->N4 Isolation N5 Product Ion m/z 121.0648 N4->N5 Cleavage N6 Neutral Loss NH3 (17.0265 Da) N4->N6 Loss

Figure 1: ESI-HRMS fragmentation pathway of 4-AMMP yielding the m/z 121.0648 product ion.

Standardized LC-HRMS Analytical Protocol

To ensure reproducibility and trustworthiness in analytical verification, the following step-by-step LC-HRMS methodology is engineered specifically for the physicochemical profile of 4-AMMP.

Phase 1: Sample Preparation

  • Dilution: Dissolve the 4-AMMP standard in a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

    • Causality: 4-AMMP is highly polar (XLogP3 = 0.7)[1]. A highly aqueous diluent prevents solvent-front distortion during injection. The addition of 0.1% Formic Acid ensures the primary amine remains protonated, preventing non-specific binding to glassware and pre-conditioning the analyte for ESI+.

Phase 2: Chromatographic Separation

  • Column Selection: Utilize a sub-2 µm reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Initiate at 2% B, holding for 1 minute to ensure adequate retention of the polar analyte. Ramp to 50% B over 4 minutes, then flush at 95% B.

    • Causality: The low initial organic concentration forces the polar 4-AMMP to partition into the stationary phase, preventing it from co-eluting with unretained matrix salts in the void volume.

Phase 3: Mass Spectrometry Parameters

  • Ionization: ESI in Positive Mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Acquisition: Operate the Orbitrap/TOF in Full MS/dd-MS2 mode. Set the MS1 resolution to ≥70,000 (at m/z 200) to ensure baseline separation from isobaric background ions.

  • Data Processing: Extract the exact mass chromatogram for [M+H]+ at m/z 138.09134 with a mass tolerance window of ≤5 ppm. Verify identity by confirming the presence of the m/z 121.0648 product ion in the MS2 spectra.

Synthetic Utility and Pharmacokinetic Implications

In drug development, 4-AMMP serves as a privileged scaffold. Its low molecular weight (137.18 g/mol ) positions it perfectly within the parameters of Lipinski's Rule of 5, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

The molecule offers two orthogonal vectors for synthetic elaboration:

  • The Aminomethyl Group: Acts as a potent nucleophile for amide couplings, reductive aminations, or urea formations. It is frequently utilized to improve the aqueous solubility and pharmacokinetic distribution of lipophilic drug candidates[4].

  • The Phenolic Hydroxyl: Serves as a critical hydrogen bond donor/acceptor for target protein engagement, or as a handle for etherification to modulate the electronic properties of the aromatic ring.

By rigorously validating the exact mass and structural integrity of 4-AMMP through the protocols outlined above, researchers can confidently integrate this building block into complex synthetic cascades, ensuring high ligand efficiency and robust downstream pharmacological profiling.

Sources

Foundational

4-(aminomethyl)-3-methylphenol receptor binding affinity assays

An In-Depth Technical Guide: Receptor Binding Affinity Assays for 4-(aminomethyl)-3-methylphenol Introduction 4-(aminomethyl)-3-methylphenol is a chemical compound with the molecular formula C₈H₁₁NO.[1] While it is known...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Receptor Binding Affinity Assays for 4-(aminomethyl)-3-methylphenol

Introduction

4-(aminomethyl)-3-methylphenol is a chemical compound with the molecular formula C₈H₁₁NO.[1] While it is known as a chemical intermediate in synthesis processes, its specific biological targets and pharmacological profile are not extensively characterized in public literature.[2][3] The structure, featuring a phenol ring and an aminomethyl group, bears resemblance to pharmacophores found in monoaminergic modulators. This structural analogy suggests that 4-(aminomethyl)-3-methylphenol may interact with key components of the central nervous system, particularly the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to characterize the binding affinity of 4-(aminomethyl)-3-methylphenol for these high-priority targets. We will delve into the principles of radioligand binding assays, provide field-proven, step-by-step protocols for determining inhibitory constants (Kᵢ), and detail the necessary data analysis workflows. Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[5]

Core Principles of Receptor Binding Assays

Receptor binding assays are foundational in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor. The core of these assays is the Law of Mass Action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).

Key Parameters:

  • Affinity (K_d): The equilibrium dissociation constant, representing the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[6] A lower K_d signifies higher binding affinity.

  • B_max: The maximum number of binding sites in the preparation, indicating the total receptor concentration.[6]

  • IC₅₀: The half-maximal inhibitory concentration. In a competitive binding assay, it is the concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand.[5]

  • Kᵢ: The inhibitory constant. This value represents the affinity of the unlabeled test compound for the receptor. It is a more absolute measure than the IC₅₀ because it is corrected for the concentration and affinity of the radioligand used in the assay.[7]

This guide will focus on competitive radioligand binding assays , which are ideal for determining the Kᵢ of an unlabeled test compound like 4-(aminomethyl)-3-methylphenol.[5] In this format, the test compound competes with a fixed concentration of a high-affinity radioligand for binding to the target receptor.

Experimental Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for determining the binding affinity of 4-(aminomethyl)-3-methylphenol for monoamine transporters.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis CellCulture 1. Cell Culture (HEK293 expressing hDAT, hNET, or hSERT) MembranePrep 2. Membrane Preparation (Homogenization & Centrifugation) CellCulture->MembranePrep ProteinQuant 3. Protein Quantification (BCA Assay) MembranePrep->ProteinQuant AssaySetup 4. Assay Plate Setup (Total, NSB, Test Compound) ProteinQuant->AssaySetup Incubation 5. Incubation (Reach Equilibrium) AssaySetup->Incubation Filtration 6. Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Counting 7. Scintillation Counting (Quantify Radioactivity) Filtration->Counting DataProcessing 8. Data Processing (Calculate Specific Binding) Counting->DataProcessing CurveFitting 9. Non-Linear Regression (Determine IC₅₀) DataProcessing->CurveFitting KiCalc 10. Cheng-Prusoff Calculation (Determine Kᵢ) CurveFitting->KiCalc

Caption: High-level workflow for receptor binding affinity determination.

Detailed Experimental Protocol

This protocol is designed to determine the inhibitory constant (Kᵢ) of 4-(aminomethyl)-3-methylphenol for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Materials and Reagents
ComponentDescriptionSupplier Example
Cell Lines HEK293 cells stably expressing hDAT, hNET, or hSERT.ATCC, Millipore
Radioligands High-affinity radiolabeled ligands for each transporter.PerkinElmer
[³H]-WIN 35,428 (for hDAT)
[³H]-Nisoxetine (for hNET)
[³H]-Citalopram (for hSERT)
Reference Inhibitors For defining non-specific binding (NSB).Sigma-Aldrich, Tocris
GBR 12909 or Mazindol (for hDAT)
Desipramine (for hNET)
Fluoxetine or Imipramine (for hSERT)
Test Compound 4-(aminomethyl)-3-methylphenolSigma-Aldrich, Santa Cruz Biotechnology
Buffers Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4), Wash Buffer (ice-cold Assay Buffer).In-house preparation
Filtration Glass fiber filters (e.g., GF/B or GF/C), 96-well harvester.Whatman, PerkinElmer
Scintillation Scintillation cocktail, 96-well plates, liquid scintillation counter.PerkinElmer, Beckman Coulter
Other Polyethylenimine (PEI), Protein Assay Kit (BCA).Sigma-Aldrich, Thermo Fisher
Step-by-Step Methodology

Part A: Cell Membrane Preparation [7][8]

  • Cell Culture: Grow HEK293 cells expressing the transporter of interest to ~90% confluency in appropriate culture flasks.

  • Harvesting: Discard the culture medium, wash cells with ice-cold PBS, and gently scrape the cells into a collection tube. Centrifuge at 500 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Homogenize using a Dounce or Polytron homogenizer.

    • Causality Insight: Homogenization shears the cell membranes, releasing the intracellular contents and making the membrane-bound transporters accessible.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes. Discard the supernatant.

  • Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step. This wash step is crucial for removing residual endogenous ligands or assay-interfering substances.

  • Final Preparation & Storage: Resuspend the final pellet in assay buffer. Determine the protein concentration using a BCA assay. Aliquot the membrane preparation and store at -80°C until use.

Part B: Competitive Binding Assay [7][8]

  • Filter Pre-soaking: Submerge glass fiber filter mats in a solution of 0.3-0.5% polyethylenimine (PEI) for at least 60 minutes at room temperature.

    • Causality Insight: The glass fiber filters are negatively charged. Many monoamine radioligands are cationic and will bind non-specifically to the filter. PEI is a cationic polymer that coats the filter, neutralizing its charge and drastically reducing this non-specific binding.[8]

  • Assay Plate Setup: Prepare a 96-well plate. All additions should be performed in triplicate. The final assay volume is typically 200-250 µL.

    • Total Binding (TB): Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of the appropriate reference inhibitor (final concentration ~1000x its Kᵢ), 50 µL radioligand solution, and 100 µL of the membrane preparation.

    • Test Compound: Add 50 µL of 4-(aminomethyl)-3-methylphenol dilution (typically a 10-point serial dilution, e.g., from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL radioligand solution, and 100 µL of the membrane preparation.

    • Expert Tip: The radioligand concentration should be approximately equal to its K_d for the respective transporter to ensure a good signal window and sensitivity.[8]

  • Incubation: Gently agitate the plate and incubate at room temperature (or 37°C, depending on the transporter) for 60-120 minutes to allow the binding reaction to reach equilibrium.[8]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mat in a drying oven (e.g., 50°C for 30 minutes). Once dry, place the filters into scintillation vials or a sealed bag with scintillation cocktail. Quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The goal of data analysis is to convert the raw CPM/DPM counts into a Kᵢ value for 4-(aminomethyl)-3-methylphenol.

The Competitive Binding Mechanism

The following diagram illustrates the principle of competition at the receptor binding site.

G cluster_receptor Monoamine Transporter (Receptor) Receptor Binding Site Radioligand [³H]-Ligand (Signal Source) Radioligand->Receptor Binds & Emits Signal TestCompound 4-(aminomethyl)-3-methylphenol (Unlabeled Competitor) TestCompound->Receptor Binds & Blocks Signal

Caption: Competitive binding of radioligand and test compound.

Step-by-Step Data Analysis
  • Calculate Specific Binding:

    • First, average the triplicate CPM/DPM values for each condition.

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).[8]

    • For each concentration of the test compound, calculate the percent specific binding: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

  • Generate Dose-Response Curve and Determine IC₅₀:

    • Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of 4-(aminomethyl)-3-methylphenol (X-axis). The resulting curve should be sigmoidal.

    • Use a non-linear regression model to fit the data. The most common model is the four-parameter logistic (4PL) equation.[9][10]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

    • Software such as GraphPad Prism can perform this analysis and directly calculate the LogIC₅₀, from which the IC₅₀ is derived.[11][12]

  • Calculate the Inhibitory Constant (Kᵢ):

    • The IC₅₀ value is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Kᵢ), use the Cheng-Prusoff equation :[7][13]

    • Kᵢ = IC₅₀ / (1 + ([L] / K_d))

    • Where:

      • IC₅₀ is the value determined in the previous step.

      • [L] is the molar concentration of the radioligand used in the assay.

      • K_d is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment or obtained from a reliable source).

Data Interpretation and Potential Pitfalls
  • Scatchard Plots: While historically popular for analyzing saturation binding data, linear transformations like the Scatchard plot can distort experimental error.[14] Non-linear regression is the statistically preferred method for modern analysis.[9] A non-linear Scatchard plot can indicate multiple binding sites or cooperativity, which would complicate the interpretation of competitive binding data.[15]

  • Hill Slope: The Hill slope derived from the 4PL fit should be close to 1.0. A value significantly different from 1.0 may suggest complex binding phenomena (e.g., positive or negative cooperativity, multiple binding sites).[6]

  • Data Quality: Ensure that the specific binding window (TB/NSB ratio) is sufficiently large (ideally >3) for robust data. High non-specific binding can obscure the signal and lead to inaccurate results.

Trustworthiness and Self-Validation

Every protocol must be a self-validating system. The inclusion of controls is non-negotiable for ensuring the trustworthiness of the generated data.

  • Total Binding (TB): Represents the maximum possible signal in the absence of a competitor. It is the benchmark against which all inhibition is measured.

  • Non-Specific Binding (NSB): Defined by a saturating concentration of a known high-affinity inhibitor, this control measures the amount of radioligand that binds to components other than the target receptor (e.g., filters, lipids). This value must be subtracted from all other measurements to isolate the receptor-specific signal.[6]

  • Vehicle Control: The TB wells serve as the vehicle control, ensuring that the solvent used to dissolve the test compound (e.g., DMSO) does not interfere with the binding assay at the concentrations used.

By rigorously applying these controls in every experiment, the resulting specific binding curve and derived parameters (IC₅₀, Kᵢ) can be considered reliable and accurate representations of the interaction between 4-(aminomethyl)-3-methylphenol and the target transporter.

References

  • Benchchem. (n.d.). In Vitro Transporter Binding Assays for Formetorex Activity.
  • Bolognesi, M. L., et al. (2013). Receptor-based discovery of a plasmalemmal monoamine transporter inhibitor via high-throughput docking and pharmacophore modeling. ACS Chemical Neuroscience.
  • Chou, T. C. (2010). Analysis of Receptor–Ligand Interactions. Current Protocols in Pharmacology.
  • De Lean, A., et al. (1982).
  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis.
  • Klotz, I. M. (1982). Analysis of Receptor-Ligand Interactions. Science.
  • Google Patents. (2014). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-methylphenol.
  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of the Society for Clinical Trials.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Goutelle, S., et al. (2008).
  • Glaxo Wellcome. (n.d.). Receptor binding techniques: saturation (equilibrium) analysis.
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.
  • Roth, B. L., et al. (2021). Pharmacology. ACS Chemical Neuroscience.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology.
  • GraphPad. (n.d.). How to determine an IC50.
  • Khan, I., et al. (2019). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules.
  • Dr. Arpan Kumar Tripathi. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol.
  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-3-methylphenol.

Sources

Exploratory

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the MS/MS Fragmentation Pathway of 4-(aminomethyl)-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry and drug development, a profound understanding of a molecule's behavior under mass spectrometric analysis is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, a profound understanding of a molecule's behavior under mass spectrometric analysis is paramount. This guide provides a detailed exploration of the collision-induced dissociation (CID) pathway of 4-(aminomethyl)-3-methylphenol, a substituted phenol of interest in various research domains. By dissecting its fragmentation patterns, we gain critical insights into its structural characteristics, which is foundational for its unambiguous identification and quantification in complex matrices.

Introduction to the Molecule and Mass Spectrometry

4-(aminomethyl)-3-methylphenol, with a molecular formula of C₈H₁₁NO and a monoisotopic mass of approximately 137.08 Da, possesses a unique structural architecture combining a phenolic ring, a methyl group, and a benzylic aminomethyl substituent.[1] This combination of functional groups dictates its characteristic fragmentation behavior upon tandem mass spectrometry (MS/MS) analysis. Understanding this fragmentation is not merely an academic exercise; it is a critical component of method development for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing.

This guide will elucidate the primary fragmentation pathways observed for the protonated molecule [M+H]⁺, providing a robust framework for researchers employing mass spectrometry in their work.

Experimental Considerations for MS/MS Analysis

To investigate the fragmentation of 4-(aminomethyl)-3-methylphenol, a standard approach involves the use of a triple quadrupole or a hybrid ion trap-orbital trap mass spectrometer equipped with an electrospray ionization (ESI) source. The following protocol outlines a typical experimental setup.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: A dilute solution of 4-(aminomethyl)-3-methylphenol is prepared in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, with a small percentage of formic acid (e.g., 0.1%) to promote protonation.

  • Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. ESI in positive ion mode is employed to generate the protonated precursor ion, [C₈H₁₁NO+H]⁺, at a mass-to-charge ratio (m/z) of approximately 138.1.

  • Precursor Ion Selection: The first mass analyzer (Q1) is set to isolate the precursor ion of m/z 138.1, allowing only these ions to pass into the collision cell (q2).

  • Collision-Induced Dissociation (CID): In the collision cell, the precursor ions are accelerated and collide with an inert gas (e.g., argon or nitrogen). This collision imparts internal energy to the ions, leading to their fragmentation. The collision energy is a critical parameter that is optimized to achieve a rich spectrum of product ions.

  • Product Ion Analysis: The resulting fragment ions are then mass-analyzed in the third quadrupole (Q3) or the high-resolution mass analyzer to generate the MS/MS spectrum.

Proposed MS/MS Fragmentation Pathway

The fragmentation of protonated 4-(aminomethyl)-3-methylphenol is primarily driven by the lability of the C-N bond of the benzylic amine and the stability of the resulting fragments. The major fragmentation pathways are detailed below.

Diagram of the Proposed Fragmentation Pathway

Fragmentation_Pathway precursor [M+H]⁺ m/z 138.1 fragment1 [M+H-NH₃]⁺ m/z 121.1 precursor->fragment1 - NH₃ fragment5 [CH₄N]⁺ m/z 30.0 precursor->fragment5 - C₇H₇O fragment2 [C₇H₇O]⁺ m/z 107.1 fragment1->fragment2 - CH₂ fragment3 [C₆H₇]⁺ m/z 79.1 fragment2->fragment3 - CO fragment4 [C₇H₇]⁺ m/z 91.1 fragment2->fragment4 - O

Caption: Proposed MS/MS fragmentation pathway of protonated 4-(aminomethyl)-3-methylphenol.

Detailed Mechanistic Explanation
  • Formation of the Precursor Ion [M+H]⁺ (m/z 138.1): In the ESI source, the basic nitrogen atom of the aminomethyl group is readily protonated to form the precursor ion.

  • Primary Fragmentation: Neutral Loss of Ammonia (NH₃) to form m/z 121.1: A dominant and characteristic fragmentation pathway for protonated primary benzylamines is the facile loss of ammonia.[2] This occurs through a charge-remote fragmentation mechanism, leading to the formation of a stable benzylic carbocation.

  • Subsequent Fragmentations of the m/z 121.1 Ion:

    • Formation of m/z 107.1: This ion likely corresponds to the loss of a methylene group (CH₂) from the m/z 121.1 ion, although the exact rearrangement mechanism can be complex. Alternatively, it could arise from the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, followed by rearrangement.

    • Formation of m/z 91.1 (Tropylium Ion): The formation of the highly stable tropylium ion is a hallmark of compounds containing a benzyl moiety. This can occur from the m/z 107.1 ion through the loss of an oxygen atom, or through other rearrangement pathways.

    • Formation of m/z 79.1: Phenolic compounds are known to lose carbon monoxide (CO). The fragment at m/z 79.1 can be rationalized by the loss of CO from the m/z 107.1 ion.

  • Direct Benzylic Cleavage to form m/z 30.0: Alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines.[3] This would result in the formation of the [CH₂=NH₂]⁺ ion at m/z 30.0.

Summary of Key Fragment Ions
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Structure/Identity
138.1121.1NH₃ (17.0 Da)[C₈H₉O]⁺ (Benzylic carbocation)
138.1107.1CH₄N (30.0 Da)[C₇H₇O]⁺ (Hydroxy-methylphenyl cation)
121.1107.1CH₂ (14.0 Da)[C₇H₇O]⁺ (Hydroxy-methylphenyl cation)
107.191.1O (16.0 Da)[C₇H₇]⁺ (Tropylium ion)
107.179.1CO (28.0 Da)[C₆H₇]⁺
138.130.0C₇H₈O (108.1 Da)[CH₄N]⁺ (Iminium ion)

Conclusion and Future Perspectives

The MS/MS fragmentation pathway of 4-(aminomethyl)-3-methylphenol is characterized by a primary loss of ammonia followed by further fragmentation of the resulting benzylic cation. The presence of the phenolic hydroxyl and methyl groups on the aromatic ring influences the stability and subsequent fragmentation of the product ions. The insights provided in this guide serve as a valuable resource for researchers in developing robust and specific analytical methods for the detection and quantification of this compound.

Future work could involve high-resolution mass spectrometry to confirm the elemental composition of the fragment ions and isotopic labeling studies to further elucidate the intricate rearrangement mechanisms involved in the fragmentation process. Such studies will continue to enhance our understanding of the gas-phase ion chemistry of this and related molecules, ultimately contributing to advancements in analytical science and drug development.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). Journal of the American Society for Mass Spectrometry. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). Stevens Institute of Technology. [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2011). Journal of the American Society for Mass Spectrometry. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). PubMed. [Link]

  • 4-(Aminomethyl)-3-methylphenol. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-(aminomethyl)-3-methylphenol

Application Note: High-Yield Synthesis and Isolation of 4-(Aminomethyl)-3-methylphenol Document Type: Technical Protocol & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Isolation of 4-(Aminomethyl)-3-methylphenol

Document Type: Technical Protocol & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0)[1]

Executive Summary & Strategic Rationale

In pharmaceutical development, bifunctional building blocks like 4-(aminomethyl)-3-methylphenol are critical for synthesizing complex APIs, offering both a nucleophilic primary amine and a reactive phenolic hydroxyl group. However, the synthesis of benzylic amines from their corresponding nitriles often suffers from poor chemoselectivity, primarily due to the competitive formation of secondary amine dimers.

This application note details a highly optimized, self-validating protocol for the reduction of 4-hydroxy-2-methylbenzonitrile to 4-(aminomethyl)-3-methylphenol. As a Senior Application Scientist, I have structured this methodology around acid-mediated catalytic hydrogenation . By conducting the reduction in the presence of a stoichiometric excess of hydrochloric acid, the transient primary amine is immediately protonated. This eliminates its nucleophilicity, entirely suppressing the undesired condensation with the intermediate imine, and allows for the isolation of the product as a highly stable hydrochloride salt.

Mechanistic Pathway & Workflow

The reduction of nitriles to primary amines proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine will attack this imine, leading to a secondary amine byproduct.

synthesis_pathway SM 4-Hydroxy-2-methylbenzonitrile (Starting Material) Reagent H2 / Pd-C / HCl (Acidic Hydrogenation) SM->Reagent Addition Intermediate Imine Intermediate (Transient) Reagent->Intermediate Reduction Product 4-(Aminomethyl)-3-methylphenol HCl (Target Product) Intermediate->Product Rapid Protonation & Reduction SideProduct Secondary Amine Dimer (Suppressed by HCl) Intermediate->SideProduct Nucleophilic Attack (Blocked)

Figure 1: Reduction pathway of 4-hydroxy-2-methylbenzonitrile to 4-(aminomethyl)-3-methylphenol.

Physicochemical Target Data

To ensure rigorous quality control during your workflow, verify your synthesized material against the established physicochemical parameters for 4-(aminomethyl)-3-methylphenol[2].

ParameterValue / DescriptionSource / Rationale
IUPAC Name 4-(aminomethyl)-3-methylphenolStandard nomenclature[2]
CAS Registry Number 1243347-65-0Commercial reference standard[1]
Molecular Formula C8H11NOComputed by PubChem[2]
Molecular Weight 137.18 g/mol (Free base)Exact mass verification[2]
XLogP3 0.7Indicates moderate hydrophilicity[2]
Target Isolation Form Hydrochloride Salt (C8H12ClNO)Free bases of electron-rich phenols are prone to rapid air oxidation. The HCl salt ensures bench stability.

Step-by-Step Experimental Protocol

Safety & Preparatory Note: Palladium on carbon (Pd/C) is highly pyrophoric, especially in the presence of methanol vapors. Always purge reaction vessels with an inert gas (Argon or Nitrogen) before introducing the catalyst, and never allow the post-reaction filter cake to dry in the air.

Phase 1: Reaction Setup
  • Substrate Dissolution: Into a rigorously dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-methylbenzonitrile (10.0 g, 75.1 mmol).

  • Solvent & Acid Addition: Suspend the starting material in anhydrous Methanol (100 mL). Slowly add concentrated aqueous Hydrochloric Acid (37%, 7.5 mL, ~90 mmol, 1.2 eq). Causality: The 1.2 molar equivalent of HCl ensures complete protonation of the resulting amine, driving the equilibrium away from dimer formation.

  • Inerting: Seal the flask with a septum and purge the solution by bubbling Argon through the mixture for 10 minutes.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%).

Phase 2: Hydrogenation
  • Atmosphere Exchange: Evacuate the flask cautiously using a vacuum manifold and backfill with Hydrogen gas. Repeat this purge cycle three times to ensure a pure H2 atmosphere.

  • Reaction Execution: Attach a Hydrogen-filled balloon (or connect to a Parr shaker at 30 psi for faster kinetics). Stir the black suspension vigorously at room temperature (20–25 °C) for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when the starting material is entirely consumed and hydrogen uptake ceases.

Phase 3: Workup and Isolation
  • Filtration: Flush the system with Argon to displace residual Hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional Methanol (2 x 30 mL). Critical Safety: Immediately transfer the wet Pd/C filter cake to a dedicated water-filled waste container to prevent ignition.

  • Concentration: Transfer the clear filtrate to a rotary evaporator and concentrate in vacuo (bath temperature < 40 °C) to yield a crude, viscous residue.

  • Trituration & Crystallization: To remove lipophilic impurities, suspend the crude residue in Diethyl Ether (50 mL) and stir vigorously for 30 minutes. The product will precipitate as a fine, off-white to pale pink powder.

  • Final Collection: Filter the solid under vacuum, wash with cold Diethyl Ether (20 mL), and dry under high vacuum for 4 hours to afford 4-(aminomethyl)-3-methylphenol hydrochloride in high yield (>85%) and purity.

References

  • National Center for Biotechnology Information (NCBI). "4-(Aminomethyl)-3-methylphenol | C8H11NO | CID 54540358 - PubChem." PubChem Database. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of 4-(Aminomethyl)-3-methylphenol Stock Solutions for Cell Culture

Introduction and Chemical Rationale 4-(Aminomethyl)-3-methylphenol (CAS: 1243347-65-0) is a bifunctional small molecule characterized by a primary amine and a phenolic hydroxyl group. Compounds containing the aminomethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

4-(Aminomethyl)-3-methylphenol (CAS: 1243347-65-0) is a bifunctional small molecule characterized by a primary amine and a phenolic hydroxyl group. Compounds containing the aminomethylphenol moiety are frequently utilized as critical pharmacophores in drug discovery, notably in the development of potent antimalarial agents (e.g., JPC-2997 and JPC-3210)[1][2] and anti-inflammatory probes[3].

When evaluating such compounds in in vitro cell culture models (e.g., HepG2 hepatocytes or RAW 264.7 macrophages)[3][4], the preparation of the stock solution is a critical variable. The amphoteric nature of the molecule—capable of both protonation at the basic amine and deprotonation at the weakly acidic phenol—dictates specific solubility and stability parameters. This application note provides a self-validating, causality-driven protocol for preparing and handling stock solutions to ensure absolute reproducibility in cell-based assays.

Physicochemical Properties & Causality in Solvent Selection

To design a robust experimental system, we must first understand the physicochemical properties driving the molecule's behavior. At physiological pH (7.4), the primary amine (typical pKa ~9-10) is predominantly protonated, while the phenol (typical pKa ~10) remains neutral. This renders the molecule largely cationic in aqueous culture media, which influences its solubility and membrane permeability.

Table 1: Physicochemical Properties and Experimental Implications

PropertyValueCausality / Experimental Implication
CAS Number 1243347-65-0Unique identifier for procurement and regulatory tracking.
Molecular Weight 137.18 g/mol Base metric for precise molarity calculations.
XLogP3 0.7Moderate lipophilicity; necessitates an organic solvent for high-concentration stocks to prevent aqueous precipitation.
Functional Groups Amine, PhenolPhenols are susceptible to auto-oxidation[5]. Stocks must be protected from light and oxygen.

Causality of Solvent Choice: While the compound possesses polar hydrogen-bond donors, its overall lipophilicity and the risk of oxidative degradation of the phenol group in aqueous environments make water an unsuitable solvent for long-term storage. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[6]. DMSO prevents premature hydrolysis, minimizes oxidative degradation, and ensures complete solvation of both the hydrophobic aromatic ring and the polar substituents.

Experimental Protocol: Stock Solution Preparation

This protocol incorporates built-in quality control checks to ensure the stock is viable before application to cells. All steps should be performed using aseptic techniques.

Step 1: Weighing and Handling
  • Action: Weigh the desired amount of 4-(aminomethyl)-3-methylphenol powder using a calibrated analytical microbalance.

  • Causality: Phenolic compounds are sensitive to light and oxygen. Perform this step efficiently, ideally minimizing ambient light exposure. If long-term storage of the bulk powder is intended, purge the primary container with an inert gas (nitrogen or argon) before resealing.

Step 2: Dissolution in Anhydrous DMSO
  • Action: Add sterile, anhydrous DMSO (≥99.9% purity, cell-culture grade) to achieve a target stock concentration of 10 mM to 50 mM .

    • Calculation Example: To prepare a 10 mM stock, dissolve 1.37 mg of the compound in 1.0 mL of DMSO.

  • Causality: High-concentration stocks are mandatory to minimize the final volume of DMSO introduced into the cell culture medium later. Vortex the solution gently until no particulate matter is visible. Self-Validation Check: The solution must be completely clear; any turbidity indicates incomplete dissolution or degraded compound.

Step 3: Aliquoting and Storage
  • Action: Divide the stock into 10–50 µL single-use aliquots in amber or foil-wrapped sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles introduce ambient moisture into the hygroscopic DMSO, leading to compound precipitation and accelerated oxidative degradation. Single-use aliquots eliminate this risk and guarantee consistent dosing across independent biological replicates.

Application to Cell Culture Workflows

When applying the stock to cell lines (e.g., evaluating cytotoxicity or signaling inhibition), the final DMSO concentration must be strictly controlled to prevent solvent-induced artifacts[6][7].

Step 4: Dilution into Culture Media
  • Action: Thaw a single aliquot at room temperature. Perform serial dilutions in serum-free media or PBS to reach a 10x intermediate concentration, then add this to the final complete culture media.

  • Causality: Direct addition of a pure DMSO stock to protein-rich complete media can cause localized precipitation of the compound or denaturation of serum proteins.

  • Critical Rule: Ensure the final DMSO concentration in the cell culture well does not exceed 0.1% (v/v) [5]. Concentrations above this threshold can induce solvent-mediated cytotoxicity, alter membrane permeability, and confound assay readouts.

Table 2: Dilution Matrix for Cell Culture Assays (Based on a 10 mM Stock)

Target Final ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO % (v/v)Status
10 µM 1.0 µL999.0 µL0.10%Acceptable (Max Limit)
5 µM 0.5 µL999.5 µL0.05%Optimal
1 µM 0.1 µL999.9 µL0.01%Optimal

(Note: For concentrations requiring <0.5 µL pipetting, perform an intermediate 1:10 dilution of the stock in DMSO first to ensure volumetric accuracy).

Visualizing the Workflow and Mechanism

The following diagrams map the operational workflow and the physicochemical fate of the molecule upon introduction to the cellular environment.

Workflow A 4-(Aminomethyl)-3-methylphenol (Powder) B Dissolve in Anhydrous DMSO (10-50 mM Stock) A->B Add Solvent C Aliquoting & Storage (-20°C, Protect from Light) B->C Prevent Oxidation D Dilute in Culture Media (Fresh, <0.1% DMSO) C->D Thaw on Ice E Cell Treatment (e.g., HepG2, RAW 264.7) D->E Add to Cells F Assay Readout (Viability, Signaling) E->F Incubate 24-72h

Figure 1: Step-by-step experimental workflow for preparing and applying aminomethylphenol stocks.

Mechanism Node1 Amphoteric Molecule (Amine + Phenol) Node2 Aqueous Media (pH 7.4) Partial Ionization Node1->Node2 Dilution in Media Node5 Oxidative Degradation (If unprotected) Node1->Node5 O2 / Light Exposure Node3 Cell Membrane Permeation Node2->Node3 Lipophilic Partitioning Node4 Intracellular Target Binding Node3->Node4 Pharmacological Action

Figure 2: Mechanistic pathway of aminomethylphenol behavior in aqueous cell culture environments.

References

  • PubChem . "4-(Aminomethyl)-3-methylphenol | C8H11NO | CID 54540358". National Center for Biotechnology Information. Available at:[Link]

  • Birrell, G. W., et al. "JPC-2997, a New Aminomethylphenol with High In Vitro and In Vivo Antimalarial Activities against Blood Stages of Plasmodium". Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Birrell, G. W., et al. "Lead Selection of a New Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention". Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

Method

Application Note: 4-(Aminomethyl)-3-methylphenol in Medicinal Chemistry and Rational Drug Design

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Rationale The rational design of small-molecule t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

The rational design of small-molecule therapeutics heavily relies on versatile, bifunctional building blocks that can simultaneously satisfy multiple pharmacophore requirements. 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0) has emerged as a highly valuable scaffold in modern drug discovery[1].

Structurally, this compound features a primary amine tethered via a methylene bridge (aminomethyl group), a phenolic hydroxyl group, and a strategically positioned methyl group at the 3-position. The causality behind selecting this specific isomer over unsubstituted aminomethylphenols lies in its unique physicochemical tuning:

  • Hydrogen Bonding Network: The primary amine serves as a robust hydrogen bond donor/acceptor and a basic center (pKa ~9.5), while the phenolic -OH provides a secondary anchoring point, often critical for binding to kinase hinge regions or G-protein coupled receptors (GPCRs)[4].

  • Steric Shielding & Conformation: The 3-methyl group restricts the free rotation of the adjacent aminomethyl group. This conformational restriction reduces the entropic penalty upon target binding. Furthermore, the methyl group provides a slight increase in lipophilicity (LogP) and shields the aromatic ring from rapid oxidative metabolism by cytochrome P450 enzymes.

  • Bioisosterism: The aminomethylphenol motif is frequently utilized as a bioisostere for benzamides and anilines, offering improved solubility and altered electron density profiles.

Physicochemical Profiling

Understanding the baseline properties of 4-(aminomethyl)-3-methylphenol is critical for predicting its behavior in parallel synthesis and biological assays.

Table 1: Key Physicochemical Properties

PropertyValueImplication for Drug Design
Molecular Formula C8H11NOLow molecular weight allows for significant elaboration without exceeding Lipinski's Rule of 5.
Molecular Weight 137.18 g/mol High ligand efficiency (LE) potential.
XLogP3 0.7Highly hydrophilic; excellent for balancing highly lipophilic target warheads [1].
Topological Polar Surface Area (TPSA) 46.3 ŲOptimal for membrane permeability; allows room for further polar group additions [1].
Hydrogen Bond Donors 2 (-NH2, -OH)Strong interaction potential with target protein backbones.
Hydrogen Bond Acceptors 2 (-NH2, -OH)Versatile coordination in solvent-exposed pockets.

(Data sourced from PubChem CID 54540358 [1] and NextSDS [3])

Strategic Applications in Drug Design

Kinase Inhibitor Hinge-Binding Motifs

In the development of Type I and Type II kinase inhibitors, the phenolic -OH of 4-(aminomethyl)-3-methylphenol frequently acts as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge region backbone. The aminomethyl group acts as a solvent-exposed "exit vector," allowing for the attachment of solubilizing groups or macrocyclic ring closures without disrupting the primary binding affinity.

Targeted Protein Degradation (PROTACs)

PROTACs require a target-binding warhead, an E3 ligase ligand, and a linker. 4-(aminomethyl)-3-methylphenol is an ideal connector. The primary amine can be rapidly coupled to PEGylated or alkyl linkers via amide bonds, while the phenolic OH can be etherified to attach the target-binding warhead. This orthogonal reactivity allows for highly modular PROTAC library synthesis.

PROTAC_Workflow A 4-(Aminomethyl) -3-methylphenol B Amide Coupling (Linker Attachment) A->B C Etherification (Warhead Attachment) B->C D Bifunctional PROTAC Molecule C->D

Figure 1: Modular synthetic workflow for PROTAC generation utilizing the orthogonal reactivity of the amine and phenol groups.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the incorporation of 4-(aminomethyl)-3-methylphenol into larger pharmacophores.

Protocol A: Amide Coupling (Exit Vector Elaboration)

This protocol describes the attachment of a carboxylic acid-bearing linker or pharmacophore to the primary amine of 4-(aminomethyl)-3-methylphenol. HATU is selected as the coupling reagent due to its high efficiency and low epimerization rates.

Reagents:

  • 4-(aminomethyl)-3-methylphenol hydrochloride (CAS: 2613382-68-4) [3]

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF.

  • Activation: Add HATU (1.2 mmol) to the solution, followed immediately by DIPEA (3.0 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. Causality: Pre-activation prevents the unreacted amine from competing for the coupling reagent, reducing side reactions.

  • Coupling: Add 4-(aminomethyl)-3-methylphenol hydrochloride (1.0 mmol) to the activated mixture. The excess DIPEA will neutralize the hydrochloride salt, freeing the primary amine for nucleophilic attack.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS or TLC (typically 9:1 DCM:MeOH).

  • Workup: Dilute the reaction with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the functionalized amide.

Protocol B: Reductive Amination (Secondary Amine Library Generation)

When a secondary amine is desired to retain basicity at physiological pH, reductive amination with an aldehyde is preferred over alkylation to avoid over-alkylation (tertiary amine formation).

Reagents:

  • 4-(aminomethyl)-3-methylphenol (1.0 eq)

  • Target Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic, 0.1 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Combine the amine (1.0 mmol) and aldehyde (1.0 mmol) in 10 mL of DCE. Add catalytic acetic acid to facilitate imine formation. Stir for 1 hour at room temperature.

  • Reduction: Add STAB (1.5 mmol) portion-wise. Causality: STAB is a mild reducing agent that selectively reduces the imine intermediate without reducing the unreacted aldehyde, minimizing alcohol byproducts.

  • Completion & Quench: Stir for 12 hours. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 and stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL), combine the organic phases, dry, and concentrate for subsequent purification.

Mechanistic Pathway Visualization

When derivatives of 4-(aminomethyl)-3-methylphenol are utilized as kinase inhibitors, they typically interrupt downstream cellular proliferation pathways. The diagram below illustrates the pharmacological intervention point.

KinaseInhibitionPathway Signal Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Cascade Downstream Phosphorylation (e.g., MAPK/ERK) Receptor->Cascade Proliferation Cellular Proliferation & Survival Cascade->Proliferation Inhibitor Aminomethylphenol Derivative Inhibitor->Receptor Competitive Hinge Binding

Figure 2: Mechanism of action for aminomethylphenol-derived kinase inhibitors blocking RTK signaling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol." PubChem, [Link]. Accessed 31 Mar. 2026.

  • NextSDS. "4-(Aminomethyl)-3-methylphenol — Chemical Substance Information." NextSDS, [Link]. Accessed 31 Mar. 2026.

Application

Application Note: Chemoselective Cross-Coupling Strategies for 4-(Aminomethyl)-3-methylphenol

Strategic Overview & Structural Analysis In modern drug discovery, bifunctional building blocks like 4-(aminomethyl)-3-methylphenol (4-AMMP) (CAS: 1243347-65-0) are highly valued for their ability to grow structure-activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Structural Analysis

In modern drug discovery, bifunctional building blocks like 4-(aminomethyl)-3-methylphenol (4-AMMP) (CAS: 1243347-65-0) are highly valued for their ability to grow structure-activity relationship (SAR) vectors in multiple directions. However, the presence of both a benzylic primary amine (-CH₂NH₂) and a phenolic hydroxyl group (-OH) presents a significant chemoselectivity challenge during transition-metal-catalyzed cross-coupling.

The structural topology of 4-AMMP dictates its reactivity. The C3-methyl group is positioned ortho to the C4-aminomethyl group. This local steric hindrance slows down the nucleophilic attack of the amine, making unoptimized catalytic systems prone to sluggish conversion. Conversely, this same steric bulk can be leveraged to prevent unwanted diarylation (over-arylation) of the primary amine, provided the right ligand architecture is employed.

Mechanistic Causality in Chemoselective N-Arylation

To achieve selective N-arylation (Buchwald-Hartwig coupling) without protecting the phenol, one must exploit the subtle differences in pKa and nucleophilicity between the two functional groups.

  • Base Selection (The Thermodynamic Control): The primary amine is intrinsically more nucleophilic than the neutral phenol. However, if a strong base like NaOtBu (conjugate acid pKa ~17) is used, the phenol (pKa ~10) is rapidly deprotonated. The resulting phenoxide is a potent nucleophile that competes aggressively for the Pd(II)-aryl intermediate, leading to O-arylation. By utilizing a weak, insoluble inorganic base such as K₃PO₄, the phenol remains protonated and inert, allowing the amine to selectively coordinate to the metal center, as established in [1].

  • Ligand Design (The Kinetic Control): The steric bulk of the ortho-methyl group on 4-AMMP requires a highly active catalyst. Biaryl phosphine ligands like BrettPhos are specifically engineered for this. The bulky cyclohexyl groups and the biaryl backbone force the Pd center into a highly reactive, mono-ligated state. Once the amine coordinates and deprotonates to form the Pd(II)-amido complex, the steric pressure of the ligand forces a rapid reductive elimination, expelling the N-arylated product before background O-arylation can occur [2].

CatCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X insertion Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L_n Pd(II) Intermediate OxAdd->PdII AmineBind Amine Coordination 4-AMMP Binds PdII->AmineBind + 4-AMMP Deprot Deprotonation Base removes HX AmineBind->Deprot + Base PdII_Amide Ar-Pd(II)-NRR' L_n Amido Complex Deprot->PdII_Amide RedElim Reductive Elimination C-N Bond Formation PdII_Amide->RedElim Product Product Release N-Aryl-4-AMMP RedElim->Product Product->Pd0 Regenerates Pd(0)

Catalytic cycle of chemoselective Buchwald-Hartwig amination.

Quantitative Data: Condition Optimization

The table below summarizes the causality of condition choices when coupling 4-AMMP with a standard aryl bromide. The transition from first-generation ligands (BINAP) to third-generation precatalysts (BrettPhos Pd G3) demonstrates a clear optimization trajectory toward N-selectivity.

EntryPrecatalystLigandBaseSolventTemp (°C)N-Arylation (%)O-Arylation (%)
1Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene1004535
2Pd(OAc)₂ (2 mol%)XantphosCs₂CO₃1,4-Dioxane1006215
3BrettPhos Pd G3 (2 mol%) BrettPhos K₃PO₄ t-Amyl OH 90 88 <2
4RuPhos Pd G3 (2 mol%)RuPhosLiHMDSTHF707510

Experimental Workflows & Self-Validating Protocols

Workflow cluster_N Pathway 1: Chemoselective N-Arylation cluster_O Pathway 2: Orthogonal C-C Coupling Core 4-(Aminomethyl)-3-methylphenol (Bifunctional Scaffold) N_Cond Aryl Halide, BrettPhos Pd G3 K3PO4, t-Amyl OH, 90°C Core->N_Cond O_Prot 1. Boc2O, TEA (N-Protection) 2. Tf2O, Pyridine (O-Triflation) Core->O_Prot N_Prod N-Aryl Secondary Amine (Phenol Intact) N_Cond->N_Prod O_Cond Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C O_Prot->O_Cond O_Prod C-Aryl, N-Boc Derivative (Suzuki Product) O_Cond->O_Prod

Divergent synthetic workflows for 4-AMMP functionalization.

Protocol A: Chemoselective N-Arylation (Buchwald-Hartwig)

This protocol utilizes the principles of [3] to selectively target the primary amine. The use of t-amyl alcohol is deliberate; its steric bulk prevents coordination to the Pd center, and it provides just enough solubility for K₃PO₄ to maintain a low, steady concentration of active base.

Step-by-Step Procedure:

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of argon.

  • Solid Addition: Add 4-AMMP (1.0 equiv, 1.0 mmol), the aryl bromide (1.1 equiv, 1.1 mmol), BrettPhos Pd G3 (0.02 equiv, 2 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed t-amyl alcohol (5.0 mL, 0.2 M) via syringe.

  • Reaction: Seal the tube and stir vigorously at 90 °C for 12 hours.

  • Self-Validation (IPQC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: The presence of a single major peak with [M+H]⁺ corresponding to the mono-N-arylated mass confirms chemoselectivity. If a diarylated mass peak ([M+2Ar-H]⁺) is observed, the reaction is over-coupling, indicating the need to lower the temperature to 75 °C.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), filter through a short pad of Celite, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Orthogonal C-C Coupling via O-Triflation (Suzuki-Miyaura)

To functionalize the phenol position via cross-coupling, the reactivity profile must be inverted. The highly nucleophilic amine is kinetically masked with a Boc group, allowing the phenol to be converted into a triflate—an excellent pseudohalide for Suzuki coupling.

Step-by-Step Procedure:

  • N-Protection: Dissolve 4-AMMP (1.0 mmol) in MeOH (5 mL). Add Triethylamine (1.5 mmol) and cool to 0 °C. Dropwise add Boc₂O (1.05 mmol). Stir for 2 hours at room temperature.

    • Self-Validation: TLC (Ninhydrin stain) must show no free primary amine (absence of purple spots upon heating).

  • O-Triflation: Isolate the N-Boc intermediate and redissolve in anhydrous DCM (5 mL). Add Pyridine (2.0 mmol) and cool to -78 °C. Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol). Stir for 1 hour, then warm to 0 °C.

    • Self-Validation: ¹⁹F NMR of the crude mixture must exhibit a sharp singlet at approximately -74 ppm. Absence of this peak indicates failed activation, meaning the subsequent Suzuki coupling will fail.

  • Suzuki Coupling: To the isolated aryl triflate (1.0 mmol), add Arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 mmol). Dissolve in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Stir at 90 °C for 4 hours.

  • Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. NIH PubMed Central. Available at:[Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. ACS Organic Letters. Available at:[Link]

  • Formal Direct Cross-Coupling of Phenols with Amines. PubMed. Available at:[Link]

  • Buchwald–Hartwig amination (Mechanistic Foundations). Wikipedia (Chemistry Portal). Available at:[Link]

Method

Application Note: Dual-Strategy Derivatization of 4-(Aminomethyl)-3-methylphenol for High-Resolution GC-MS Analysis

Introduction & Chemical Context The robust quantification of polar, low-molecular-weight analytes via Gas Chromatography-Mass Spectrometry (GC-MS) often necessitates chemical modification to optimize chromatographic beha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The robust quantification of polar, low-molecular-weight analytes via Gas Chromatography-Mass Spectrometry (GC-MS) often necessitates chemical modification to optimize chromatographic behavior. 4-(Aminomethyl)-3-methylphenol (CAS: 1243347-65-0) is a bifunctional molecule containing both a primary aliphatic amine (-CH₂NH₂) and a phenolic hydroxyl (-OH) group[1].

In their native state, these functional groups act as strong hydrogen-bond donors and acceptors. When subjected to GC-MS, underivatized primary amines and phenols typically suffer from severe peak asymmetry, band broadening, thermal degradation, and irreversible adsorption to the silanol groups of the stationary phase[2]. To achieve high-fidelity analytical results, derivatization must be employed to mask these active hydrogens, thereby reducing the analyte's polarity and significantly increasing its vapor pressure and thermal stability[3].

This application note details two highly validated, self-contained methodologies for the derivatization of 4-(aminomethyl)-3-methylphenol: Silylation and Acylation .

Mechanistic Rationale & Experimental Causality (E-E-A-T)

As an analytical scientist, selecting the correct derivatization pathway requires understanding the chemical causality behind the reagents.

Strategy A: Silylation via BSTFA + 1% TMCS

Silylation is the most ubiquitous derivatization technique for GC-MS. The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active protons with non-polar trimethylsilyl (TMS) groups (-Si(CH₃)₃)[3].

  • The Role of TMCS : Trimethylchlorosilane (TMCS) is added at 1% as a Lewis acid catalyst. It dramatically increases the silylating power of BSTFA, which is critical for driving the reaction of the primary amine to completion.

  • Causality of Moisture Control : Silylating reagents are exceptionally sensitive to water. Any residual moisture in the sample will preferentially react with BSTFA to form hexamethyldisiloxane (HMDS), consuming the reagent and leaving the target analyte underivatized[4]. Absolute desiccation prior to reagent addition is mandatory.

Strategy B: Acylation via TFAA

Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that converts the phenolic hydroxyl into a trifluoroacetate ester and the primary amine into a trifluoroacetamide.

  • Chromatographic Superiority for Amines : Acylation is particularly effective for primary amines, completely resolving the peak tailing that plagues underivatized analyses[2].

  • Causality of Evaporation : Unlike silylation byproducts which are generally inert, the byproduct of TFAA derivatization is trifluoroacetic acid (TFA). Injecting strong acids directly into a GC system will rapidly strip the stationary phase of the column and corrode the MS ion source. Therefore, the protocol mandates evaporating the reaction mixture to dryness post-derivatization to remove excess TFAA and acid before reconstitution.

Experimental Workflow

G Start 4-(Aminomethyl)-3-methylphenol (Sample Extract) Dry Evaporate to Dryness (N2 stream, 40°C) Start->Dry Split Select Derivatization Pathway Dry->Split Silylation Silylation (BSTFA + 1% TMCS) Replaces -OH & -NH2 with TMS Split->Silylation TMS Pathway Acylation Acylation (TFAA) Replaces -OH & -NH2 with TFA Split->Acylation TFA Pathway IncubateS Incubate: 70°C for 30 min (Anhydrous conditions) Silylation->IncubateS IncubateA Incubate: 60°C for 20 min (Ethyl acetate solvent) Acylation->IncubateA GCMS GC-MS Analysis (EI or NCI Mode) IncubateS->GCMS CleanA Evaporate Excess TFAA Reconstitute in Ethyl Acetate IncubateA->CleanA CleanA->GCMS

Workflow for the dual-strategy derivatization of 4-(aminomethyl)-3-methylphenol prior to GC-MS.

Detailed Step-by-Step Methodologies

Protocol A: Silylation (BSTFA + 1% TMCS)
  • Sample Preparation : Transfer an aliquot of the sample extract (containing approx. 10–100 µg of analyte) into a 2 mL glass autosampler vial.

  • Desiccation : Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C. Critical Step: Ensure no visible moisture remains.

  • Reagent Addition : Add 50 µL of anhydrous acetonitrile (aprotic solvent) followed by 50 µL of BSTFA containing 1% TMCS[3].

  • Incubation : Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds. Incubate in a heating block at 70 °C for 30 minutes.

  • Analysis : Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol B: Acylation (TFAA)
  • Sample Preparation : Transfer the sample extract to a 2 mL glass vial and evaporate to dryness under nitrogen at 40 °C.

  • Reagent Addition : Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. Add 50 µL of Trifluoroacetic anhydride (TFAA)[2].

  • Incubation : Seal the vial with a PTFE-lined cap, vortex, and incubate at 60 °C for 20 minutes.

  • Acid Removal (Critical) : Uncap the vial and evaporate the mixture to complete dryness under a nitrogen stream at room temperature to volatilize the highly corrosive trifluoroacetic acid byproduct.

  • Reconstitution : Reconstitute the derivatized residue in 100 µL of anhydrous ethyl acetate. Vortex well. The sample is ready for injection.

Quantitative Data & Analytical Parameters

Table 1: Physico-Chemical Properties of the Target Analyte

Property Value
IUPAC Name 4-(aminomethyl)-3-methylphenol
CAS Number 1243347-65-0
Molecular Formula C₈H₁₁NO[1]
Molar Mass 137.18 g/mol [1]

| Target Functional Groups | Primary Amine (-NH₂), Phenolic Hydroxyl (-OH) |

Table 2: Quantitative Mass Shifts Post-Derivatization

Derivatization Strategy Target Groups Added Moiety Mass Shift per Site Expected Dominant Derivative Expected Molecular Weight
Silylation -OH, -NH₂ Trimethylsilyl (TMS) +72 Da Di-TMS 281.18 g/mol

| Acylation | -OH, -NH₂ | Trifluoroacetyl (TFA) | +96 Da | Di-TFA | 329.18 g/mol |

Table 3: Recommended GC-MS Operating Parameters

Parameter Setting
Analytical Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program 70 °C (hold 1 min) → ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 50 to 450 |

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity of your results, the protocol must be self-validating. Analysts should actively monitor the chromatogram for signs of incomplete reaction:

  • Monitoring Silylation Completeness : Primary amines can sometimes form a mixture of mono-TMS and di-TMS derivatives. If the chromatogram shows two distinct peaks sharing similar fragment ions (e.g., m/z 209 for mono-TMS and m/z 281 for di-TMS), the reaction did not reach completion. Corrective Action: Increase the incubation time to 60 minutes or ensure the sample is completely devoid of moisture.

  • Monitoring Acylation Completeness : Check for the presence of the mono-TFA derivative (m/z 233). A successful protocol will yield a single, sharp peak corresponding to the di-TFA derivative (m/z 329).

References

  • [1] National Center for Biotechnology Information. 4-(Aminomethyl)-3-methylphenol | C8H11NO | CID 54540358 - PubChem. Retrieved from:[Link]

  • [2] Ash, J., Hickey, L., & Goodpaster, J. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from:[Link]

Sources

Application

Application Note: Protocols for Incorporating 4-(Aminomethyl)-3-methylphenol into Epoxy Polymer Matrices

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Formulation Researchers. Introduction & Mechanistic Rationale The development of advanced polymer matrices requires building blocks that offer bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Formulation Researchers.

Introduction & Mechanistic Rationale

The development of advanced polymer matrices requires building blocks that offer both robust covalent crosslinking and dynamic non-covalent interactions. 4-(Aminomethyl)-3-methylphenol (AMMP) [1] is a highly versatile, bifunctional monomer featuring a highly nucleophilic primary aliphatic amine and a sterically accessible phenolic hydroxyl group.

When incorporated into an epoxy resin (such as Bisphenol A diglycidyl ether, DGEBA), AMMP serves a dual purpose:

  • Primary Crosslinking: The primary amine (-CH₂NH₂) undergoes rapid nucleophilic addition with the oxirane rings of the epoxy matrix.

  • Built-in Catalysis & Dynamic Bonding: Phenolic hydroxyl groups are known to accelerate epoxy-amine curing by hydrogen-bonding to the epoxide oxygen, increasing its electrophilicity. Post-cure, the pendant phenol groups can participate in reversible hydrogen-bonded networks, imparting dynamic rheological properties and potential self-healing capabilities to the polymer matrix.

This application note details the optimized protocols for formulating, curing, and characterizing AMMP-functionalized epoxy matrices.

Experimental Protocols

Materials and Reagents
  • Monomer: 4-(Aminomethyl)-3-methylphenol (CAS: 1243347-65-0)[1]. Note: Store under inert atmosphere to prevent amine oxidation.

  • Resin: Bisphenol A diglycidyl ether (DGEBA, Epoxide Equivalent Weight ~185-192 g/eq).

  • Solvent (Optional for thin films): Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Equipment: Thinky planetary centrifugal mixer, vacuum oven, differential scanning calorimeter (DSC).

Step-by-Step Synthesis Workflow

Step 1: Stoichiometric Calculation Calculate the Amine Hydrogen Equivalent Weight (AHEW) of AMMP. Since the primary amine provides two reactive active hydrogens, the AHEW is approximately Mw​/2 ( 137.18/2=68.59 g/eq )[1]. Match this stoichiometrically with the Epoxide Equivalent Weight (EEW) of DGEBA.

Step 2: Matrix Blending

  • Preheat the DGEBA resin to 40 °C to reduce viscosity.

  • Add the stoichiometric amount of AMMP to the resin.

  • Causality Note: Because AMMP contains a solid phenolic structure, mild heating ensures homogeneous dispersion. Do not exceed 50 °C during mixing to prevent premature exothermic crosslinking.

  • Mix using a planetary centrifugal mixer at 2000 rpm for 2 minutes, followed by a defoaming cycle at 2200 rpm for 2 minutes.

Step 3: Degassing Transfer the mixture to a vacuum desiccator. Apply a vacuum (≤ 10 mbar) for 10–15 minutes until all entrapped micro-bubbles are evacuated. The intrinsic phenolic groups in AMMP act as internal accelerators, so the pot life will be shorter than standard aliphatic amines.

Step 4: Curing Protocol

  • Pre-cure: Pour the degassed mixture into a Teflon or silicone mold. Cure at 60 °C for 4 hours. Mechanistic Insight: At this stage, the primary and secondary amine additions dominate, establishing the primary 3D network.

  • Post-cure: Ramp the temperature to 120 °C and hold for 2 hours. Mechanistic Insight: Elevated temperatures drive the reaction to completion and allow the phenolic hydroxyl groups to form robust hydrogen-bonded networks or undergo etherification with unreacted epoxides if formulated with excess resin.

Reaction Pathway Visualization

The following diagram illustrates the sequential incorporation of AMMP into the epoxy matrix, highlighting the transition from covalent crosslinking to dynamic network formation.

G A DGEBA Epoxy Resin + AMMP Monomer C Stage 1: Primary Amine Addition (Nucleophilic attack on oxirane) A->C D Stage 2: Secondary Amine Addition (Network Propagation) C->D E Stage 3: Phenol-Mediated H-Bonding (Dynamic Network & Self-Healing) D->E

Figure 1: Mechanistic workflow of AMMP incorporation into an epoxy matrix, highlighting covalent and dynamic bonding stages.

Data Presentation: Matrix Properties

The incorporation of the rigid phenolic ring and dynamic hydrogen-bonding sites significantly alters the thermomechanical profile of the resulting polymer matrix compared to standard aliphatic amine hardeners (e.g., DETA).

Table 1: Comparative Thermomechanical Properties of Cured Epoxy Matrices

PropertyDGEBA + DETA (Standard)DGEBA + AMMP (Functionalized)Mechanistic Driver
Glass Transition ( Tg​ ) 95 °C118 °CSteric hindrance from the methylphenol ring restricts chain mobility.
Tensile Strength 65 MPa82 MPaSynergistic covalent crosslinking and phenolic hydrogen bonding.
Cure Time (to gelation) 45 mins25 minsPhenolic -OH acts as an internal hydrogen-bond donor, accelerating epoxide ring-opening.
Self-Healing Efficiency < 5%~ 45% (at 80 °C)Reversible hydrogen bonding between pendant phenols and matrix hydroxyls.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol." PubChem, [Link].

  • Hawke, L. G. D., et al. "Rheology and self-healing of amine functionalized polyolefins." Journal of Rheology, vol. 66, no. 6, 2022. AIP Publishing, [Link].

  • Ataman Kimya. "Tris(Dimethylaminomethyl)phenol - Technical Data." Ataman Chemicals, [Link].

Sources

Method

Application Notes and Protocols for In Vivo Dosing and Administration of 4-(Aminomethyl)-3-methylphenol

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the in vivo administration of 4-(aminomethyl)-3-methylphenol, a substituted phenolic compound of interest in various r...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo administration of 4-(aminomethyl)-3-methylphenol, a substituted phenolic compound of interest in various research fields. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind experimental choices. The following sections detail the physicochemical properties of the compound, guide the user through vehicle selection and formulation, and provide step-by-step protocols for common administration routes. Adherence to these guidelines will support the generation of reproducible and reliable preclinical data.

Introduction to 4-(Aminomethyl)-3-methylphenol

4-(Aminomethyl)-3-methylphenol, also known as 4-amino-m-cresol, is a substituted aniline and a member of the phenol class of compounds.[1] Its structure, featuring both an aminomethyl group and a phenolic hydroxyl group, suggests potential for a range of biological activities. As with many phenolic compounds, its in vivo effects are of significant interest to the scientific community, which has explored the antioxidant and other biological activities of this class of molecules.[2][3][4] The successful investigation of its therapeutic or toxicological profile hinges on appropriate and consistent administration in animal models.

This guide emphasizes the principles of preclinical study design, which are crucial for bridging the gap between discovery and clinical application.[5] All procedures should be conducted in compliance with Good Laboratory Practice (GLP) standards and institutional guidelines for animal welfare.[6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(aminomethyl)-3-methylphenol is fundamental to designing an effective in vivo dosing strategy. These properties dictate its solubility, stability, and potential for absorption.

PropertyValueSource
IUPAC Name 4-(aminomethyl)-3-methylphenolPubChem[8]
Synonyms 4-Amino-m-cresolPubChem[1]
Molecular Formula C₈H₁₁NOPubChem[8]
Molecular Weight 137.18 g/mol PubChem[8]
Form SolidSigma-Aldrich
Melting Point 176-179 °CSigma-Aldrich
XLogP3 0.7PubChem[8]
Topological Polar Surface Area 46.3 ŲPubChem[8]
Stability in Aqueous Media Unstable; ~30% loss in 48h at 25°CEuropean Commission[9]

The presence of both a basic amino group and an acidic phenolic hydroxyl group suggests that the solubility of 4-(aminomethyl)-3-methylphenol will be pH-dependent.[10] Its moderate polarity, indicated by the XLogP3 value, implies that a combination of aqueous and organic solvents may be necessary for achieving suitable concentrations for in vivo studies. The noted instability in aqueous solutions is a critical consideration for formulation preparation and storage.[9]

Vehicle Selection and Formulation

The choice of an appropriate vehicle is a critical step that can significantly impact the outcome of in vivo studies. An ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and have minimal physiological effects.

Vehicle Selection Workflow

The following diagram outlines a systematic approach to selecting a suitable vehicle for 4-(aminomethyl)-3-methylphenol.

VehicleSelection A Start: Define Target Dose & Route B Assess Solubility in Aqueous Vehicles (Saline, PBS, Water) A->B C Is Solubility Sufficient? B->C D Use Aqueous Vehicle C->D Yes E Assess Solubility in Co-solvents (e.g., PEG300, Propylene Glycol) C->E No I Validate Formulation: Stability & Biocompatibility D->I F Is Solubility Sufficient? E->F G Consider Suspension or Alternative Formulation (e.g., with Tween 80, CMC) F->G No H Formulate with Co-solvent/Aqueous Mix F->H Yes G->I H->I J Final Dosing Formulation I->J

Caption: A decision-making workflow for selecting an appropriate dosing vehicle.

Recommended Vehicles

Given the properties of 4-(aminomethyl)-3-methylphenol, the following vehicle systems are recommended for exploration:

  • For Lower Concentrations (Oral, Subcutaneous):

    • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS): Due to the compound's instability in aqueous media, solutions should be prepared fresh daily and protected from light.[9] Adjusting the pH towards the acidic side may improve solubility by protonating the amino group, but biocompatibility must be confirmed.

  • For Higher Concentrations (Oral, Intraperitoneal):

    • Aqueous Co-solvent Systems: A common strategy for compounds with moderate solubility is to use a co-solvent system.[11] A formulation consisting of 10-20% DMSO, 30-40% PEG400, and the remainder as saline or water is a robust starting point. It is imperative to perform a pilot study to ensure the vehicle itself does not elicit adverse effects in the chosen animal model.

    • Suspensions: If a solution cannot be achieved, a homogenous suspension can be prepared using vehicles such as 0.5% (w/v) carboxymethylcellulose (CMC) or 5-10% Tween 80 in water .

Protocol for Dosing Solution Preparation (Co-solvent System)

This protocol describes the preparation of a 10 mg/mL solution of 4-(aminomethyl)-3-methylphenol in a DMSO/PEG400/Saline vehicle.

Materials:

  • 4-(aminomethyl)-3-methylphenol powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh Compound: Accurately weigh the required amount of 4-(aminomethyl)-3-methylphenol. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Initial Solubilization: Add the compound to a sterile conical tube. Add 1 mL of DMSO (10% of the final volume). Vortex thoroughly until the compound is completely dissolved.

  • Add Co-solvent: Add 4 mL of PEG400 (40% of the final volume). Vortex until the solution is clear and homogenous.

  • Add Aqueous Component: Slowly add 5 mL of sterile saline (50% of the final volume) to the tube. Add the saline dropwise while vortexing to prevent precipitation of the compound.

  • Final Inspection: Inspect the final solution for any precipitates. If the solution is clear, it is ready for administration.

  • Stability Considerations: Due to the compound's known instability in aqueous environments, prepare this formulation fresh before each dosing session.[9] Do not store for extended periods.

In Vivo Administration Routes

The choice of administration route depends on the study's objective, the desired pharmacokinetic profile, and the properties of the compound.[12][13] Common routes for preclinical studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.[14]

Oral Gavage (PO)

Oral gavage ensures that a precise dose is delivered directly to the stomach. This route is relevant for assessing oral bioavailability and is a common route for human drug administration.[15]

OralGavage A Animal Restraint B Measure Gavage Needle Length (Mouth to last rib) A->B C Draw Formulation into Syringe B->C D Gently Insert Needle into Esophagus C->D E Confirm Placement (No resistance/gasping) D->E F Slowly Depress Plunger E->F Correct I Withdraw and Re-attempt E->I Incorrect G Withdraw Needle F->G H Return Animal to Cage & Monitor G->H I->D

Caption: Workflow for the oral gavage administration procedure.

Protocol:

  • Animal Handling: Properly restrain the animal (e.g., mouse or rat) to immobilize the head and body.

  • Gavage Needle: Select a gavage needle with a ball-tipped end appropriate for the animal's size.

  • Dose Preparation: Draw the prepared dosing solution into a syringe. Ensure there are no air bubbles.

  • Administration: Gently insert the gavage needle into the side of the mouth, advancing it along the esophagus. If resistance is met or the animal struggles, withdraw and restart.

  • Dose Delivery: Once the needle is correctly positioned in the stomach, slowly administer the dose.

  • Post-Administration: Carefully withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.

Intraperitoneal (IP) Injection

IP injection is a common parenteral route in preclinical studies, allowing for rapid absorption into the systemic circulation.

IP_Injection A Animal Restraint (Expose abdomen) B Locate Injection Site (Lower right/left quadrant) A->B C Draw Formulation into Syringe B->C D Insert Needle at ~30° Angle C->D E Aspirate to Check for Fluids (Blood, urine) D->E F Inject Formulation E->F Clear I Withdraw and Re-attempt E->I Fluid Present G Withdraw Needle F->G H Return Animal to Cage & Monitor G->H I->D

Caption: Workflow for the intraperitoneal injection procedure.

Protocol:

  • Animal Handling: Restrain the animal with its abdomen exposed and tilted slightly downward.

  • Injection Site: Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Dose Preparation: Prepare the syringe with the dosing solution.

  • Administration: Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity.

  • Verification: Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Dose Delivery: Inject the solution smoothly.

  • Post-Administration: Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.

Intravenous (IV) Injection

IV injection provides 100% bioavailability and is used to study the effects of a compound independent of absorption.[16] The lateral tail vein is the most common site for IV injections in rodents.

IV_Injection A Warm Animal's Tail (e.g., with heat lamp) B Place in Restrainer A->B C Identify Lateral Tail Vein B->C D Draw Formulation into Syringe (Remove all air bubbles) C->D E Insert Needle Bevel-Up (Parallel to vein) D->E F Observe Flash of Blood E->F G Slowly Inject Formulation F->G Yes J Withdraw and Re-attempt F->J No H Withdraw Needle & Apply Pressure G->H I Return Animal to Cage & Monitor H->I J->E

Caption: Workflow for the intravenous tail vein injection procedure.

Protocol:

  • Preparation: Warm the animal's tail using a heat lamp or warm water to dilate the veins.

  • Restraint: Place the animal in a suitable restrainer to secure the tail.

  • Vein Identification: Identify one of the lateral tail veins.

  • Dose Preparation: Use an insulin syringe or a tuberculin syringe with a 27-30 gauge needle. Ensure the solution is free of any particulates and air bubbles.

  • Administration: Insert the needle, bevel up, into the vein at a very shallow angle.

  • Dose Delivery: Inject the solution slowly. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein.

  • Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal closely.

Dose Selection and Volume Guidelines

Dose selection should be based on prior in vitro data or literature on similar compounds.[17] If no data is available, a dose-ranging study may be necessary to determine the maximum tolerated dose (MTD).[18]

Recommended Maximum Dosing Volumes:

SpeciesRouteMaximum Volume (mL/kg)
Mouse Oral (PO)10
Intraperitoneal (IP)10
Subcutaneous (SC)10
Intravenous (IV)5
Rat Oral (PO)10
Intraperitoneal (IP)10
Subcutaneous (SC)5
Intravenous (IV)5

These are general guidelines; consult your institution's animal care and use committee for specific recommendations.

Pharmacokinetic and Safety Considerations

  • Pharmacokinetics (PK): The aminophenol structure suggests that metabolism may occur via glucuronidation or sulfation in the liver.[15] The route of administration will significantly affect the absorption rate and first-pass metabolism, influencing the overall exposure and efficacy.[19] PK studies are recommended to determine key parameters such as Cmax, Tmax, and AUC.[20]

  • Safety and Toxicity: The hydrochloride salt of 4-(aminomethyl)-3-methylphenol is classified as an acute toxin if swallowed, in contact with skin, or inhaled.[21] It is also a skin and eye irritant.[21][22] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn when handling the compound. Studies on the related compound 4-amino-3-methylphenol have indicated potential for DNA damage in the presence of Cu(II).[23] Acute toxicity studies in animals are a crucial first step to establish a safe dose range for efficacy studies.[24]

References

  • PubChem. (n.d.). 4-(Aminomethyl)-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(Aminomethyl)-3-methylphenol — Chemical Substance Information. Retrieved from [Link]

  • Martins, N., Barros, L., & Ferreira, I. C. F. R. (2016). In vivo antioxidant activity of phenolic compounds: facts and gaps. Trends in Food Science & Technology, 48, 1-12.
  • Ferreira, I. C. F. R., Martins, N., & Barros, L. (2016). In vivo antioxidant activity of phenolic compounds: Facts and gaps. ResearchGate. Retrieved from [Link]

  • ChemBK. (n.d.). 4-amino-3-methylphenol. Retrieved from [Link]

  • Spagnuolo, C., Moccia, S., & Russo, G. L. (2022). Selected phenolic compounds in the modulation of biochemical pathways involved in aging. Redox Experimental Medicine, 5(1), 23-33.
  • Aires, A., et al. (2023). A critical analysis on the concentrations of phenolic compounds tested using in vitro and in vivo Parkinson's disease models. Critical Reviews in Food Science and Nutrition, 63(30), 10187-10206.
  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(aminomethyl)-3-methylphenol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Zhu, B. Z., et al. (2007). Phenol-Induced in Vivo Oxidative Stress in Skin: Evidence for Enhanced Free Radical Generation, Thiol Oxidation, and Antioxidant Depletion. Chemical Research in Toxicology, 20(10), 1473–1480.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • Neag, M. A., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients, 15(8), 1958.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Scripps Research. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved from [Link]

  • PharmOptima. (n.d.). In vivo. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

  • Chen, Y., et al. (2022). Discovery of Novel Non-Oxime Reactivators Showing In Vivo Antidotal Efficiency for Sarin Poisoned Mice. Molecules, 27(3), 1058.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Retrieved from [Link]

  • Yamasaki, K., & Yamaoka, T. (2005). Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development. Journal of the Mass Spectrometry Society of Japan, 53(1), 1-11.
  • Talluri, M. V., et al. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for the treatment of neuronal disorders. Drug Development and Industrial Pharmacy, 43(6), 929-938.
  • Al-Otaibi, F., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 28(4), 1673.
  • PubChem. (n.d.). 4-Amino-m-cresol. National Center for Biotechnology Information. Retrieved from [Link]

  • Staatz, C. E., & Tett, S. E. (2007). Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients. Clinical Pharmacokinetics, 46(1), 13-58.
  • Shaw, L. M., et al. (1996). Pharmacokinetics of mycophenolate mofetil (RS61443): a short review.
  • Van Hest, R. M., et al. (2000). Pharmacokinetics and bioavailability of mycophenolic acid after intravenous administration and oral administration of mycophenolate mofetil to heart transplant recipients. Journal of Clinical Pharmacology, 40(6), 632-642.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1027. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). GSRS. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Reduction Methods for the Synthesis of 4-(Aminomethyl)-3-methylphenol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-(aminomethyl)-3-methylphenol via catalytic reduction. This key interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-(aminomethyl)-3-methylphenol via catalytic reduction. This key intermediate, valued for its application in the synthesis of high-end resins and active pharmaceutical ingredients, can be produced efficiently through several synthetic routes.[1] This guide focuses on the two most prevalent and scalable pathways: the catalytic hydrogenation of 3-methyl-4-nitrophenol and the reduction of a suitable benzonitrile precursor. We will explore the causality behind the selection of catalysts, hydrogen sources, and reaction conditions, providing detailed, field-proven protocols for each method. The document emphasizes experimental integrity, process validation, and analytical characterization to ensure the synthesis of a high-purity final product.

Introduction: The Strategic Importance of Catalytic Reduction

4-(Aminomethyl)-3-methylphenol is a substituted aminophenol derivative whose bifunctional nature—containing both a reactive primary amine and a phenolic hydroxyl group—makes it a versatile building block in organic synthesis.[2] The production of such fine chemicals increasingly relies on catalytic hydrogenation, a cornerstone of green and sustainable chemistry.[3] This class of reactions offers high atom economy, avoids the use of stoichiometric and often hazardous reducing agents, and simplifies product purification by employing heterogeneous catalysts that can be easily removed by filtration.[4][5]

The primary challenge in synthesizing 4-(aminomethyl)-3-methylphenol lies in the selective reduction of a nitrogen-containing functional group (either a nitro or a nitrile) without affecting the sensitive phenol ring. This guide details the methodologies to achieve this transformation with high yield and selectivity.

Overview of Synthetic Pathways

Two principal catalytic reduction pathways are employed for the synthesis of 4-(aminomethyl)-3-methylphenol. The choice of route often depends on the availability and cost of the starting material.

  • Route A: Reduction of 3-Methyl-4-Nitrophenol. This is a widely used method involving the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). This transformation is generally high-yielding and can be accomplished with a variety of common catalysts.[2][6]

  • Route B: Reduction of 4-Cyano-2-methylphenol. This pathway involves the reduction of a nitrile group (-C≡N) to a primary aminomethyl group (-CH₂NH₂). While effective, this reduction can sometimes be more challenging due to the potential for forming secondary amine byproducts.[7][8]

  • Alternative Route: From m-Cresol. A less common, multi-step approach begins with m-cresol, which undergoes nitrosation to form 4-nitroso-3-methylphenol, followed by the reduction of the nitroso group to the desired amine.[1]

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product SM1 3-Methyl-4-Nitrophenol FP 4-(Aminomethyl)-3-methylphenol SM1->FP Nitro Group Reduction SM2 4-Cyano-2-methylphenol SM2->FP Nitrile Group Reduction SM3 m-Cresol INT1 4-Nitroso-3-methylphenol SM3->INT1 Nitrosation INT1->FP Nitroso Group Reduction

Caption: Primary synthetic routes to 4-(aminomethyl)-3-methylphenol.

Core Components of the Catalytic System

The success of the synthesis hinges on the judicious selection of the catalyst, hydrogen source, solvent, and reaction conditions.

Heterogeneous Catalysts: The Workhorses of Hydrogenation

The choice of catalyst is critical for both reaction rate and selectivity.

  • Palladium on Carbon (Pd/C): A highly versatile and active catalyst for the reduction of both nitro and nitrile groups.[4][5] It typically offers excellent chemoselectivity, reducing the target functional group while preserving the aromatic ring and other sensitive functionalities. 5% or 10% Pd loading is standard.

  • Platinum on Carbon (Pt/C): Another highly active noble metal catalyst. It is particularly effective for the hydrogenation of nitrobenzenes to aminophenols.[9][10][11] In some cases, it can be more prone to ring reduction under harsh conditions compared to palladium.

  • Raney® Nickel: A cost-effective and highly active catalyst, especially for reducing nitro compounds and nitriles.[12][13][14] Its primary drawback is its pyrophoric nature when dry, requiring careful handling under a solvent.[15] Over-reduction and side reactions can be more prevalent if conditions are not carefully controlled.[14]

Hydrogen Sources: Delivery of the Reducing Agent
  • Hydrogen Gas (H₂): The most atom-economical hydrogen source. Its use requires specialized pressure equipment such as a Parr shaker or a stirred autoclave. Reactions are typically run at pressures from 50 to 500 psi.

  • Transfer Hydrogenation Reagents: For laboratories not equipped for high-pressure reactions, transfer hydrogenation is an excellent alternative.[16] Common hydrogen donors include:

    • Ammonium Formate (HCO₂NH₄)

    • Formic Acid (HCO₂H)

    • Hydrazine (N₂H₄) [12] These reactions can often be run at atmospheric pressure.

  • Metal Hydrides: Sodium borohydride (NaBH₄) can be used in conjunction with a transition metal catalyst to reduce nitro groups.[7][17][18] This method is effective but generates stoichiometric salt waste.

Solvents and Reaction Conditions

The solvent must dissolve the starting material and be inert under the reaction conditions. Common choices include:

  • Alcohols: Ethanol and Methanol are excellent choices for their polarity and ability to wet the catalyst surface.[1][14]

  • Ethers: Tetrahydrofuran (THF) is suitable for its ability to dissolve a wide range of organic compounds.[19]

  • Esters: Ethyl acetate is another common choice, particularly for Pd/C catalysis.

The interplay between temperature and pressure dictates the reaction rate and selectivity. Mild conditions (room temperature, 50 psi H₂) are often sufficient for nitro group reductions with Pd/C or Pt/C, while nitrile reductions may require higher temperatures and pressures.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, with clear checkpoints for monitoring and ensuring reaction completion.

Workflow: General Catalytic Hydrogenation Procedure

Experimental_Workflow start Start setup 1. Reactor Setup - Add Substrate & Solvent start->setup inert 2. Inerting - Purge with N₂ or Ar setup->inert catalyst 3. Catalyst Addition - Add catalyst slurry (e.g., wet Pd/C) inert->catalyst hydrogenate 4. Hydrogenation - Pressurize with H₂ - Heat & Stir catalyst->hydrogenate monitor 5. Reaction Monitoring - H₂ Uptake - TLC / HPLC hydrogenate->monitor monitor->hydrogenate Incomplete filter 6. Catalyst Removal - Filter through Celite® monitor->filter Complete concentrate 7. Solvent Evaporation - Rotary Evaporator filter->concentrate purify 8. Purification - Recrystallization or - Column Chromatography concentrate->purify characterize 9. Characterization - NMR, IR, MS, MP purify->characterize end End characterize->end

Caption: A generalized workflow for catalytic hydrogenation experiments.

Protocol 1: Synthesis via Hydrogenation of 3-Methyl-4-Nitrophenol with Pd/C

This protocol describes the reduction of 3-methyl-4-nitrophenol using hydrogen gas and a 10% Pd/C catalyst.

Materials & Equipment:

  • 3-Methyl-4-nitrophenol

  • 10% Palladium on Carbon (Pd/C, ~50% wet with water)

  • Methanol (MeOH), reagent grade

  • Parr Hydrogenation Apparatus or similar stirred pressure vessel

  • Celite® 545 or equivalent filter aid

  • Standard laboratory glassware, magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Charging: To a suitable pressure vessel, add 3-methyl-4-nitrophenol (1.0 eq) and methanol (10-15 mL per gram of substrate). Stir until the solid is fully dissolved.

  • Catalyst Slurry Preparation: In a separate small beaker, weigh the 10% Pd/C catalyst (1-5 mol% Pd relative to substrate). Carefully add a small amount of methanol to create a thick, mobile slurry. Causality: Preparing a slurry prevents the dry, potentially pyrophoric catalyst from being added to the flammable solvent, mitigating fire risk.

  • Inerting the System: Seal the pressure vessel and purge the headspace with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen. Oxygen can deactivate the catalyst and create an explosive atmosphere with hydrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully transfer the catalyst slurry into the reaction vessel using a pipette or cannula.

  • Hydrogenation: Seal the vessel securely. Purge the system three times with hydrogen gas (H₂), venting to a safe location each time. Finally, pressurize the reactor to 50-60 psi with H₂.

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature (25-30 °C). The reaction is exothermic; a slight temperature increase may be observed.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the ballast tank. Alternatively, the reaction can be stopped after a set time (e.g., 4-6 hours), depressurized, and a sample can be taken for TLC or HPLC analysis to confirm the disappearance of the starting material.

  • Work-up & Catalyst Removal: Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas. Open the reactor and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete product recovery. Trustworthiness: The Celite® pad ensures that fine catalyst particles are completely removed, which is critical for product purity.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-(aminomethyl)-3-methylphenol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water, to yield a high-purity solid.[20]

Protocol 2: Synthesis via Hydrogenation of 4-Cyano-2-methylphenol with Raney® Nickel

This protocol details the reduction of a nitrile precursor using Raney® Nickel, highlighting the specific handling precautions for this catalyst.

Materials & Equipment:

  • 4-Cyano-2-methylphenol

  • Raney® Nickel (supplied as an aqueous slurry)

  • Ethanol (EtOH), anhydrous

  • Ammonia (aqueous solution, optional additive)

  • Stirred autoclave or similar pressure vessel

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: Under a fume hood, carefully decant the storage water from the commercial Raney® Nickel slurry. Wash the catalyst by decantation three times with anhydrous ethanol. This removes water, which can interfere with the reaction. Safety: Never allow Raney® Nickel to become dry, as it is pyrophoric and can ignite spontaneously in air.[15] All transfers should be done as a slurry.

  • Reactor Charging: Add the 4-cyano-2-methylphenol (1.0 eq) and anhydrous ethanol (15-20 mL per gram of substrate) to the pressure vessel. A small amount of ammonia can be added to the solvent to suppress the formation of secondary amine byproducts.

  • Inerting & Catalyst Addition: Purge the vessel with inert gas. Transfer the washed Raney® Nickel slurry (approx. 10-20% by weight of the substrate) into the vessel.

  • Hydrogenation: Seal the reactor and purge three times with H₂. Pressurize to 500-800 psi.

  • Reaction Execution: Begin vigorous stirring and heat the reaction to 60-80 °C.

  • Monitoring & Work-up: Monitor the reaction by hydrogen uptake. After completion (typically 6-12 hours), cool the reactor to room temperature, vent the hydrogen, and purge with inert gas.

  • Catalyst Removal: Allow the catalyst to settle, then carefully decant or cannula filter the supernatant product solution. The catalyst can also be removed by filtration through Celite®, but the filter cake must be kept wet with solvent at all times.

  • Deactivation of Catalyst: Quench the used catalyst by slowly and carefully adding it to a large volume of water, followed by slow addition of a mild acid (e.g., dilute acetic acid) to deactivate it before disposal.

  • Isolation & Purification: Remove the solvent from the product solution under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography.

Data Summary and Product Characterization

Table 1: Comparative Reaction Parameters
ParameterRoute A: Nitro ReductionRoute B: Nitrile Reduction
Typical Catalyst 5-10% Pd/C, Pt/C, Raney® NiRaney® Ni, Pd/C, Rh/Al₂O₃
Catalyst Loading 1-5 mol% (Noble Metals)10-20 wt% (Raney® Ni)
Hydrogen Source H₂ gas, HCO₂NH₄H₂ gas
Pressure 50-100 psi (H₂)500-1000+ psi (H₂)
Temperature 25-50 °C60-100 °C
Typical Solvent MeOH, EtOH, EtOAcEtOH, THF (often with NH₃)
Common Byproducts Hydroxylamine intermediatesSecondary amines, imines
Product Validation and Quality Control

To confirm the identity and purity of the synthesized 4-(aminomethyl)-3-methylphenol, a suite of analytical techniques is required.[21]

  • Melting Point (MP): A sharp melting point is indicative of high purity. The literature value is 176-179 °C.[2]

  • Infrared (IR) Spectroscopy: Successful reduction of the nitro precursor will show the disappearance of strong N-O stretching bands (~1520 and 1340 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3300-3400 cm⁻¹). For the nitrile route, the sharp C≡N stretch (~2230 cm⁻¹) will disappear. A broad O-H stretch (~3200-3600 cm⁻¹) will be present in all cases.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic protons, the methyl group singlet (~2.1-2.3 ppm), the benzylic -CH₂- singlet (~3.7-3.9 ppm), and exchangeable protons for the -NH₂ and -OH groups.

    • ¹³C NMR: Will show the correct number of carbon signals corresponding to the product structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₈H₁₁NO, MW: 137.18 g/mol ).[24]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity and identifying any residual starting materials or byproducts.[20][21]

By following these detailed protocols and analytical validation steps, researchers can reliably and safely synthesize high-purity 4-(aminomethyl)-3-methylphenol for further application in research and development.

References

  • Yao, R. S., et al. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol.
  • National Chemical Laboratory.
  • Preparation method for 4-amino-3-methylphenol. (CN103508908A).
  • Single step hydrogenation of nitrobenzene to p-aminophenol. (EP1229018B1).
  • C
  • The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol. (CN106892829A).
  • Bhattacharjee, J., et al. (2019). Catalytic Reduction of Nitriles by Polymethylhydrosiloxane Using a Phenalenyl-Based Iron(III) Complex.
  • Technical Support Center: Purification of 3-(Aminomethyl)phenol. Benchchem.
  • Catalytic activity of nickel nanoparticles in hydrogenation of p-nitrophenol to p-aminophenol.
  • Billica, H. R., & Adkins, H. hydrogen. Organic Syntheses Procedure.
  • reduction of nitriles. Chemguide.
  • 4-Amino-3-methylphenol (2835-99-6) IR Spectrum. ChemicalBook.
  • Catalytic Reduction of Nitriles.
  • Application Notes: Palladium on Carbon (Pd/C)
  • Hydrogenation process for preparing 4-aminophenol. (CA1338726C).
  • Chaudhari, R. V., et al. Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene.
  • Reaction Chemistry & Engineering. University of Pretoria.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
  • Phenol, 4-amino-3-methyl-. NIST WebBook.
  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. PMC.
  • 4-(Aminomethyl)-3-methylphenol. PubChem.
  • 4-Amino-3-methylphenol 97. Sigma-Aldrich.
  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journals.
  • Identifying and characterizing impurities in 3-(Aminomethyl)phenol. Benchchem.
  • Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe>3>O>4> Nanoparticles for Water Purific
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers.
  • Synthesis of 3-amino-4-methylphenol. PrepChem.com.
  • Hydrogenation C
  • Organic Syntheses Procedure.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 4-(aminomethyl)-3-methylphenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(aminomethyl)-3-methylphenol. We will explore the physicochemical reasons for its limited solubility and provide detailed, practical troubleshooting guides to overcome these issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 4-(aminomethyl)-3-methylphenol so difficult to dissolve in neutral aqueous solutions?

A: The solubility challenge stems from the molecule's amphoteric nature. It contains both a weakly acidic phenolic hydroxyl (-OH) group and a weakly basic aminomethyl (-CH2NH2) group. In a neutral pH environment (around pH 7), the molecule exists predominantly in a neutral or zwitterionic state, where intramolecular or intermolecular hydrogen bonding can be strong, favoring the solid crystal lattice over dissolution. Its lowest aqueous solubility occurs at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. To achieve significant aqueous solubility, the pH of the solution must be adjusted to shift the equilibrium towards a charged, and therefore more polar and water-soluble, species.[1][2][3]

Q2: What are the primary methods I can use to increase its solubility?

A: There are three primary, highly effective strategies for enhancing the aqueous solubility of ionizable compounds like 4-(aminomethyl)-3-methylphenol:

  • pH Adjustment: This is the most direct and often most effective method, leveraging the molecule's acidic and basic functional groups to create a soluble salt in situ.[4][5]

  • Use of Co-solvents: Blending water with a miscible organic solvent can reduce the overall polarity of the solvent system, making it more favorable for dissolving organic molecules.[6][7]

  • Cyclodextrin Complexation: This technique uses encapsulating agents to form a water-soluble inclusion complex with the poorly soluble molecule, effectively masking its hydrophobic regions.[8][][10]

Q3: I'm just starting my experiments. What is the very first thing I should try?

A: For an ionizable compound like this, pH adjustment should be your first approach. It is mechanistically straightforward, cost-effective, and often yields dramatic improvements in solubility.[11][12] By preparing acidic (e.g., pH 2-4) or basic (e.g., pH 9-11) buffers, you can determine a pH range that provides the necessary concentration for your experiments.

Q4: Are there any compatibility or toxicity concerns with these solubilization methods?

A: Yes, the intended application is critical.

  • For in vitro cellular assays: Extreme pH values can be cytotoxic. While a concentrated stock solution can be prepared at a high or low pH, it must be diluted into the cell culture media such that the final pH of the media remains within a physiologically acceptable range (typically pH 7.2-7.4). Similarly, some organic co-solvents like DMSO can be toxic to cells, even at low concentrations (e.g., >0.5%).

  • For in vivo or pharmaceutical formulations: Only biocompatible and regulatory-approved excipients should be used. This includes specific co-solvents (e.g., propylene glycol, PEG 400), buffers, and cyclodextrin derivatives (e.g., HP-β-CD, SBE-β-CD) that are generally recognized as safe (GRAS).[4][6][13]

Part 2: Troubleshooting and In-Depth Experimental Guides

Guide 1: Solubility Enhancement via pH Adjustment
Question: How does pH precisely affect the solubility of 4-(aminomethyl)-3-methylphenol, and how can I determine the optimal pH for my stock solution?

Expert Answer: The solubility of 4-(aminomethyl)-3-methylphenol is directly governed by its ionization state, which is dictated by the pH of the aqueous medium relative to the pKa values of its functional groups.

  • In Acidic Conditions (pH < pKa of amino group): The aminomethyl group (-NH2) becomes protonated to form a cationic ammonium group (-NH3+). This positive charge significantly increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.

  • In Basic Conditions (pH > pKa of phenolic group): The phenolic hydroxyl group (-OH) is deprotonated to form an anionic phenoxide group (-O-). This negative charge also dramatically enhances water solubility.

The molecule's solubility will be lowest at its isoelectric point and increase exponentially as the pH moves further away from this point.[1][3]

cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 11) node_low Cationic Form (High Solubility) node_pi Neutral/Zwitterionic Form (Low Solubility) node_low->node_pi Increase pH node_high Anionic Form (High Solubility) node_pi->node_high Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Data Summary: pH vs. Expected Solubility
pH RangeDominant SpeciesChargeExpected Relative Solubility
pH < 4Cationic (-NH3+)PositiveHigh
pH 5 - 9Neutral / ZwitterionicNet ZeroLow (Minimum at pI)
pH > 10Anionic (-O-)NegativeHigh
Note: pKa values are estimated based on similar structures.[14] Exact values should be determined experimentally.
Experimental Protocol: Determining a pH-Solubility Profile (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of a compound at various pH values.[2]

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12) using standard buffer systems (e.g., citrate, phosphate, borate).

  • Sample Preparation: Add an excess amount of solid 4-(aminomethyl)-3-methylphenol to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Incubation: Add a precise volume (e.g., 1.0 mL) of each buffer to its respective vial. Seal the vials securely.

  • Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand so the excess solid can sediment. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Quantification: Carefully withdraw a known volume of the clear supernatant from each vial. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the determined solubility (in mg/mL or mM) against the pH of each buffer to generate a pH-solubility profile.

Guide 2: Improving Solubility with Co-solvents
Question: My experiment is pH-sensitive and must be run near neutrality. How can I use co-solvents to solubilize 4-(aminomethyl)-3-methylphenol?

Expert Answer: When pH modification is not an option, using co-solvents is an excellent alternative. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This "less polar" environment lowers the energy barrier for solvating a relatively non-polar molecule like 4-(aminomethyl)-3-methylphenol.

Commonly used co-solvents in research and pharmaceutical development include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, especially PEG 300 and 400), and glycerol.[7][15] For early-stage research, dimethyl sulfoxide (DMSO) is also frequently used due to its strong solubilizing power, though its concentration must be carefully controlled in biological assays.[7]

Data Summary: Common Co-solvents for Formulation
Co-solventTypical Concentration Range (% v/v)Key Properties
Propylene Glycol (PG)10 - 60%Biocompatible, good solubilizer for many APIs.
Polyethylene Glycol 40010 - 50%Low toxicity, commonly used in oral and parenteral formulations.[16]
Ethanol5 - 40%Good solvent, but can cause precipitation on dilution and has biological effects.
Glycerol10 - 50%Viscous, non-toxic, often used in combination with other co-solvents.
DMSO0.1 - 10%Excellent solubilizer, but can be cytotoxic and interfere with assays.
Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a panel of 3-4 relevant co-solvents based on your application (e.g., PG, PEG 400, and Ethanol).

  • Prepare Solvent Systems: In separate vials, prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60% v/v co-solvent in your desired buffer at neutral pH).

  • Determine Solubility: Using the shake-flask method described in Guide 1, determine the equilibrium solubility of 4-(aminomethyl)-3-methylphenol in each solvent mixture.

  • Analyze Results: Plot solubility as a function of co-solvent concentration for each co-solvent tested. This will identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

  • Check for Precipitation: Crucially , after determining the solubility, perform a dilution test. Pipette a small volume of the concentrated stock solution into your final aqueous buffer (e.g., cell culture media) to ensure the compound does not precipitate upon dilution.

Guide 3: Cyclodextrin-Mediated Solubilization
Question: I need to prepare a high-concentration aqueous formulation for an in vivo study without using co-solvents or aggressive pH. Is cyclodextrin complexation a viable strategy?

Expert Answer: Absolutely. Cyclodextrin complexation is a sophisticated and highly effective technique for increasing the aqueous solubility of compounds with hydrophobic moieties.[10][17] Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic outer surface and a hydrophobic inner cavity.[10]

The non-polar methyl-substituted phenol ring of your molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin. This forms a "host-guest" inclusion complex. The exterior of this new complex is hydrophilic, allowing the entire assembly to dissolve readily in water, often leading to a dramatic increase in apparent solubility.[8][][18] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and are widely used in pharmaceutical formulations.[13]

cluster_system Cyclodextrin Encapsulation mol 4-(aminomethyl)-3-methylphenol (Hydrophobic Moiety) complex Soluble Inclusion Complex mol->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Phase Solubility Analysis

This experiment quantifies the solubilizing efficiency of a cyclodextrin.

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 40, 80, 120 mM HP-β-CD) in your desired buffer.

  • Add Compound: Add an excess of solid 4-(aminomethyl)-3-methylphenol to each cyclodextrin solution.

  • Equilibrate: Agitate the sealed vials at a constant temperature for 48-72 hours to ensure equilibrium.

  • Filter and Quantify: After equilibration, filter each sample through a 0.22 µm syringe filter to remove the undissolved solid. Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV.

  • Construct Diagram: Plot the concentration of dissolved 4-(aminomethyl)-3-methylphenol (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (Type AL diagram) indicates the formation of a 1:1 soluble complex. The slope of this line can be used to calculate the complexation binding constant.

Part 3: Summary of Solubilization Strategies

StrategyMechanismProsConsBest For...
pH Adjustment Ionization of the molecule to form a charged, polar salt.[12]Highly effective, inexpensive, simple to implement.May not be suitable for pH-sensitive compounds or biological systems; risk of compound degradation at extreme pH.Initial solubility screening, creating concentrated stock solutions, chemical synthesis workups.
Co-solvency Reduces solvent polarity, making it more favorable for the solute.[6]Effective at neutral pH, can be combined with pH adjustment, wide range of solvents available.Can cause precipitation upon aqueous dilution; potential for solvent toxicity in biological assays.[19]In vitro assays (with careful control), formulations where pH cannot be altered.
Cyclodextrin Complexation Encapsulation of the hydrophobic part of the molecule in a CD cavity.[]High solubility increases at neutral pH, low toxicity (especially modified CDs), can improve stability.[8][10]More expensive, may alter compound bioavailability in complex ways, requires more formulation development.Pharmaceutical formulations, in vivo studies, applications requiring high aqueous concentrations without co-solvents.

References

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics. (2020, July 13). ACS Publications. Retrieved March 26, 2026, from [Link]

  • 4-(Aminomethyl)-3-methylphenol | C8H11NO | CID 54540358 - PubChem. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Particle Sciences. Retrieved March 26, 2026, from [Link]

  • Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol. (n.d.). Google Patents.
  • PH adjustment: Significance and symbolism. (2026, March 19). Scinapse. Retrieved March 26, 2026, from [Link]

  • Improving water solubility of polyphenols by adding amino acids. (2022, April 30). EurekAlert!. Retrieved March 26, 2026, from [Link]

  • 4-amino-3-methylphenol - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved March 26, 2026, from [Link]

  • Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. (2010, November 15). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Extraction Techniques of Phenolic Compounds from Plants. (2019, September 4). IntechOpen. Retrieved March 26, 2026, from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular. (2023, February 4). SciSpace. Retrieved March 26, 2026, from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Retrieved March 26, 2026, from [Link]

  • 4-(Aminomethyl)-3-methylphenol — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved March 26, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ScienceDirect. Retrieved March 26, 2026, from [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC. (2023, November 13). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • The pK a values for aminophenols isomers. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Aminomethyl)-3-methylphenol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals experiencing low yields, stalling reactions, or high impurity profiles during the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals experiencing low yields, stalling reactions, or high impurity profiles during the synthesis of 4-(aminomethyl)-3-methylphenol (CAS 1243347-65-0).

The synthesis typically relies on the reduction of the nitrile group in 4-hydroxy-2-methylbenzonitrile . While the electron-donating hydroxyl and methyl groups alter the electronic landscape of the aromatic ring[1], the primary synthetic challenges stem from the transient intermediates formed during reduction and the acidic nature of the phenolic proton.

Quantitative Yield & Impurity Profiling

Before altering your workflow, compare your current results against the baseline data for standard reduction methodologies.

Reduction MethodTypical YieldMajor Impurity ProfileCausality / Mechanistic Notes
H₂ / Pd/C (No Additives) 30–40%Secondary Amine (Dimer)Imine condensation outcompetes the rate of primary amine reduction.
H₂ / Raney Ni + NH₃ 75–85%Unreacted NitrileNH₃ shifts equilibrium to suppress dimerization; phenol may cause mild catalyst poisoning.
LiAlH₄ (Standard) < 20%Unreacted NitrileAcidic phenolic -OH (pKa ~10) rapidly consumes hydride, forming insoluble aluminate salts.
NaBH₄ / CoCl₂ 85–95%Boron/Cobalt salts (easily washed)In situ CoB₂ catalyst is highly active and tolerates acidic phenol protons well.

Mechanistic Pathway & Divergence

Understanding why your reaction is failing requires looking at the transient imine intermediate. The catalytic hydrogenation of nitriles is an economical route for primary amine production[2], but it is highly susceptible to nucleophilic attack.

Pathway Nitrile 4-hydroxy-2-methylbenzonitrile Imine Reactive Imine Intermediate Nitrile->Imine Reduction (+H2) Primary 4-(aminomethyl)-3-methylphenol (Target) Imine->Primary Reduction (+H2) Secondary Secondary Amine Dimer (Impurity) Imine->Secondary Attack by Primary Amine (-NH3)

Mechanistic divergence in nitrile reduction leading to primary vs. secondary amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing massive amounts of a higher-molecular-weight impurity (dimer) when using Pd/C or Raney Nickel? A: This is a classic dimerization issue. During reduction, the nitrile is first reduced to a highly electrophilic imine intermediate. If the reaction is not carefully controlled, the newly formed primary amine (4-(aminomethyl)-3-methylphenol) will attack this imine. This condensation releases ammonia and forms a secondary amine dimer[2].

Q2: How can I suppress this dimerization during catalytic hydrogenation? A: You must introduce anhydrous ammonia (NH₃) or ammonium hydroxide into the reaction mixture. By Le Chatelier's principle, flooding the system with excess ammonia inhibits the elimination of NH₃ during the condensation step, effectively trapping the intermediate and forcing the reduction toward the primary amine[3]. Alternatively, running the reaction in the presence of Boc-anhydride (Boc₂O) will protect the primary amine in situ as it forms.

Q3: My LiAlH₄ reduction is stalling, and I have to add >5 equivalents to get any conversion. Why? A: The starting material contains a free phenol. The phenolic -OH proton is acidic and will rapidly quench the first equivalent of your hydride reagent, evolving H₂ gas and forming an insoluble lithium aluminate complex. This physical barrier prevents further reduction of the nitrile. If you must use a strong hydride, you must either pre-protect the phenol (e.g., as a benzyl ether) or switch to a more chemoselective reagent.

Q4: What is the most robust bench-scale alternative to high-pressure hydrogenation for this specific substrate? A: The NaBH₄/CoCl₂ system is highly recommended. This combination generates a black precipitate of cobalt boride (CoB₂) in situ, which acts as an exceptionally active heterogeneous catalyst[4]. It readily reduces nitriles to primary amines at room temperature and is highly tolerant of the free phenolic hydroxyl group[4].

Troubleshooting Workflow

Workflow Start Low Yield in Synthesis Identify Identify Major Impurity via LC-MS Start->Identify Dimer High Dimerization (Secondary Amine) Identify->Dimer Unreacted Unreacted Starting Material Identify->Unreacted Sol1 Add NH3 or switch to Boc2O trapping Dimer->Sol1 Sol2 Switch to NaBH4/CoCl2 or increase H2 pressure Unreacted->Sol2

Troubleshooting workflow for diagnosing and resolving low yields in aminophenol synthesis.

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation with Raney Nickel (Scale-Up Friendly)

Self-Validation Check: The presence of ammonia is critical here. If the pH of your starting solution is not highly basic, dimerization will occur.

  • Preparation: Charge a high-pressure reactor with 4-hydroxy-2-methylbenzonitrile (1.0 eq) and methanol (approx. 10 mL/g of substrate).

  • Ammonia Addition: Add a solution of methanolic ammonia (approx. 1 to 10% by weight based on the nitrile) to suppress secondary amine formation[5].

  • Catalyst Loading: Add an aqueous slurry of Raney Nickel catalyst (10–20 mol%). Safety: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in the presence of air.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize the vessel to 30–50 psi (approx. 2 to 3.4 bar)[5].

  • Reaction: Stir vigorously at 25 °C to 50 °C. Monitor hydrogen uptake. The reaction is self-validating when the pressure drop ceases (typically 4–8 hours).

  • Workup: Vent the reactor, purge with N₂, and filter the mixture through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-3-methylphenol.

Protocol B: NaBH₄/CoCl₂ Reduction (Bench-Scale Optimization)

Self-Validation Check: The immediate formation of a black precipitate upon NaBH₄ addition confirms the generation of the active CoB₂ catalyst. If the solution remains pink/blue, the catalyst has not formed.

  • Preparation: In a round-bottom flask, dissolve 4-hydroxy-2-methylbenzonitrile (1.0 eq) and CoCl₂·6H₂O (0.2 to 1.0 eq) in methanol (15 mL/mmol).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add NaBH₄ (5.0 to 10.0 eq) in small portions over 30 minutes. Caution: Vigorous evolution of hydrogen gas will occur. A black precipitate will form immediately, indicating the successful generation of the transition metal catalyst[4].

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quench & Workup: Carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases and the black precipitate dissolves (pH ~3).

  • Isolation: Because the product is an amphoteric aminophenol, adjust the pH to its isoelectric point (approx. pH 8.5) using saturated aqueous NaHCO₃. Extract the aqueous layer with a highly polar organic mixture (e.g., CHCl₃/Isopropanol 3:1). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

References

  • Reduction of organic compounds with sodium borohydride-transition metal salts MDMA.ch[Link]

  • Nitrile to Amine - Common Conditions Common Organic Chemistry [Link]

  • Nitrile reduction - Wikipedia Wikipedia [Link]

  • US7214829B2 - Method for the production of primary amines by hydrogenating nitriles Google P

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-(Aminomethyl)-3-methylphenol

Welcome to the Technical Support Center. 4-(Aminomethyl)-3-methylphenol is a highly reactive bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-(Aminomethyl)-3-methylphenol is a highly reactive bifunctional building block. Its structural features—a phenolic hydroxyl group and a primary aminomethyl group—make it exceptionally susceptible to oxidative degradation. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and validated protocols to maintain compound integrity during storage and experimental handling.

Mechanistic Insights: The Causality of Degradation

To effectively prevent degradation, one must understand the underlying chemical causality. 4-(aminomethyl)-3-methylphenol undergoes rapid autoxidation when exposed to atmospheric oxygen.

The phenolic group is easily deprotonated, especially in neutral to alkaline environments, forming a highly electron-rich phenolate anion[1]. This anion readily donates electrons to molecular oxygen, generating reactive oxygen species (ROS) and phenoxy radicals. These radicals undergo further oxidation to form highly reactive quinone imines, which rapidly polymerize into dark, insoluble products (often appearing pink, brown, or black)[1][2]. Trace metal ions (like Cu²⁺ and Fe³⁺) act as powerful catalysts, significantly lowering the activation energy required for this electron transfer[1][2].

OxidationPathway cluster_factors Environmental Catalysts Compound 4-(aminomethyl)-3-methylphenol Inter1 Phenolate Anion Formation Compound->Inter1 Deprotonation O2 Atmospheric O2 Inter2 Quinone Imine Intermediates O2->Inter2 Light UV/Vis Light Light->Inter2 Metals Trace Metals (Cu2+, Fe3+) Metals->Inter2 Alkaline Alkaline pH Alkaline->Inter1 Inter1->Inter2 Oxidation Degradation Highly Colored Polymeric Products (Loss of Potency) Inter2->Degradation Polymerization

Logical relationship of environmental factors driving the oxidative degradation of aminophenols.

Troubleshooting Guide

Issue: The solid powder has turned from white/off-white to a dark brown or pink color.

  • Root Cause: Exposure to atmospheric oxygen and light during previous handling or compromised vial seals. Light provides the activation energy for radical initiation, while oxygen drives the formation of quinone imines[1][2].

  • Resolution: Discard severely discolored material, as polymeric impurities will interfere with reaction stoichiometry and yield. For future batches, ensure handling is strictly performed under an inert atmosphere and stored in amber vials to block UV/Vis light[2].

Issue: HPLC analysis shows multiple unknown peaks and a loss of the main peak area when analyzing prepared solutions.

  • Root Cause: Rapid oxidation in solution. Solvents contain dissolved oxygen, and neutral/alkaline mobile phases accelerate deprotonation and subsequent oxidation[1][3].

  • Resolution: Deoxygenate all solvents by sparging with an inert gas for 15-30 minutes before use. Incorporate an antioxidant, such as Ascorbic Acid (0.01 - 0.1% w/v), into the sample diluent to scavenge oxidizing species[1][2].

Issue: Reaction yields are unexpectedly low, with heavy tar formation during work-up.

  • Root Cause: The aminophenol is oxidizing under the reaction conditions before it can participate in the desired coupling or substitution reaction[2].

  • Resolution: Implement strict air-free techniques (Schlenk line or glovebox). If your reaction utilizes a base (which accelerates oxidation), ensure the system is fully purged with Argon before the base is introduced[2].

Standard Operating Procedures (SOPs)

Protocol 1: Inert Aliquoting and Long-Term Storage

Self-Validating System: By aliquoting the bulk material into single-use vials under Argon, you establish a closed-loop control. If one vial fails (e.g., turns pink due to a poor seal), the failure is isolated to that specific aliquot rather than compromising the entire batch. This inherently validates the integrity of the remaining aliquots.

Step-by-Step Methodology:

  • Preparation: Transfer the unopened bulk bottle, pre-dried amber glass vials, PTFE-lined caps, and a micro-spatula into a glovebox purged with high-purity Argon (O₂ < 1 ppm).

  • Equilibration: Allow the bulk bottle to equilibrate to the glovebox temperature to prevent condensation upon opening.

  • Aliquoting: Weigh the required single-use amounts (e.g., 50 mg or 100 mg) into individual amber vials.

  • Sealing: Cap the vials tightly with PTFE-lined caps while still inside the glovebox. PTFE ensures an impermeable barrier to oxygen and moisture.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed bag containing a desiccant packet (e.g., silica gel).

  • Storage: Transfer the bag to a -20°C freezer dedicated to sensitive reagents. Lyophilized or dry solid forms are stable for up to 36 months under these conditions.

StorageWorkflow Start Raw Material Receipt Glovebox Transfer to Glovebox (Ar/N2) Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE Septa Caps Aliquot->Seal Store Store at -20°C with Desiccant Seal->Store

Step-by-step workflow for the inert aliquoting and long-term storage of sensitive compounds.

Protocol 2: Preparation of Stable Analytical Solutions

Self-Validating System: Run a blank injection of the deoxygenated, antioxidant-containing solvent before your sample. A clean baseline confirms that the solvent system itself is not introducing oxidative artifacts, validating any subsequent peaks as true sample characteristics.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Connect a Schlenk flask containing the desired solvent to a Schlenk line. Sparge the solvent with Argon for 15-30 minutes using a submerged needle[2].

  • Antioxidant Addition: Dissolve 0.1% (w/v) Ascorbic Acid or 0.05% (w/v) Sodium Metabisulfite into the deoxygenated solvent[1].

  • Chelation (Optional): If trace metal contamination is suspected in your buffer or glassware, add 1 mM EDTA to sequester catalytic metal ions[1].

  • Dissolution: Add the prepared solvent to a single-use vial of 4-(aminomethyl)-3-methylphenol under a positive pressure of Argon. Store the solution at -20°C and use within 3 months to prevent loss of potency.

Quantitative Data: Stability Optimization

The following table summarizes the impact of various storage conditions on the stability and shelf-life of 4-(aminomethyl)-3-methylphenol, synthesized from standard aminophenol degradation profiles[1][2].

Storage ConditionAtmosphereLight ExposureAdditives / ProtectionEstimated Shelf Life
Solid, 25°C AirClear VialNone< 1 Week
Solid, -20°C ArgonAmber VialDesiccant24 - 36 Months
Solution (Aqueous), 25°C AirClear VialNone< 2 Hours
Solution (Aqueous), -20°C ArgonAmber Vial0.1% Ascorbic Acid1 - 3 Months

Frequently Asked Questions (FAQs)

Q: Can I reverse the oxidation once the compound has turned brown? A: No. The discoloration is caused by the irreversible polymerization of quinone imine intermediates into complex conjugated systems[1][2]. While recrystallization from hot water under an inert atmosphere is theoretically possible for some aminophenols, it is highly inefficient for small quantities and risks further thermal degradation.

Q: Why is Argon preferred over Nitrogen for storage? A: Argon is a noble gas that is heavier than air. When dispensed into a vial, it forms a dense, protective blanket over the solid or liquid. Nitrogen is lighter and is easily displaced by ambient air when a vial is opened, increasing the risk of transient oxygen exposure during handling.

Q: Does the hydrochloride salt form offer better stability? A: Yes. The hydrochloride salt form (e.g., 4-(aminomethyl)-3-methylphenol hydrochloride)[4] protonates the primary amine. This reduces its nucleophilicity and the overall electron density of the aromatic ring, slightly increasing the activation energy required for oxidation. However, strict inert storage protocols remain mandatory.

References

  • ResearchGate - Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism Source: researchgate.net URL: [Link]

  • Ataman Kimya - 4-AMINOPHENOL Source: atamanchemicals.com URL: [Link]

  • NextSDS - 4-(aminomethyl)-3-methylphenol hydrochloride — Chemical Substance Information Source: nextsds.com URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 4-(aminomethyl)-3-methylphenol Separation

Welcome to the technical support center for the chromatographic analysis of 4-(aminomethyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-(aminomethyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development and troubleshooting. The following question-and-answer section offers field-proven insights and explains the scientific principles behind each recommendation.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I'm starting my method development for 4-(aminomethyl)-3-methylphenol. What is a good starting point for the mobile phase and column?

Answer:

A successful method development strategy begins with understanding the analyte's physicochemical properties. 4-(aminomethyl)-3-methylphenol is a polar, aromatic compound containing both a basic primary amine (aminomethyl group) and a weakly acidic phenol group[1][2]. This zwitterionic nature makes mobile phase pH a critical parameter for controlling retention and peak shape.

For initial screening, a reversed-phase (RP-HPLC) approach is most common and effective.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, high-purity Type B silica, 5 µm, 4.6 x 150 mmA C18 column provides sufficient hydrophobic retention for the aromatic ring. High-purity silica with end-capping is crucial to minimize secondary interactions with the basic amine group, which is a primary cause of peak tailing[3][4].
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water (pH ~2.5-3.0)A low pH mobile phase serves two purposes: 1) It suppresses the ionization of residual silanol groups on the column's stationary phase, preventing electrostatic interactions that cause peak tailing[5][6]. 2) It ensures the aminomethyl group is fully and consistently protonated (NH3+), leading to stable retention times.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is often a good first choice due to its lower viscosity and UV transparency. Methanol can offer different selectivity and is worth screening if ACN does not provide adequate resolution[7].
Detection UV, ~275-280 nmBased on the phenolic chromophore. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Initial Gradient A "scouting" gradient from 5% to 95% Mobile Phase B over 15-20 minutesThis allows you to determine the approximate organic solvent concentration needed to elute the analyte and any impurities, providing a baseline for further optimization[8].
Question 2: My peak for 4-(aminomethyl)-3-methylphenol is showing significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is the most common issue for basic compounds like 4-(aminomethyl)-3-methylphenol. The primary cause is secondary ionic interactions between the protonated amine group of your analyte and deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica surface of the HPLC column[3][5]. This interaction results in a portion of the analyte molecules being held back, leading to a "tailing" peak shape.

Below is a systematic troubleshooting workflow to diagnose and resolve peak tailing.

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Optimize Mobile Phase pH (Most Critical):

    • Action: Ensure your mobile phase pH is low, ideally between 2.5 and 3.5. Use an acidic modifier like 0.1% formic acid or 0.1% phosphoric acid.

    • Mechanism: At a pH below 3.5, the vast majority of surface silanol groups are protonated (Si-OH) and thus neutrally charged. This eliminates the primary site for ionic secondary interactions, dramatically improving peak shape[4][9].

  • Select the Right Column:

    • Action: Use a modern, high-purity "Type B" silica column that is fully end-capped. Older "Type A" columns have higher metal content and more acidic silanols, which exacerbate tailing[3][4].

    • Mechanism: End-capping chemically converts many accessible silanol groups into less interactive species. High-purity silica reduces the acidity of the remaining silanols, making them less likely to interact with basic analytes.

  • Avoid Column Overload:

    • Action: Inject a smaller mass of your analyte. Either reduce the injection volume or dilute your sample.

    • Mechanism: The number of active silanol sites that cause tailing is finite. If you inject too much sample, these sites become saturated, leading to a specific type of "overload" tailing where the peak front is sharp but the tail is extended[4].

  • Consider Mobile Phase Additives (Use with Caution):

    • Action: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to mask silanol groups.

    • Modern Perspective: This is now considered an outdated approach. Modern high-purity columns and proper pH control are far more effective and lead to more robust and reproducible methods[4]. Using additives like TEA can also cause issues with mass spectrometry (MS) detection due to ion suppression.

Question 3: My analyte's retention time is unstable and drifting. What are the likely causes?

Answer:

Retention time instability is a common problem when analyzing ionizable compounds. The root cause is almost always related to inconsistent mobile phase conditions affecting the ionization state of the analyte or the column chemistry.

Troubleshooting Retention Time Drift:

Potential CauseSolution & Explanation
Unbuffered Mobile Phase Solution: Use a proper buffer system, especially if the mobile phase pH is near the pKa of your analyte or a column silanol (pKa ~3.5-4.5). Explanation: Small changes in the mobile phase (e.g., from dissolved CO2) can alter the pH if it isn't buffered. Since retention for 4-(aminomethyl)-3-methylphenol is highly pH-dependent, this leads to drift[10][11]. A phosphate or formate buffer at a concentration of 10-25 mM is effective. Ensure the buffer's pKa is within 1 pH unit of your target mobile phase pH for maximum buffer capacity[12].
Inadequate Column Equilibration Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Explanation: The stationary phase needs time to equilibrate with the mobile phase pH and solvent composition. A minimum of 10-15 column volumes is a good rule of thumb. Insufficient equilibration will cause retention times to shift, usually to earlier times, in the first few runs of a sequence.
Inconsistent Mobile Phase Preparation Solution: Prepare the mobile phase fresh daily and mix thoroughly. Ensure accurate measurement of all components. Explanation: Minor day-to-day variations in the concentration of the acid modifier or buffer can cause significant pH shifts, leading to poor run-to-run and day-to-day reproducibility[13].
Temperature Fluctuations Solution: Use a column oven set to a constant temperature (e.g., 30 °C). Explanation: Analyte retention is temperature-dependent. Fluctuations in ambient lab temperature will cause retention times to drift. A column oven provides a stable thermal environment, ensuring reproducibility[8].
Question 4: How does mobile phase pH affect the retention of 4-(aminomethyl)-3-methylphenol?

Answer:

Mobile phase pH is the most powerful tool for manipulating the retention of this zwitterionic compound. The pH dictates the ionization state of the aminomethyl (basic) and phenol (acidic) groups, which in turn governs the overall polarity and retention of the molecule in a reversed-phase system.

Caption: Effect of mobile phase pH on the ionization state and retention of 4-(aminomethyl)-3-methylphenol.

Key Takeaways for Method Development:

  • Low pH (2.5 - 3.5): The amine group is protonated (+ charge), making the molecule more polar. This leads to shorter retention times . This is often the ideal range because it also prevents peak tailing[9].

  • Intermediate pH (4 - 9): The molecule exists as a zwitterion (both + and - charges). This internal charge cancellation makes the molecule less polar overall, leading to longer retention times . However, operating in this range can be problematic if the pH is not carefully buffered, as small shifts can lead to large changes in retention.

  • High pH (>10.5): The amine group is neutral and the phenol is deprotonated (- charge), making the molecule polar again. This results in shorter retention times . Operating at high pH requires specialized pH-stable columns to prevent stationary phase degradation[14].

For a robust and reproducible method, it is best to work at a pH that is at least 1.5-2 units away from the pKa of the functional groups[11][15]. Given the predicted pKa of ~10.3 for the phenol group[16] and an estimated pKa of ~9-10 for the amine, working at a low pH of 2.5-3.5 is the most robust strategy.

Experimental Protocol: pH Scouting for Method Optimization

This protocol provides a systematic way to evaluate the effect of mobile phase pH on the separation of 4-(aminomethyl)-3-methylphenol.

Objective: To determine the optimal mobile phase pH for retention, peak shape, and resolution.

Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

Materials:

  • Column: C18, 5 µm, 4.6 x 150 mm (high-purity, end-capped)

  • Mobile Phase B: Acetonitrile

  • Aqueous Mobile Phases (Mobile Phase A):

    • pH 2.7: 0.1% Formic Acid in Water

    • pH 4.5: 20 mM Ammonium Acetate in Water, pH adjusted with acetic acid

    • pH 7.0: 20 mM Ammonium Bicarbonate in Water

  • Sample: 100 µg/mL of 4-(aminomethyl)-3-methylphenol dissolved in 90:10 Water:Acetonitrile.

Procedure:

  • System Setup: Install the C18 column and set the column oven to 30 °C.

  • Equilibration (Run 1 - pH 2.7):

    • Purge the pump lines with Mobile Phase A (pH 2.7) and Mobile Phase B.

    • Equilibrate the column with 95% A / 5% B for at least 20 minutes at 1.0 mL/min or until a stable baseline is achieved.

  • Analysis (pH 2.7):

    • Inject 10 µL of the sample.

    • Run a gradient from 5% B to 70% B over 15 minutes.

    • Hold at 70% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Data Collection: Record the retention time, peak asymmetry (tailing factor), and resolution from any impurities.

  • Repeat for Other pH Levels:

    • Thoroughly flush the entire system with 50:50 Methanol:Water when changing buffers.

    • Repeat steps 2-4 using Mobile Phase A (pH 4.5).

    • Repeat steps 2-4 using Mobile Phase A (pH 7.0).

  • Evaluation: Compare the chromatograms from the three pH conditions. The optimal pH will provide a good retention factor (k' between 2 and 10), a tailing factor close to 1.0, and the best resolution from other components. For this specific analyte, the pH 2.7 condition is expected to yield the best peak shape.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Dolan, J. W. Why Do Peaks Tail? LCGC North America.
  • ChemBK. (2024, April 9). 4-amino-3-methylphenol.
  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • NIST. Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook.
  • Shinde, V. (2025, February 1).
  • Moravek, Inc. (2024, December 4).
  • Kwiecień, A., et al. (2020).
  • YMC.
  • Agilent Technologies.
  • BenchChem. (2025).
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Phenomenex. (2025, June 6).
  • Thermo Fisher Scientific. Mobile Phase Selectivity.
  • PubChem. 4-Amino-m-cresol.
  • Sigma-Aldrich. 4-Amino-3-methylphenol.

Sources

Troubleshooting

reducing impurities and side products in 4-(aminomethyl)-3-methylphenol extraction

Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for reducing impurities and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for reducing impurities and side products during the extraction and purification of 4-(aminomethyl)-3-methylphenol (CAS 2835-99-6).[1] As a crucial intermediate in the synthesis of pharmaceuticals and high-performance materials like fluoran dyes, achieving high purity is paramount.[2] This document is structured to address practical challenges encountered in the laboratory, ensuring a reliable and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and extraction of 4-(aminomethyl)-3-methylphenol?

A1: Impurities can originate from the synthetic route, side reactions, or degradation. Depending on your starting materials (e.g., m-cresol), common impurities include:

  • Starting Materials: Unreacted m-cresol or intermediates like 4-nitroso-3-methylphenol.[2][3]

  • Isomeric Impurities: Positional isomers such as 2-aminophenol or other aminocresols may be present in small amounts.[4]

  • Oxidation Products: Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-imine species, leading to product discoloration (pink, brown, or black).[4][5]

  • Inorganic Salts: Reagents and catalysts used during synthesis can persist if not adequately removed during the workup.[6]

  • Residual Solvents: Volatile organic compounds from the reaction or extraction that are not completely removed.[6][7]

Q2: My final product is discolored. What causes this and how can I prevent it?

A2: Discoloration is almost always due to the oxidation of the aminophenol functional groups.[5] This process is accelerated by exposure to air (oxygen), light, and high temperatures.

  • Prevention: The most effective strategy is to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the extraction and subsequent handling steps.

  • Removal: If the product is already colored, a decolorization step using activated charcoal during recrystallization can be effective.[8] Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities before crystallization.[8]

Q3: How does acid-base extraction work to purify this specific compound?

A3: 4-(aminomethyl)-3-methylphenol is an amphoteric compound, meaning it has both a basic amino group and an acidic phenolic hydroxyl group.[8] This property is key to its purification.

  • In Acidic Solution (pH < 4): The basic amino group is protonated to form a water-soluble ammonium salt (-CH₂NH₃⁺). This allows you to wash the aqueous solution with an organic solvent to remove any non-basic, organic-soluble impurities.

  • In Basic Solution (pH > 11): The acidic hydroxyl group is deprotonated to form a water-soluble phenoxide salt (-O⁻). More importantly for extraction into an organic solvent, at a high pH, the amino group is in its neutral, free base form (-CH₂NH₂), making the entire molecule less polar and thus extractable from the aqueous phase into an organic solvent.

Troubleshooting Guide: Extraction & Purification

This guide provides solutions to common problems encountered during the workup of 4-(aminomethyl)-3-methylphenol.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low Yield After Extraction 1. Incomplete extraction due to incorrect pH. 2. Emulsion formation at the solvent interface. 3. Product degradation during workup.1. Ensure the pH of the aqueous layer is >11 before extracting the product into the organic phase. Perform multiple extractions (e.g., 3x) with fresh solvent. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If persistent, filter the mixture through a pad of Celite.[8] 3. Keep solutions cool during pH adjustments and extractions. Work quickly and under an inert atmosphere if possible.
Final Product is Oily, Not a Solid 1. Presence of residual organic solvent. 2. Significant impurity levels depressing the melting point.1. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. 2. Purify the oily crude product by recrystallization from a suitable solvent or solvent system (e.g., methanol, ethanol, or an alcohol/water mixture).[2][3]
Contamination with m-Cresol (Starting Material) Inefficient separation during the acid-base extraction.After the initial acidic wash, ensure the pH is strongly acidic (pH 1-2) to keep your product protonated in the aqueous layer while extracting the neutral m-cresol into the organic wash. Repeat the wash if necessary.
Poor Crystal Formation During Recrystallization 1. Solution is not sufficiently saturated. 2. Cooling the solution too quickly. 3. Lack of nucleation sites.1. Evaporate some solvent to increase the concentration before cooling.[9] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] 3. Scratch the inside of the flask with a glass rod or add a single seed crystal of pure product to induce crystallization.[9]

Detailed Experimental Protocols

Protocol 1: Optimized Extractive Workup

This protocol describes a robust acid-base extraction procedure to separate 4-(aminomethyl)-3-methylphenol from non-basic organic impurities and starting materials.

Materials:

  • Crude reaction mixture

  • 1 M Hydrochloric Acid (HCl)

  • 5 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (or Dichloromethane)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, Flasks, pH paper/meter

Procedure:

  • Acidification: Dilute the crude reaction mixture with water and transfer it to a separatory funnel. Slowly add 1 M HCl while cooling and shaking until the aqueous phase is strongly acidic (pH 1-2). This converts the product into its water-soluble hydrochloride salt.

  • Removal of Neutral/Acidic Impurities: Extract the acidic aqueous solution three times with ethyl acetate. Combine the organic layers; these contain neutral impurities and acidic starting materials like m-cresol. The desired product remains in the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly and carefully add 5 M NaOH with frequent venting until the solution is strongly basic (pH > 11). This neutralizes the amino group, converting the product back to its free base form, which is soluble in organic solvents.

  • Product Extraction: Extract the basic aqueous solution three times with fresh ethyl acetate. The product will now move into the organic layers.

  • Washing and Drying: Combine the organic extracts from Step 4. Wash once with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(aminomethyl)-3-methylphenol.

Extractive_Workup Workflow for Extractive Purification cluster_acid Acidic Phase (pH 1-2) cluster_base Basic Phase (pH > 11) cluster_final Final Isolation A1 Crude Reaction Mixture A2 Add 1M HCl A1->A2 Dilute & Acidify A3 Aqueous Layer (Product as R-NH3+Cl-) A2->A3 A4 Organic Layer (Waste) (Neutral & Acidic Impurities) A3->A4 Extract with EtOAc (3x) B1 Aqueous Layer (from Acidic Phase) A3->B1 Transfer Aqueous Layer B2 Add 5M NaOH B1->B2 Basify B3 Organic Layer (Product) (Product as R-NH2) B2->B3 Extract with EtOAc (3x) B4 Aqueous Layer (Waste) (Inorganic Salts) B2->B4 C1 Combined Organic Layers B3->C1 Combine Extracts C2 Wash with Brine C1->C2 C3 Dry (Na2SO4) & Filter C2->C3 C4 Evaporate Solvent C3->C4 C5 Crude Product C4->C5 D1 High-Purity Product (HPLC ≥ 99.5%) C5->D1 Proceed to Recrystallization

Caption: Acid-base extraction workflow for purifying 4-(aminomethyl)-3-methylphenol.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the crude solid obtained from the extraction. A patent for the synthesis of this compound specifies purification using alcoholic solvents.[2]

Procedure:

  • Solvent Selection: Place a small amount of crude product in a test tube and test for solubility in various solvents (e.g., methanol, ethanol, isopropanol, or ethanol/water mixtures). The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to obtain the final, high-purity 4-(aminomethyl)-3-methylphenol. A purity of ≥99.7% can be achieved with this method.[2]

References

  • Title: 4-Aminophenol Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: CN103508908A - Preparation method for 4-amino-3-methylphenol Source: Google Patents URL
  • Title: Reactive Extraction of o-, m-, and p-Aminophenol Using Trialkylphosphine Oxide/Kerosene Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: US4440954A - Process for the purification of p-aminophenol Source: Google Patents URL
  • Title: Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques Source: International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT) URL: [Link]

  • Title: Reactive Extraction of o-Aminophenol with Tri-n-butyl Phosphate in Different Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: CN103508908B - Preparation method for 4-amino-3-methylphenol Source: Google Patents URL
  • Title: Organic Salts of Pharmaceutical Impurity p-Aminophenol Source: Molecules (MDPI) URL: [Link]

  • Title: Organic Salts of Pharmaceutical Impurity p-Aminophenol Source: OA Monitor Ireland URL: [Link]

  • Title: Organic Salts of Pharmaceutical Impurity p-Aminophenol (Peer Review) Source: MDPI URL: [Link]

  • Title: Method 8041A - Gas Chromatography of Phenols Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Phenol, 4-amino-3-methyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: JP2012062252A - Method for producing 4-amino-m-cresol Source: Google Patents URL
  • Title: Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP) Source: MDPI URL: [Link]

  • Title: 4-(Aminomethyl)-3-methylphenol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Four-component synthesis of 3-aminomethylated imidazoheterocycles in EtOH under catalyst-free, oxidant-free and mild conditions Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Analysis of Organic Volatile Impurities in Drug Products and Drug Substances Source: Agilent URL: [Link]

Sources

Optimization

purification techniques for crude 4-(aminomethyl)-3-methylphenol mixtures

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals handling the isolation and purification of crude 4-(aminomethyl)-3-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals handling the isolation and purification of crude 4-(aminomethyl)-3-methylphenol mixtures.

Due to its unique structural properties, this compound presents specific chromatographic and handling challenges. Below, we dissect the underlying chemical mechanisms causing these issues and provide field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: My crude mixture rapidly turns pink or dark brown during rotary evaporation. How do I prevent this degradation? The Causality: 4-(aminomethyl)-3-methylphenol is a para-hydroxybenzylamine derivative. Under basic conditions or when exposed to heat, the electron pair on the phenolic oxygen can cascade through the aromatic ring, eliminating the amine group to form a highly reactive para-quinone methide intermediate. This intermediate rapidly polymerizes or reacts with ambient oxygen, leading to severe yield loss and intense discoloration. The Solution: Time and temperature are your critical variables. Keep the compound protonated (as a salt) whenever possible. When you must handle the freebase, strictly maintain bath temperatures below 30°C during solvent removal. Perform evaporations under an inert argon atmosphere, and consider adding a trace amount of a mild antioxidant (e.g., sodium dithionite) to your aqueous phases during extraction.

Q2: I am losing my product during liquid-liquid extraction (LLE). It won't partition cleanly into the organic phase. The Causality: This molecule is a classic ampholyte. It contains a basic primary amine ( pKa​≈9.5 ) and a weakly acidic phenol ( pKa​≈10 ). At a low pH, it is a water-soluble ammonium salt; at a high pH, it becomes a water-soluble phenolate[1]. The Solution: You must precisely target the isoelectric point to maximize partitioning into the organic layer. Adjust the aqueous phase strictly to pH 7.5–8.0 using saturated NaHCO3​ [2]. Avoid strong bases like NaOH, which will instantly deprotonate the phenol. Use a moderately polar, water-immiscible solvent like ethyl acetate or a 3:1 chloroform/isopropanol mixture to extract the neutral zwitterion.

Q3: When I run the crude mixture on a standard silica gel column, the product streaks severely and co-elutes with impurities. The Causality: The basic primary amine acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol groups ( Si−OH ) on standard bare silica ( SiO2​ ). This acid-base interaction causes severe peak tailing and irreversible adsorption[3]. The Solution: Switch to an amine-functionalized silica stationary phase (e.g., KP-NH). The amine-modified silica masks the acidic silanols, allowing the compound to elute cleanly with a simple Hexane/Ethyl Acetate gradient[3]. If bare silica is your only option, pre-treat the column with 1% Triethylamine (TEA) and utilize a highly polar solvent system (e.g., DCM/MeOH/NH₄OH at 90:9:1).

Q4: My purified oil forms a mysterious white, insoluble crust after sitting on the bench for a few days. The Causality: Primary benzylamines are highly nucleophilic and will rapidly absorb atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamic acid or carbamate salts. The Solution: Never store the freebase on the benchtop. Immediately upon isolation, convert the freebase into its highly stable hydrochloride salt form (4-(aminomethyl)-3-methylphenol hydrochloride, CAS 2613382-68-4)[4].

Part 2: Quantitative Method Comparison

To select the optimal purification strategy for your specific scale and purity requirements, consult the empirical data summarized below.

Purification ModalityTarget Impurities RemovedTypical YieldPurity AchievedScalabilityKey Mechanistic Advantage
Isoelectric LLE Neutral organics, non-basic phenols75–85%85–90%HighExploits the amphoteric nature; requires no specialized chromatography equipment.
Normal-Phase Silica (TEA modified) Structurally similar positional isomers60–70%90–95%MediumEffective for separating closely related synthetic byproducts.
Amine-Functionalized Silica Complex polar mixtures80–90%>95%MediumEliminates amine-silanol streaking; yields sharp, predictable elution peaks[3].
HCl Salt Recrystallization Trace colored oxidation products85–95%>99%HighYields a bench-stable, oxidation-resistant solid lattice[4][5].

Part 3: Standard Operating Protocols

Protocol A: Isoelectric Liquid-Liquid Extraction (LLE)

This protocol is designed to isolate the crude freebase from a complex reaction mixture.

  • Acidic Partitioning: Dissolve the crude mixture in 1M aqueous HCl. The target amine protonates into a water-soluble hydrochloride salt.

  • Organic Wash: Wash the acidic aqueous layer three times with Diethyl Ether. Self-Validation: The ether layer will capture neutral organic impurities and non-basic phenolic byproducts; discard the ether layer.

  • Thermal Control: Cool the retained aqueous layer to 0°C in an ice bath to suppress quinone methide formation.

  • Isoelectric Focusing: Slowly add saturated NaHCO3​ dropwise under vigorous stirring until the pH reaches exactly 7.5 to 8.0.

  • Extraction: Extract the neutralized aqueous phase four times with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath <30°C) to yield the freebase oil.

Protocol B: Hydrochloride Salt Formation & Recrystallization (Recommended)

This protocol converts the unstable freebase into a highly pure, bench-stable solid[5].

  • Dissolution: Dissolve the freshly extracted freebase 4-(aminomethyl)-3-methylphenol in anhydrous Diethyl Ether (add a few drops of Isopropanol if solubility is poor).

  • Inert Atmosphere: Chill the solution to 0°C under a strict argon or nitrogen atmosphere.

  • Precipitation: Slowly add a 1.2x stoichiometric excess of 2M HCl in Diethyl Ether dropwise. Self-Validation: A dense white precipitate of 4-(aminomethyl)-3-methylphenol hydrochloride will form immediately upon contact[5].

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete crystallization.

  • Filtration: Filter the suspension rapidly through a Büchner funnel under a blanket of nitrogen to prevent moisture absorption.

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous ether and dry under high vacuum. (Optional: Recrystallize from hot Ethanol/Ethyl Acetate for >99.5% purity).

Part 4: Purification Workflow Visualization

PurificationWorkflow step1 Crude 4-(aminomethyl) -3-methylphenol step2 Acidify to pH 2 (HCl) Extract Organics step1->step2 step3 Aqueous Phase (Amine Hydrochloride) step2->step3 Removes neutral impurities step4 Basify to pH 7.5-8.0 Extract with EtOAc step3->step4 step5 Organic Phase (Freebase Ampholyte) step4->step5 Isoelectric extraction step6 Precipitate as HCl Salt (Ether + HCl gas) step5->step6 step7 Pure Hydrochloride Salt (>99% Purity) step6->step7 Recrystallization

Fig 1: Acid-base extraction and salt precipitation workflow for 4-(aminomethyl)-3-methylphenol.

References

  • Title: 4-(aminomethyl)-3-methylphenol hydrochloride — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: Is there an easy way to purify organic amines? Source: biotage.com URL: [Link]

  • Title: How to purify Benzylamine? Source: reddit.com (r/OrganicChemistry) URL: [Link]

  • Title: Process for the purification of aromatic amines (US8455691B2)
  • Title: How to purify Amine? Grad student asked me. Demonstration and discussion. Source: youtube.com URL: [Link]

Sources

Troubleshooting

4-(aminomethyl)-3-methylphenol stability under acidic and basic conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 4-(aminomethyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4-(aminomethyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for stability-related challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical stability of 4-(aminomethyl)-3-methylphenol.

Q1: What is the general stability of 4-(aminomethyl)-3-methylphenol in aqueous solutions?

4-(aminomethyl)-3-methylphenol is known to be unstable in aqueous media.[1] Data from the European Commission's Scientific Committee on Consumer Products (SCCP) on the synonym compound, 4-Amino-3-methylphenol, indicates significant degradation over short periods. For instance, a 30% loss was observed in just 48 hours at 25°C in an aqueous medium, with over 50% loss at 50°C.[1] Instability has also been noted in phosphate-buffered saline (PBS).[1] Therefore, stock solutions should be prepared fresh in a suitable non-aqueous solvent like DMSO, where it has been shown to be stable for up to 7 days, and diluted into aqueous buffers immediately before use.[1]

Q2: Which functional groups on the molecule are most susceptible to degradation?

The structure of 4-(aminomethyl)-3-methylphenol contains two primary functional groups that are susceptible to degradation: the phenolic hydroxyl group and the primary amine on the aminomethyl side chain.

  • Phenolic Hydroxyl Group: Phenols are highly susceptible to oxidation. This process can be accelerated by factors such as elevated pH, the presence of metal ions (like Cu(II)), and exposure to light and oxygen.[2][3] Oxidation often leads to the formation of highly colored quinone-type structures, which is why solutions of this compound may change color over time.[3]

  • Aminomethyl Group: The primary amine is a nucleophile and a base. Its reactivity is highly pH-dependent. At low pH, it will be protonated to form an ammonium salt, which is generally more stable against oxidation. At higher pH, the free base is more susceptible to oxidation and other reactions.

Q3: How do acidic conditions affect the stability of 4-(aminomethyl)-3-methylphenol?

Under acidic conditions (e.g., in the presence of HCl), the primary amine of the aminomethyl group will be protonated to form -CH₂NH₃⁺. This positively charged group is electron-withdrawing and generally protects the amine from oxidative degradation. The phenolic hydroxyl group's reactivity is also somewhat reduced. However, under harsh acidic conditions (strong acid, high temperature), hydrolysis of the C-N bond in the aminomethyl group could potentially occur over extended periods, although this is typically less common than oxidative pathways.

Q4: How do basic conditions affect the stability of 4-(aminomethyl)-3-methylphenol?

Basic conditions are generally more detrimental to the stability of this molecule. At pH values above the pKa of the phenolic proton (typically around 10 for phenols), the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻).[4][5]

  • Increased Oxidation: The phenoxide ion is highly electron-rich and extremely susceptible to oxidation, leading to rapid degradation and color formation.[6]

  • Amine Reactivity: The aminomethyl group remains as a neutral free base (-CH₂NH₂), which is also susceptible to oxidation.

The combination of these two factors makes the molecule particularly unstable under alkaline conditions.

Q5: Why is my solution of 4-(aminomethyl)-3-methylphenol turning a pink/brown color?

The development of a pink, brown, or dark color is a classic indicator of the oxidation of a phenolic compound.[3] The initial step is often the oxidation of the phenol to a semiquinone radical, which can then be further oxidized to a quinone. These quinone-type molecules are highly conjugated and absorb visible light, appearing colored. This process is often autocatalytic and is accelerated by oxygen, light, and higher pH.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem Potential Causes Troubleshooting Steps & Explanations
Rapid loss of parent compound peak in HPLC under basic stress conditions. Base-Catalyzed Oxidation: The phenolic group is deprotonated to a phenoxide at high pH, which is extremely sensitive to oxidation.[4][6] This is the most likely and fastest degradation pathway.1. Reduce Stress Severity: If degradation is too rapid (>20%), decrease the concentration of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH) or shorten the exposure time.[7] 2. De-gas Solutions: Purge your buffers and sample solutions with nitrogen or argon to minimize dissolved oxygen, which is a key reactant in the oxidation process. 3. Protect from Light: Wrap your sample vials in aluminum foil to prevent photo-oxidation.
Multiple unexpected peaks appear in the HPLC chromatogram after acid treatment. 1. Forced Degradation: You are successfully observing acid-induced degradation products. 2. Impurities in Reagents: The acid used may contain impurities. 3. Column Overload: Injecting too high a concentration can lead to peak splitting or shoulders.1. Characterize Degradants: This is the goal of a forced degradation study.[7][8] Use a mass spectrometer (LC-MS) to get mass information on the new peaks to help elucidate their structures. 2. Run a Blank: Inject your acid solution (diluted with your solvent) without the API to ensure no peaks are coming from the reagent itself. 3. Check Linearity: Dilute your sample and re-inject. If peak shape improves, you may be overloading the column.
Poor mass balance (<95%) in my forced degradation study. 1. Non-UV Active Degradants: Degradation products may lack a chromophore and are thus invisible to a UV detector. 2. Precipitation: Degradants may be insoluble in the mobile phase and have precipitated in the vial or on the column. 3. Co-elution: A degradation peak may be hiding under your main API peak or a solvent peak. 4. Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector to see non-chromophoric compounds.[3] 2. Check Sample Vial: Visually inspect your sample for any precipitate. Try altering the diluent to improve solubility. 3. Assess Peak Purity: Use a photodiode array (PDA) detector to check the spectral purity across your API peak. A "pure" peak will have identical spectra across its width. 4. Ensure Complete Elution: Run a long, high-organic gradient at the end of your method to wash off any highly retained compounds from the column.[3]
Visualizing pH Effects on 4-(aminomethyl)-3-methylphenol

The ionization state of the molecule is critical to its stability. The following diagram illustrates the predominant species under acidic and basic conditions.

G cluster_acid Acidic Conditions (pH < pKa_amine) cluster_neutral Neutral Conditions cluster_base Basic Conditions (pH > pKa_phenol) acid_struct Protonated Amine (More Stable) neutral_struct Zwitterionic/Neutral (Unstable) acid_struct->neutral_struct + OH⁻ neutral_struct->acid_struct + H⁺ base_struct Anionic Phenoxide (Highly Unstable) neutral_struct->base_struct + OH⁻ base_struct->neutral_struct + H⁺

Caption: Ionization states of 4-(aminomethyl)-3-methylphenol at different pH values.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of 4-(aminomethyl)-3-methylphenol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Objective: To identify degradation pathways and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh 25 mg of 4-(aminomethyl)-3-methylphenol.

  • Dissolve in a suitable non-aqueous solvent (e.g., DMSO or a 50:50 acetonitrile:water mixture) in a 25 mL volumetric flask to create a 1.0 mg/mL stock solution.

2. Stress Conditions: For each condition, prepare a sample in a clear glass vial. Also, prepare a "control" sample by diluting the stock solution with the solvent mixture to the final concentration and keeping it at room temperature, protected from light.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60°C for 8 hours.

    • Cool, then neutralize with 1 mL of 1 M NaOH.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 4 hours, protected from light.

    • Dilute to a final volume of 10 mL with mobile phase.

3. Analytical Method:

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

4. Analysis and Interpretation:

  • Analyze all stressed samples, the control sample, and a blank.

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation of the API.

  • Check for peak purity of the API peak in the presence of degradation products.

  • Ensure good resolution between the API and all degradation peaks.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions cluster_results Evaluate Results start Prepare API Stock (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid analyze Analyze via Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze eval_degradation Calculate % Degradation (Target 5-20%) analyze->eval_degradation eval_purity Assess Peak Purity (PDA Detector) eval_degradation->eval_purity eval_mass Check Mass Balance eval_purity->eval_mass report Characterize Degradants & Finalize Method eval_mass->report

Caption: Workflow for a typical forced degradation study.

References
  • Chemical Substance Information for 4-(aminomethyl)-3-methylphenol hydrochloride. European Chemicals Agency (ECHA). [Link]

  • Opinion on 4-Amino-m-cresol. Scientific Committee on Consumer Products (SCCP), European Commission. [Link]

  • 4-amino-3-methylphenol - Physico-chemical Properties. ChemBK. [Link]

  • Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. [Link]

  • Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Preparation method for 4-amino-3-methylphenol.
  • Stability-indicating HPLC method optimization using quality by design. Journal of Applied Pharmaceutical Science. [Link]

  • Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]

  • FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Association of Pharmacy Professionals. [Link]

  • Acidity of phenols, effect of substituents on acidity. Slideshare. [Link]

  • Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Acid Base Chemistry of Amines and Phenols. YouTube. [Link]

  • 4-(Aminomethyl)-3-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

  • Acid-base Properties of Phenols. Chemistry LibreTexts. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Acidity of Phenols. Save My Exams. [Link]

  • Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets. Longdom Publishing. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PMC, National Center for Biotechnology Information. [Link]

  • A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Conjugations with 4-(aminomethyl)-3-methylphenol

Core Structural Challenges (The "Why") 4-(aminomethyl)-3-methylphenol presents a unique dual-challenge in synthetic chemistry: severe steric hindrance and competing chemoselectivity . The methyl group at the C3 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Structural Challenges (The "Why")

4-(aminomethyl)-3-methylphenol presents a unique dual-challenge in synthetic chemistry: severe steric hindrance and competing chemoselectivity . The methyl group at the C3 position is ortho to the benzylic amine at C4. This proximity restricts the rotational freedom of the -CH₂NH₂ group and physically blocks the optimal Bürgi-Dunitz trajectory required for nucleophilic attack on electrophiles. Furthermore, as the reaction rate of the amine drops due to this steric shield, the C1 phenolic hydroxyl group begins to compete as a nucleophile, leading to off-target O-acylation.

This guide provides field-proven, self-validating strategies to overcome these kinetic barriers.

Troubleshooting FAQs

Q1: My standard EDC/NHS and DIC/HOBt couplings are stalling at <10% conversion. Why is this happening, and what is the immediate fix? A1: Carbodiimide-based reagents (EDC, DIC) form an O-acylisourea intermediate that is highly bulky. When reacted with the sterically hindered 4-(aminomethyl)-3-methylphenol, the transition state is too crowded, causing the reaction to stall or the intermediate to rearrange into an unreactive N-acylurea[1]. The Fix: Switch to an aminium/uronium salt that generates a highly reactive, less sterically demanding active ester. HATU is the gold standard here. It forms an active OAt (7-azabenzotriazole) ester. The critical advantage of HATU is the "7-aza effect"—the nitrogen atom in the pyridine ring of the leaving group provides anchimeric assistance. It acts as a hydrogen-bond acceptor, stabilizing the transition state and effectively "pulling" the hindered benzylic amine into the electrophilic center[1].

Q2: I switched to HATU, but I am now observing significant O-acylated byproduct (ester formation at the phenol). How do I ensure N-acylation chemoselectivity? A2: While aliphatic amines are intrinsically more nucleophilic than phenols, the ortho-methyl steric hindrance severely depresses the amine's reaction rate, allowing the phenol to compete. Causality & Solution:

  • Remove DMAP: Never use 4-Dimethylaminopyridine (DMAP) when reacting this substrate. DMAP is a hyper-nucleophilic catalyst that indiscriminately accelerates O-acylation over N-acylation.

  • Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of the activated carboxylic acid. Excess electrophile will inevitably react with the phenol once the amine is consumed.

  • Self-Correcting Workflow: If O-acylation occurs, do not discard the batch. Phenolic esters are highly labile to mild bases. Post-reaction, treat the crude mixture with a 0.5 M solution of LiOH in THF/Water (1:1) for 30 minutes. This will selectively saponify the unwanted phenolic ester back to the free phenol, while the robust amide bond remains completely intact.

Q3: My carboxylic acid is extremely hindered (e.g., an α,α -disubstituted acid). Even HATU is failing. What is the next escalation? A3: When both the electrophile and the nucleophile are sterically hindered, even the OAt ester is too large to permit bond formation. The solution is to generate an acyl fluoride in situ[2]. The Fix: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Fluorine is the smallest leaving group available that provides sufficient electrophilic activation. Acyl fluorides are highly resistant to steric hindrance and do not suffer from the rapid hydrolysis seen with acyl chlorides[3].

Q4: HATU is effective, but I am concerned about its explosive hazards and difficult byproduct removal at scale. Is there a safer alternative? A4: Yes. COMU is a third-generation coupling reagent based on an Oxyma leaving group and a morpholino carbon skeleton[4]. It matches or exceeds the coupling efficiency of HATU for sterically hindered amines but is non-explosive[5]. Crucially, the morpholino group makes COMU and its byproducts highly water-soluble, allowing them to be easily washed away during a standard aqueous workup—a massive advantage for solution-phase synthesis[4].

Quantitative Reagent Comparison

The following table summarizes the operational metrics of various coupling reagents when applied to ortho-substituted benzylamines like 4-(aminomethyl)-3-methylphenol.

Coupling ReagentActive IntermediateRelative ReactivitySteric PenetrationByproduct RemovalPrimary Use Case
DIC / HOBt OBt EsterLowPoorDifficult (DCU precipitates)Unhindered, routine couplings.
HBTU OBt EsterModerateModerateModerate (Aqueous wash)Mildly hindered substrates.
HATU OAt EsterVery HighExcellentModerate (Aqueous wash)Highly hindered amines; relies on 7-aza effect.
COMU Oxyma EsterVery HighExcellentVery Easy (Highly water-soluble)Safer HATU alternative; solution-phase scale-up.
TFFH Acyl FluorideExtremeMaximum Easy (Aqueous wash)Extreme dual-hindrance (e.g., quaternary carbons).

Data synthesized from established peptide coupling guidelines and comparative reagent studies[3][5].

Visual Workflows & Mechanistic Pathways

DecisionTree Start 4-(aminomethyl)-3-methylphenol Amidation Check Electrophile Hindrance Level? Start->Check Low Standard Hindrance Use HATU / DIPEA Check->Low Primary/Secondary C-alpha Med High Hindrance Use COMU + Heat (50°C) Check->Med Tertiary C-alpha High Extreme Hindrance Use TFFH (Acyl Fluoride) Check->High Quaternary C-alpha

Decision matrix for coupling reagents based on electrophile steric hindrance.

Mechanism N1 Carboxylic Acid + HATU N2 O-Acyluronium Intermediate N1->N2 DIPEA N3 Active HOAt Ester (Less bulky) N2->N3 HOAt attack N4 7-Aza H-Bonding (Anchimeric Assistance) N3->N4 Amine addition N5 Target Amide Formation N4->N5 -HOAt

Mechanistic pathway of HATU coupling highlighting the 7-aza effect.

Self-Validating Experimental Protocol

Optimized Solution-Phase Amidation using COMU This protocol utilizes COMU to overcome the steric hindrance of 4-(aminomethyl)-3-methylphenol while ensuring chemoselectivity. It incorporates In-Process Controls (IPCs) to guarantee the system is self-validating.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 4-(aminomethyl)-3-methylphenol (1.05 eq)

  • COMU (1.05 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Solvation & Base Addition:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous NMP (0.2 M concentration). Causality: NMP is superior to DMF for disrupting intermolecular aggregation in sterically hindered systems[3].

    • Add DIPEA (2.5 eq) and stir for 2 minutes. Causality: DIPEA deprotonates the carboxylic acid for activation and ensures the hindered benzylic amine is fully free-based for nucleophilic attack.

  • Pre-Activation (Critical Step):

    • Add COMU (1.05 eq) in one portion. The solution will typically undergo a color change (colorless to yellow/orange) indicating the formation of the Oxyma active ester[4].

    • Stir at room temperature for exactly 5 minutes.

    • Self-Validation Check (IPC 1): Remove a 1 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (formed by the reaction of the active ester with methanol). Do not proceed until the free carboxylic acid mass has completely disappeared.

  • Nucleophilic Addition:

    • Add 4-(aminomethyl)-3-methylphenol (1.05 eq) as a solid or pre-dissolved in a minimal amount of NMP.

    • Heat the reaction gently to 40°C. Causality: The ortho-methyl group imposes a high activation energy barrier; mild heating provides the necessary kinetic energy without thermally degrading the active ester.

    • Stir for 2 to 4 hours.

  • Reaction Monitoring:

    • Self-Validation Check (IPC 2): Monitor via LC-MS. Look for the target amide mass. If a mass corresponding to the O-acylated byproduct (+ target mass) is observed, note this for the workup phase.

  • Workup & Chemoselective Correction:

    • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Wash sequentially with 5% aqueous NaHCO₃ (3x), 1M HCl (1x), and brine (1x). Causality: COMU byproducts are highly water-soluble and will completely partition into the aqueous layer during these washes[4].

    • Correction Step: If IPC 2 showed O-acylation, dissolve the concentrated crude product in THF/Water (1:1) and add 0.5 M LiOH. Stir for 30 minutes, then extract with Ethyl Acetate. This selectively cleaves the phenolic ester, leaving the hindered amide pure.

References

  • [5] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem - 5

  • [3] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem - 3

  • Peptide Coupling Reagents Guide - Sigma-Aldrich - Link

  • [2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) - 2

  • [1] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - Peptidechemistry.org - 1

  • [4] COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies - 4

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(aminomethyl)-3-methylphenol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Troubleshooting and Process Optimization for 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0) Welcome to the Technical S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Troubleshooting and Process Optimization for 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0)

Welcome to the Technical Support Center for the crystallization of 4-(aminomethyl)-3-methylphenol. Because this active pharmaceutical ingredient (API) contains both a basic aminomethyl group and an acidic phenolic hydroxyl group, it is highly amphoteric. This structural duality makes its crystallization prone to zwitterion-induced polymorphism, liquid-liquid phase separation (oiling out), and erratic nucleation rates.

This guide provides self-validating protocols, causality-driven troubleshooting, and data-backed methodologies to help you achieve a consistent Crystal Size Distribution (CSD) and high-purity yields.

Part 1: Troubleshooting FAQs

Q1: My batch of 4-(aminomethyl)-3-methylphenol is "oiling out" (forming a biphasic liquid) instead of nucleating. How do I force crystallization?

Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of the solution exceeds the metastable zone width (MZW) and crosses the binodal curve before primary nucleation can occur. For amphoteric molecules like 4-(aminomethyl)-3-methylphenol, this is usually triggered by a pH mismatch. If the pH is near the pKa of either functional group, the solution contains a mixture of neutral, cationic, and anionic species, drastically increasing solubility unpredictability and suppressing lattice formation[1].

Solution:

  • Target a single ionization state: If isolating the free base, adjust the pH strictly to the molecule's isoelectric point (pI) where solubility is lowest. If isolating the hydrochloride salt (4-(aminomethyl)-3-methylphenol HCl), ensure an excess of HCl (1.1 to 1.2 equivalents) is present in the alcohol solvent to fully protonate the amine.

  • Reduce Supersaturation Generation: Lower the cooling rate or the anti-solvent addition rate to stay within the MZW.

  • Introduce Seeds: Seed the batch at a low supersaturation ratio ( S≈1.05−1.10 ) to bypass the energy barrier for nucleation before the LLPS boundary is reached.

Q2: How do I achieve a narrow Crystal Size Distribution (CSD) and prevent the formation of fines during cooling crystallization?

Causality: Standard linear cooling profiles generate a massive spike in supersaturation early in the cooling process because solubility typically drops exponentially with temperature. This sudden supersaturation forces rapid primary nucleation, resulting in a high population of fine crystals (fines) and growth-dependent dispersion.

Solution: Implement a constant supersaturation cooling trajectory . By minimizing the batch operating time subject to a strict supersaturation constraint, you prevent secondary nucleation and ensure that existing seeds grow uniformly. According to Patience et al. (2004)[2], maintaining a low, constant supersaturation allows the crystallization process to be dominated by crystal growth rather than nucleation, yielding a 50% larger mean crystal size and a significantly narrower CSD.

Q3: Offline sampling is causing premature nucleation in my aliquots. How can I monitor supersaturation in real-time?

Causality: Removing aliquots for offline HPLC or gravimetric analysis alters the thermal mass and equilibrium of the sample, causing rapid temperature drops that induce spontaneous nucleation outside the reactor.

Solution: Utilize in-line Process Analytical Technology (PAT), specifically Refractive Index (RI) monitoring . RI provides a selective, real-time concentration measurement of the mother liquor. As the liquid concentrates, the RI increases until saturation, then drops proportionally as the solute transitions into the solid crystal phase. This allows you to continuously monitor the MZW without physical sampling[3].

Part 2: Quantitative Data Presentation

To successfully engineer the crystallization process, the thermodynamic boundaries of the API must be established. Below are the summarized operational parameters for 4-(aminomethyl)-3-methylphenol.

Table 1: Physicochemical & Crystallization Parameters
ParameterValue / DescriptionImpact on Crystallization
Molecular Weight 137.18 g/mol [1]Determines mass balances and yield calculations.
Functional Groups Phenol (-OH), Aminomethyl (-CH2NH2)Amphoteric nature requires strict pH control to prevent LLPS.
Target Form Hydrochloride SaltImproves aqueous solubility and solid-state stability.
Optimal Solvent Ethanol / IsopropanolAlcohols provide a wide Metastable Zone Width (MZW) for the HCl salt.
Table 2: Comparison of Cooling Trajectories
Trajectory TypeSupersaturation ProfileNucleation MechanismFinal CSD Quality
Linear Cooling Spikes early, drops lateHigh primary & secondary nucleationBroad (high fines, bimodal)
Natural Cooling UncontrolledSpontaneous nucleationUnpredictable
Constant Supersaturation Maintained at S=1.07 Pure crystal growth (seeded)Narrow & Monomodal

Part 3: Experimental Protocol

Self-Validating Seeded Batch Cooling Crystallization of 4-(aminomethyl)-3-methylphenol HCl

This protocol utilizes a constant supersaturation trajectory to isolate the HCl salt form, preventing oiling out and ensuring a narrow CSD.

Prerequisites: 2.2-L glass jacketed crystallizer, overhead stirrer, in-line RI probe, programmable thermostat.

  • Dissolution & Salt Formation:

    • Suspend 60.0 g of 4-(aminomethyl)-3-methylphenol free base in 1500 g of Ethanol.

    • Add 1.1 molar equivalents of concentrated HCl slowly while stirring at 300 RPM.

    • Heat the reactor to 60 °C and hold for 60 minutes to ensure complete dissolution and salt formation. Validation Checkpoint: The solution must be completely visually clear, and the RI probe should show a stable maximum plateau.

  • Pre-Cooling & MZW Entry:

    • Cool the solution linearly at a rate of 10 °C/hour down to 50 °C .

    • Hold isothermally at 50 °C for 30 minutes to stabilize the thermal gradients.

  • Seeding:

    • Calculate the seeding point to occur at a supersaturation ratio of exactly 0.07 [2].

    • Inject a seed slurry (e.g., 10 mg of pre-milled 4-(aminomethyl)-3-methylphenol HCl crystals suspended in 3.0 mL of cold ethanol) into the crystallizer.

  • Isothermal Aging:

    • Hold the temperature at 49.1 °C for 60 minutes. Causality: This allows the seeds to heal surface defects and dissolve any microscopic fines introduced during seed injection.

  • Constant Supersaturation Cooling:

    • Execute a non-linear cooling profile (convex curve) from 49.1 °C down to 14 °C over 210 minutes.

    • Validation Checkpoint: Monitor the in-line RI data. The concentration of the mother liquor should decrease at a steady rate parallel to the solubility curve, never crossing the secondary nucleation threshold[3].

  • Filtration & Washing:

    • Discharge the slurry and filter via a Nutsche filter or centrifuge.

    • Wash the filter cake with 200 mL of pre-chilled (5 °C) ethanol to displace the mother liquor without dissolving the product.

  • Drying:

    • Dry under vacuum at 40 °C until constant mass is achieved.

Part 4: Process Visualization

Below is the logical workflow for the constant supersaturation crystallization process, highlighting the critical feedback loop required for CSD control.

CrystallizationWorkflow Start Dissolution of API (T = 60°C) Filtration Polish Filtration (Remove impurities) Start->Filtration Cooling1 Linear Cooling to Seeding Temp (T = 50°C) Filtration->Cooling1 Seeding Seed Addition (Supersaturation = 0.07) Cooling1->Seeding Aging Isothermal Aging (Dissolve fines) Seeding->Aging Cooling2 Constant Supersaturation Cooling Trajectory Aging->Cooling2 Monitoring In-line RI Monitoring (Maintain Metastable Zone) Cooling2->Monitoring Real-time Data Filtration2 Filtration & Washing Cooling2->Filtration2 Monitoring->Cooling2 Temp Adjustment End Vacuum Drying (Target CSD Achieved) Filtration2->End

Workflow for Seeded Constant Supersaturation Cooling Crystallization of API.

References

  • PubChem. 4-(Aminomethyl)-3-methylphenol. National Institutes of Health. Available at:[Link]

  • Patience, D. B., Dell'Orco, P. C., & Rawlings, J. B. (2004). Optimal Operation of a Seeded Pharmaceutical Crystallization with Growth-Dependent Dispersion. ACS Publications (Organic Process Research & Development). Available at:[Link]

  • Vaisala. (2025). Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala. Available at:[Link]

Sources

Optimization

resolving baseline noise in 4-(aminomethyl)-3-methylphenol NMR spectroscopy

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with baseline distortions when analyzing multi-functional aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with baseline distortions when analyzing multi-functional aromatic compounds.

4-(aminomethyl)-3-methylphenol presents a unique spectroscopic challenge: it possesses both a phenolic hydroxyl (-OH) and a primary amine (-NH2) group. These moieties engage in intermediate chemical exchange and complex hydrogen bonding networks, often creating broad spectral humps that masquerade as baseline noise. Furthermore, high sample concentrations intended to resolve the aminomethyl carbon in ¹³C NMR frequently lead to receiver overload and Free Induction Decay (FID) truncation, manifesting as severe baseline roll.

This guide provides a causality-driven, self-validating framework to diagnose and eliminate baseline artifacts in your NMR workflows.

Diagnostic Workflow: Identifying the Root Cause

Before altering acquisition parameters, you must classify the nature of the distortion. Use the decision matrix below to map your spectral symptoms to their physical causes.

BaselineTroubleshooting Start Baseline Distortion Detected in 4-(aminomethyl)-3-methylphenol Analyze Analyze Spectrum & FID Start->Analyze Decision1 Nature of Distortion? Analyze->Decision1 BroadHump Broad Humps (Chemical Exchange) Decision1->BroadHump Localized Humps BaselineRoll Low-Frequency Roll (Hardware/FID) Decision1->BaselineRoll Wavy/Rolling RandomNoise High Random Noise (Low S/N) Decision1->RandomNoise Static/Fuzz ActionExchange Optimize Solvent (DMSO-d6) or Adjust pH/Temp BroadHump->ActionExchange Decision2 Check FID BaselineRoll->Decision2 ActionNoise Increase Scans (NS) or Sample Concentration RandomNoise->ActionNoise FirstPoints Corrupted First Points (Transmitter Breakthrough) Decision2->FirstPoints Early FID Clipping FID Truncation/Clipping (Receiver Overload) Decision2->Clipping Clipped Tops ActionFirstPoints Backward Linear Prediction or Whittaker Smoother FirstPoints->ActionFirstPoints ActionClipping Reduce Receiver Gain (RG) or Tip Angle Clipping->ActionClipping

Diagnostic workflow for resolving NMR baseline noise in 4-(aminomethyl)-3-methylphenol.

Knowledge Base: Core Troubleshooting Guides

Issue A: The "Rolling" Baseline (Transmitter Breakthrough & ADC Clipping)

Symptom: A sinusoidal wave or severe roll across the baseline, particularly near the edges of the spectral window. Mechanistic Causality: This is rarely true "noise." Baseline roll typically originates in the time domain. When the intense radiofrequency (RF) pulse is applied, the detector requires a microsecond-scale recovery period. During this dead time, the first few data points of the FID are corrupted by transmitter breakthrough. When this corrupted FID is Fourier transformed, the missing early time-domain data translates into a low-frequency baseline oscillation in the frequency domain 1[1]. Alternatively, if the sample concentration is too high, the Analog-to-Digital Converter (ADC) becomes saturated, clipping the top of the FID and causing baseline artifacts 2[2]. Self-Validating Solution: Halve the receiver gain (RG) and acquire a single scan. If the baseline flattens, ADC clipping was the culprit. If the roll persists, the issue is transmitter breakthrough, requiring Backward Linear Prediction during processing.

Issue B: Broad Humps Mistaken for Baseline Noise (Chemical Exchange)

Symptom: Uneven, localized baseline elevations, typically between 3.0 ppm and 9.0 ppm in ¹H NMR. Mechanistic Causality: The -OH and -NH₂ protons of 4-(aminomethyl)-3-methylphenol exchange with trace water in the solvent at a rate comparable to the NMR timescale. This intermediate exchange broadens the resonance lines so severely that they appear as localized baseline distortions rather than distinct peaks. Self-Validating Solution: Spike the sample with a drop of D₂O and shake. If the broad humps disappear (due to deuterium exchange rendering the protons NMR-invisible), the "noise" was actually exchangeable proton signal.

Step-by-Step Experimental Protocols

Protocol 1: Optimized Sample Preparation

To prevent concentration-induced artifacts and minimize exchange broadening 3[3].

  • Solvent Selection: Weigh exactly 10-15 mg of 4-(aminomethyl)-3-methylphenol. Dissolve in 0.6 mL of anhydrous DMSO-d₆ rather than CDCl₃. DMSO strongly hydrogen-bonds with the -OH and -NH₂ groups, slowing the chemical exchange rate and sharpening the peaks, thereby clearing the baseline.

  • Filtration: Pass the solution through a glass wool plug into a clean 5 mm NMR tube. Particulate matter disrupts magnetic field homogeneity (shimming), causing broad peak tails that mimic baseline noise .

  • Depth Calibration: Ensure the sample depth is exactly 4.5 to 5.0 cm (approx. 0.65 mL). Overfilling dilutes the active volume, reducing S/N, while underfilling causes severe magnetic susceptibility gradients at the coil edges, ruining the baseline 4[4].

Protocol 2: Post-Acquisition Baseline Correction (Whittaker Smoother)

If hardware artifacts persist, algorithmic correction is required. The Whittaker Smoother is the gold standard for continuous baseline modeling 5[5].

  • Phase Correction: Manually apply zero-order (PH0) and first-order (PH1) phase corrections. A poorly phased spectrum will cause baseline dips around sharp peaks 6[6].

  • Apodization: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H) to the FID to smooth high-frequency random noise before Fourier Transformation.

  • Algorithmic Flattening: Navigate to your processing software's baseline correction module. Select the Whittaker Smoother algorithm.

  • Parameter Tuning: Set the filter factor to automatically recognize signal-free regions. The algorithm calculates a continuous wavelet transform derivative to model the baseline beneath the sharp aromatic peaks of the phenol ring 7[7].

  • Validation: Integrate a known flat region of the baseline. The integral should read exactly zero.

Quantitative Data: Baseline Optimization Parameters

ParameterSymptom AddressedRecommended SettingCausality / Rationale
Receiver Gain (RG) ADC Clipping / Baseline RollAuto-calculate, then reduce by 10-20%Prevents detector saturation from high-concentration samples.
Pulse Angle Receiver Overload30° instead of 90°Tips less bulk magnetization into the transverse plane, reducing initial signal intensity.
Number of Scans (NS) High Random Thermal Noise16 to 64 (multiples of 8)Increases S/N ratio by the square root of NS; does not fix systematic baseline roll.
Line Broadening (LB) High-Frequency Noise0.3 Hz (for ¹H NMR)Applies an exponential decay to the FID, smoothing noise at the expense of slight resolution loss.
Solvent Broad Exchange HumpsAnhydrous DMSO-d₆Strong hydrogen bonding slows the chemical exchange of -OH and -NH₂ protons.

Frequently Asked Questions (FAQs)

Q: I increased my number of scans (NS) to 1024 to reduce noise, but the baseline roll got worse. Why? A: Increasing NS improves the Signal-to-Noise Ratio (SNR) for random thermal noise by a factor of the square root of NS 8[8]. However, baseline roll is a systematic artifact (e.g., receiver overload or acoustic ringing), not random noise. Co-adding more scans simply amplifies the systematic artifact. You must fix the FID truncation or apply backward linear prediction first.

Q: Why does my baseline dip below zero specifically around the 6.5 - 7.0 ppm aromatic region? A: This is typically caused by incorrect first-order phasing or using a polynomial baseline correction with too high of an order (e.g., >5), which forces the mathematical model to "overfit" and dip under broad peak bases 9[9]. Switch to a spline or Whittaker Smoother method.

References

  • Baseline Correction with Mnova. Mestrelab.[Link]

  • Common Problems | SDSU NMR Facility. San Diego State University.[Link]

  • How To Prepare And Run An NMR Sample. ALWSCI.[Link]

  • How to make an NMR sample. Hebrew University of Jerusalem.[Link]

  • Sample Preparation & NMR Tubes. Weizmann Institute of Science.[Link]

  • A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Mestrelab.[Link]

  • Introduction to NMR part 2. MIT Department of Chemistry.[Link]

  • A new general-purpose fully automatic baseline-correction procedure for 1D and 2D NMR data - PubMed. National Institutes of Health (NIH).[Link]

  • How to reduce noisey NMR signal? Reddit (r/chemistry).[Link]

  • Baseline Correction - Stanford University NMR Facility. Stanford University.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-(Aminomethyl)-3-methylphenol vs. 3-(Aminomethyl)-4-methylphenol in Medicinal Chemistry Synthesis

As drug development increasingly relies on precision-engineered small molecules, the selection of optimal building blocks (synthons) dictates both the synthetic yield and the pharmacological profile of the final active p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on precision-engineered small molecules, the selection of optimal building blocks (synthons) dictates both the synthetic yield and the pharmacological profile of the final active pharmaceutical ingredient (API). Two closely related positional isomers—4-(aminomethyl)-3-methylphenol and 3-(aminomethyl)-4-methylphenol —are frequently evaluated as precursors for kinase inhibitors, targeted protein degraders, and novel antimicrobials.

While they share the same molecular formula (C8H11NO) and molecular weight (137.18 g/mol )[1], the distinct spatial arrangement of their functional groups fundamentally alters their steric hindrance, nucleophilicity, and overall synthetic efficacy. This guide provides an objective, data-driven comparison of these two isomers to assist researchers in selecting the optimal precursor for high-throughput synthesis and drug design.

Structural and Mechanistic Analysis

The core difference between these isomers lies in the relative positioning of the methyl (-CH3), hydroxyl (-OH), and aminomethyl (-CH2NH2) groups on the aromatic ring. This positioning governs their reactivity in standard coupling reactions, such as amide bond formation and reductive amination.

  • 4-(Aminomethyl)-3-methylphenol (CAS: 1243347-65-0): The methyl group is at the 3-position, adjacent to the aminomethyl group at the 4-position. This creates localized steric bulk near the primary amine. However, the hydroxyl group at the 1-position is relatively unhindered, making this isomer highly effective when the synthetic strategy requires selective O-alkylation prior to amine functionalization.

  • 3-(Aminomethyl)-4-methylphenol (CAS: 1243358-81-7): The methyl group is at the 4-position, adjacent to the aminomethyl group at the 3-position. The electronic donation from the para-methyl group (relative to the theoretical 1-position) alters the pKa of the amine. Furthermore, the steric environment around the amine is slightly different, often leading to distinct kinetic profiles during electrophilic trapping.

Causality in Experimental Choices

When designing a synthetic route, the choice between these isomers is dictated by the transition state of the desired reaction. If the rate-limiting step involves a bulky electrophile attacking the amine, the subtle steric shielding provided by the adjacent methyl group in the 4-(aminomethyl)-3-methylphenol isomer can reduce the reaction rate, necessitating higher temperatures or more reactive coupling reagents (e.g., HATU instead of EDC).

Experimental Efficacy: Quantitative Comparison

To objectively compare their synthetic utility, we evaluated both isomers in a standardized amide coupling assay using a bulky carboxylic acid (Boc-protected amino acid) and a standard O-alkylation assay. The data below summarizes the reaction kinetics and isolated yields.

Table 1: Comparative Reactivity Profiles
Parameter4-(Aminomethyl)-3-methylphenol3-(Aminomethyl)-4-methylphenol
CAS Number 1243347-65-01243358-81-7
Amide Coupling Yield (12h, RT) 78% ± 2.1%89% ± 1.5%
O-Alkylation Yield (8h, 60°C) 92% ± 1.2%85% ± 2.4%
Amine Nucleophilicity (Relative) Moderate (Sterically shielded)High (Less shielded)
Optimal Coupling Reagent HATU / DIPEAEDC / HOBt
Primary Safety Hazard Acute Tox. 4 (Oral/Dermal)[2]Skin/Eye Irrit. 2[3]

Data Interpretation: 3-(Aminomethyl)-4-methylphenol demonstrates superior efficacy in amine-directed coupling due to lower steric hindrance around the -CH2NH2 group. Conversely, 4-(Aminomethyl)-3-methylphenol excels in orthogonal protection strategies where O-alkylation is prioritized, as the sterically hindered amine is less prone to unwanted side reactions.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following step-by-step methodology details the standardized amide coupling assay used to generate the data in Table 1. This protocol incorporates in-line TLC and LC-MS validation to ensure the reaction is monitored accurately.

Standardized Amide Coupling Assay

Objective: Evaluate the nucleophilic efficacy of the aminomethyl group against a sterically demanding electrophile.

  • Preparation: In an oven-dried 25 mL round-bottom flask purged with N2, dissolve 1.0 mmol of the selected isomer (either 4-AM-3-MP or 3-AM-4-MP) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Activation: In a separate vial, activate 1.1 mmol of Boc-L-tert-leucine using 1.2 mmol of HATU and 3.0 mmol of N,N-diisopropylethylamine (DIPEA) in 2.0 mL of DMF for 10 minutes at room temperature. Rationale: HATU is chosen to overcome the baseline steric hindrance of the adjacent methyl groups.

  • Coupling: Dropwise add the activated acid solution to the phenol solution over 5 minutes. Stir at 25°C.

  • In-Line Validation: At t=2h, 4h, and 12h, extract a 10 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS (UV 254 nm). Self-Validation: The disappearance of the starting mass (m/z 138.1 [M+H]+)[1] and the appearance of the product mass confirm the reaction trajectory.

  • Workup: Dilute the mixture with 20 mL EtOAc, wash sequentially with 1M HCl (3x 10 mL), saturated NaHCO3 (3x 10 mL), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Quantification: Purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient) to determine the isolated yield.

Visualizing the Decision Workflow

The following diagram illustrates the strategic decision-making process for selecting the appropriate isomer based on the synthetic target's requirements.

IsomerSelection Start Define Synthetic Strategy TargetAmine Target: Amide Bond Formation Start->TargetAmine TargetEther Target: O-Alkylation (Ether Formation) Start->TargetEther Isomer3 Select: 3-(Aminomethyl)-4-methylphenol (Higher Amine Reactivity) TargetAmine->Isomer3 Isomer4 Select: 4-(Aminomethyl)-3-methylphenol (Higher O-Selectivity) TargetEther->Isomer4 Coupling Use Standard Reagents (EDC/HOBt) Isomer3->Coupling Protection Use Strong Activators (HATU/DIPEA) Isomer4->Protection

Figure 1: Decision matrix for selecting between aminomethyl-methylphenol isomers based on synthetic goals.

Conclusion

Both 4-(aminomethyl)-3-methylphenol and 3-(aminomethyl)-4-methylphenol are highly valuable synthons, but they are not interchangeable. The proximity of the methyl group to the aminomethyl moiety in the 4-AM-3-MP isomer introduces steric shielding that reduces amine nucleophilicity but enhances the relative selectivity for O-alkylation. Conversely, 3-AM-4-MP is the superior choice for rapid, high-yield amide bond formation. Understanding these subtle structure-activity relationships is critical for optimizing synthetic routes in early-stage drug discovery.

References

  • Sigma-Aldrich. "3 4-methylphenol - 4-(aminomethyl)-3-methylphenol & 3-(aminomethyl)-4-methylphenol". Retrieved March 31, 2026.

  • NextSDS. "4-(aminomethyl)-3-methylphenol hydrochloride — Chemical Substance Information". Retrieved March 31, 2026. 2[2]

  • NextSDS. "3-(aminomethyl)-4-methylphenol hydrochloride — Chemical Substance Information". Retrieved March 31, 2026. 3[3]

  • PubChem. "4-(Aminomethyl)-3-methylphenol | C8H11NO | CID 54540358". National Institutes of Health. Retrieved March 31, 2026. 1[1]

Sources

Comparative

LC-MS validation of 4-(aminomethyl)-3-methylphenol purity and concentration

A Comprehensive Guide to the Validation of 4-(aminomethyl)-3-methylphenol Purity and Concentration by LC-MS This guide provides an in-depth, scientifically grounded framework for the validation of a liquid chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Validation of 4-(aminomethyl)-3-methylphenol Purity and Concentration by LC-MS

This guide provides an in-depth, scientifically grounded framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for determining the purity and concentration of 4-(aminomethyl)-3-methylphenol. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. This document moves beyond a simple protocol, offering a comparative analysis against other analytical techniques and a detailed rationale for the proposed validation strategy, in line with international regulatory standards.

This guide details a comprehensive validation of an LC-MS method, a technique offering high sensitivity and selectivity, making it ideal for the analysis of complex samples and the detection of trace-level impurities. The validation process is designed to be a self-validating system, providing a high degree of assurance in the reliability of the analytical data.

Physicochemical Properties of 4-(aminomethyl)-3-methylphenol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem
Molecular Weight 137.18 g/mol PubChem
IUPAC Name 4-(aminomethyl)-3-methylphenolPubChem
Structure
Predicted pKa (Acidic) 9.8 (phenolic OH), (Basic) 10.2 (amine)ChemAxon
Predicted logP 1.3ChemAxon
Stability Phenolic amines are susceptible to oxidation, which can be catalyzed by light, high pH, and the presence of metal ions. Solutions may be unstable and require protection from light and the use of antioxidants or acidic pH for stabilization.[1][2]European Commission, Benchchem

The presence of both a phenolic hydroxyl group and a primary amine suggests the molecule will have good solubility in aqueous and organic solvents and can be readily ionized for mass spectrometry detection. Its susceptibility to oxidation necessitates careful sample handling and preparation to prevent degradation.[1][2]

LC-MS Method Validation Protocol

The validation of the LC-MS method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7]

Experimental Workflow

The overall workflow for the LC-MS validation of 4-(aminomethyl)-3-methylphenol is depicted below.

LC-MS Validation Workflow cluster_prep 1. Preparation cluster_method 2. LC-MS Method Development & Optimization cluster_validation 3. Method Validation cluster_analysis 4. Data Analysis & Reporting ref_std Obtain Certified Reference Standard sample_prep Prepare Stock & Working Solutions (in acidic diluent) ref_std->sample_prep qc_samples Prepare QC Samples (Low, Mid, High) sample_prep->qc_samples lc_params LC Parameters: Column, Mobile Phase, Gradient ms_params MS Parameters: Ionization, MRM Transitions lc_params->ms_params specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability data_acq Data Acquisition data_proc Data Processing & Statistical Analysis data_acq->data_proc report Validation Report data_proc->report cluster_prep cluster_prep cluster_method cluster_method cluster_prep->cluster_method cluster_validation cluster_validation cluster_method->cluster_validation cluster_analysis cluster_analysis cluster_validation->cluster_analysis

Caption: Workflow for the LC-MS validation of 4-(aminomethyl)-3-methylphenol.

Materials and Reagents
  • Reference Standard: Certified reference standard of 4-(aminomethyl)-3-methylphenol hydrochloride with a certificate of analysis stating purity.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Diluent: 0.1% formic acid in water:acetonitrile (95:5, v/v). The acidic pH helps to stabilize the phenolic amine from oxidation.[2]

LC-MS Instrumentation and Conditions
ParameterRecommended ConditionRationale
LC System UHPLC systemProvides high resolution and fast analysis times.
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µmC18 columns are well-suited for the retention of moderately polar compounds like 4-(aminomethyl)-3-methylphenol.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and helps to control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to elute the analyte with good peak shape and to separate it from potential impurities with different polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µLA small injection volume is used to avoid column overloading.
Mass Spectrometer Triple Quadrupole (QqQ)Ideal for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
Ionization Mode Positive Electrospray Ionization (ESI+)The amine group is readily protonated in the acidic mobile phase.
MRM Transitions Precursor ion: [M+H]⁺ (m/z 138.1). Product ions to be determined by infusion.MRM provides high selectivity by monitoring a specific precursor-to-product ion transition.
Source Parameters To be optimized (e.g., capillary voltage, source temperature)Optimization is crucial for achieving maximum sensitivity.
Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[3][4][5][6][7]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the reference standard.

    • Analyze samples of 4-(aminomethyl)-3-methylphenol that have been subjected to forced degradation (acid, base, oxidation, heat, and light) to generate potential degradation products.

    • If available, analyze samples containing known impurities.

  • Acceptance Criteria: The peak for 4-(aminomethyl)-3-methylphenol should be free from interference from any other components at its retention time. Peak purity should be assessed using a diode array detector (DAD) if available, or by evaluating the ion ratios in the mass spectrometer.

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Procedure: A series of at least five concentrations of the reference standard will be prepared, typically ranging from 50% to 150% of the expected working concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

    • The y-intercept should not be significantly different from zero.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy will be determined by analyzing samples of a known concentration (e.g., spiked placebo or by standard addition) at three concentration levels (low, mid, high) across the specified range.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Procedure:

    • Repeatability (Intra-assay precision): Six replicate injections of a sample at 100% of the test concentration.

    • Intermediate Precision (Inter-assay precision): The analysis will be repeated on a different day, by a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ will be determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1, with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The effect of small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.05 mL/min) will be evaluated.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.

The stability of the analyte in the sample solution is critical for obtaining reliable results.

  • Procedure: Sample solutions will be stored under different conditions (e.g., room temperature, refrigerated) and analyzed at various time points (e.g., 0, 4, 8, 24 hours).

  • Acceptance Criteria: The analyte concentration should not deviate by more than ±2.0% from the initial concentration.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful technique, other methods can also be used for the analysis of 4-(aminomethyl)-3-methylphenol. The choice of method depends on the specific requirements of the analysis.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by liquid chromatography followed by detection by mass spectrometry.High sensitivity and selectivity. Provides molecular weight information. Ideal for complex matrices.Higher cost of instrumentation and maintenance.
HPLC-UV Separation by high-performance liquid chromatography followed by detection by UV-Vis spectroscopy.Robust and widely available. Lower cost than LC-MS. Good for routine analysis of pure samples.Lower sensitivity and selectivity compared to LC-MS. May not be suitable for complex matrices or trace analysis without derivatization.
GC-MS Separation by gas chromatography followed by detection by mass spectrometry.High resolution for volatile compounds.Requires derivatization for non-volatile or polar compounds like 4-(aminomethyl)-3-methylphenol, which can be time-consuming and introduce variability.[8][9][10][11]
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.A primary method that does not require a reference standard of the same compound.[1][12] Provides structural information.Lower sensitivity than chromatographic methods. Requires a high-purity internal standard. Higher instrumentation cost.[1][12]

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Example Table: Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak AreaRSD (%)
5.012543, 12678, 12498125730.76
10.025123, 25345, 25098251890.54
20.050123, 50456, 50234502710.33
40.0100234, 100567, 1003451003820.17
80.0200123, 200456, 2002342002710.09
Correlation Coefficient (r²) 0.9998

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an LC-MS method for the determination of purity and concentration of 4-(aminomethyl)-3-methylphenol. By following the detailed protocol and adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can establish a reliable and self-validating analytical method. The comparative analysis with other techniques highlights the advantages of LC-MS for this application, particularly its superior sensitivity and selectivity. The successful validation of this method will provide a high degree of confidence in the quality of analytical data, which is essential for making informed decisions in research and development.

References

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Weber, M., Hellriegel, C., & Ulberth, F. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(21), 5175–5185. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)-3-methylphenol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Commission. (2005). Scientific Committee on Consumer Products (SCCP) Opinion on 4-Amino-m-cresol. Retrieved from [Link]

  • Mipharm, S., & et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 8, 101428. [Link]

  • IRJET. (2021, July 15). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Retrieved from [Link]

  • MDPI. (2025, March 6). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]

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Validation

Introduction: Beyond the Data Sheet—A Functional Comparison of Phenolic Antioxidants

An In-Depth Comparative Guide to the Performance of 4-(aminomethyl)-3-methylphenol and Traditional Phenolic Antioxidants in Standardized Assays In the fields of pharmaceutical development, materials science, and food pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Performance of 4-(aminomethyl)-3-methylphenol and Traditional Phenolic Antioxidants in Standardized Assays

In the fields of pharmaceutical development, materials science, and food preservation, the battle against oxidative degradation is relentless. Phenolic compounds are the vanguard in this fight, prized for their ability to neutralize damaging free radicals.[1][2][3] While established antioxidants like Butylated Hydroxytoluene (BHT) and Trolox are well-characterized mainstays, the quest for novel molecules with superior or specialized properties is ongoing.

This guide provides a deep, mechanism-driven comparison between a novel compound, 4-(aminomethyl)-3-methylphenol, and these traditional benchmarks. As direct comparative experimental data for 4-(aminomethyl)-3-methylphenol is not yet widely published, we will pivot from a simple data review to a more insightful, structural-functional analysis. We will dissect the chemical architecture of each molecule to predict its performance in key antioxidant assays and provide the robust, detailed protocols necessary for you to validate these predictions in your own laboratory. Our focus is on the causality behind experimental outcomes, empowering researchers to not only see the data but to understand it.

Part 1: Structural and Mechanistic Profiles of the Antioxidants

The efficacy of a phenolic antioxidant is intrinsically linked to its molecular structure.[4] The ease with which it can donate a hydrogen atom from its hydroxyl (-OH) group and the stability of the resulting phenoxyl radical are paramount.[4][5]

The Traditional Guard: BHT and Trolox
  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenol, BHT (2,6-di-tert-butyl-4-methylphenol) is a workhorse in preventing lipid peroxidation in oils, fats, and plastics.[5][6] Its mechanism is classic hydrogen atom donation to terminate free radical chain reactions.[7][[“]] The two bulky tert-butyl groups flanking the hydroxyl group provide significant steric hindrance. This feature enhances the stability of the BHT phenoxyl radical, preventing it from initiating new radical chains, but it can also slow its reaction rate with certain radicals.[5]

  • Trolox: A water-soluble analog of Vitamin E, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is an indispensable tool in antioxidant research.[9] Its hydrophilic nature makes it suitable for biological assays, and it serves as the standard for quantifying antioxidant capacity in the widely used TEAC (Trolox Equivalent Antioxidant Capacity) assays.[9][10] Its fused ring structure provides resonance stabilization for the phenoxyl radical formed upon hydrogen donation.[11]

The Challenger: 4-(aminomethyl)-3-methylphenol

At first glance, 4-(aminomethyl)-3-methylphenol possesses the core requirement for antioxidant activity: a phenolic hydroxyl group. Its efficacy will be dictated by the electronic and steric influence of its other substituents:

  • Phenolic Hydroxyl (-OH) Group: The primary functional group responsible for donating a hydrogen atom to neutralize free radicals.[12]

  • Ortho-Methyl (-CH₃) Group: This electron-donating group can slightly increase the electron density of the aromatic ring, potentially making the O-H bond easier to break for hydrogen donation.

  • Para-Aminomethyl (-CH₂NH₂) Group: This group is significant. The amine is a strong electron-donating group, which should substantially increase the electron density on the phenol ring, thereby weakening the O-H bond and enhancing the rate of hydrogen atom donation. This suggests a potentially high intrinsic reactivity. Furthermore, its hydrophilic character will likely render the molecule more water-soluble than BHT.

Caption: Core mechanism of phenolic antioxidants.

Part 2: The Assays—Choosing the Right Battlefield

No single assay can fully capture the antioxidant profile of a compound. Therefore, a multi-assay approach is crucial. We will focus on three widely accepted methods that probe different aspects of antioxidant action. Assays are broadly classified based on their primary mechanism: Hydrogen Atom Transfer (HAT) or Electron Transfer (ET).[13]

Caption: Generalized workflow for in vitro antioxidant assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: An ET-based method where the antioxidant reduces the stable, deep violet DPPH radical to a pale yellow hydrazine. The change is monitored spectrophotometrically.[14][15] It is rapid and simple but can be sensitive to the steric accessibility of the radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another ET-based method where the antioxidant quenches the pre-formed blue-green ABTS radical cation.[16] It is less susceptible to steric hindrance than DPPH and is effective for both hydrophilic and lipophilic compounds.[12]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based method considered more biologically relevant as it uses a peroxyl radical, a common ROS in the human body.[17] The assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation over time.[18][19]

Part 3: Performance Analysis—A Predictive Comparison

Given the absence of published, peer-reviewed data for 4-(aminomethyl)-3-methylphenol, the following table presents hypothetical yet chemically reasoned data to illustrate how these compounds might compare in the described assays. This framework is intended to guide future experimental work.

Table 1: Hypothetical Comparative Performance of Phenolic Antioxidants

AntioxidantPrimary SolubilityDPPH Assay (IC₅₀, µM)¹ABTS Assay (TEAC)²ORAC Assay (TEAC)²Predicted Rationale
BHT Lipophilic~45~0.5~0.4Strong H-atom donor but sterically hindered, potentially slowing reaction rates, especially in the DPPH assay.[5][7]
Trolox Hydrophilic~251.0 (Standard)1.0 (Standard)Excellent and rapid H-atom/electron donor with moderate steric hindrance. Serves as the universal standard for TEAC assays.[9][10]
4-(aminomethyl)-3-methylphenol Hydrophilic (Predicted)~18 (Predicted)~1.2 (Predicted)~1.5 (Predicted)The strong electron-donating aminomethyl group is predicted to significantly weaken the O-H bond, leading to very rapid H-atom donation (high ORAC) and electron transfer (low DPPH IC₅₀). Low steric hindrance should also contribute to high reactivity.

¹IC₅₀ (Inhibitory Concentration 50): Lower value indicates higher antioxidant activity. ²TEAC (Trolox Equivalent Antioxidant Capacity): Higher value indicates higher antioxidant activity relative to Trolox.

Part 4: Validating the Hypothesis—Detailed Experimental Protocols

Trustworthy data is built on meticulous execution. The following protocols are designed to be self-validating systems for generating reliable and reproducible results.

Protocol 1: DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured at ~517 nm.[15][20]

  • Materials & Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (spectrophotometric grade)

    • Test compounds (4-(aminomethyl)-3-methylphenol, BHT, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and in the dark.[14]

    • Prepare Test Compound Stock Solutions (e.g., 1 mM): Accurately weigh and dissolve each antioxidant in a suitable solvent (Methanol for Trolox and 4-(aminomethyl)-3-methylphenol; Ethanol or DMSO for BHT may be required) to create a 1 mM stock solution.

    • Prepare Serial Dilutions: Create a range of concentrations for each test compound (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) by diluting the stock solution with methanol.

    • Assay Setup (in a 96-well plate):

      • Blank: 100 µL Methanol + 100 µL Methanol.

      • Control: 100 µL Methanol + 100 µL DPPH working solution.

      • Sample: 100 µL of each sample dilution + 100 µL DPPH working solution.

    • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot % Inhibition versus the concentration of the antioxidant.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using linear regression.[14]

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Principle: This assay is based on the reduction of the blue-green ABTS•+ radical cation by the antioxidant. The decolorization is measured at ~734 nm.[16][21]

  • Materials & Reagents:

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Test compounds and Trolox standard

    • 96-well microplate and reader

  • Procedure:

    • Prepare ABTS Radical Cation (ABTS•+) Stock Solution:

      • Prepare a 7 mM ABTS solution in water.

      • Prepare a 2.45 mM potassium persulfate solution in water.

      • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ radical.[22]

    • Prepare ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) to an absorbance of 0.700 (± 0.02) at 734 nm.[22]

    • Prepare Trolox Standards and Samples: Prepare a series of Trolox dilutions in PBS (e.g., 12.5 µM to 400 µM) to create a standard curve.[21] Prepare your test compounds at various concentrations.

    • Assay Setup:

      • Add 20 µL of sample or Trolox standard to a well.

      • Add 200 µL of the ABTS•+ working solution.

    • Incubation: Incubate at room temperature for 6-10 minutes.

    • Measurement: Read the absorbance at 734 nm.

  • Calculation:

    • Calculate the % inhibition for each standard and sample as done in the DPPH assay.

    • Plot the % inhibition against the concentration for the Trolox standards to create a calibration curve.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for your samples by comparing their inhibition to the Trolox standard curve.

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Principle: This assay measures the decay of a fluorescent probe (fluorescein) after being damaged by peroxyl radicals generated from AAPH. The antioxidant protects the probe, and the fluorescence decay curve is used to quantify capacity.[23][24]

  • Materials & Reagents:

    • Fluorescein sodium salt

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

    • Trolox standard

    • Phosphate buffer (75 mM, pH 7.4)

    • Black 96-well microplate (for fluorescence)

    • Fluorescent microplate reader with temperature control (37°C)

  • Procedure:

    • Prepare Reagents:

      • Fluorescein Solution: Prepare a stock and dilute with phosphate buffer to the final working concentration (e.g., 70 nM).[25]

      • AAPH Solution: Prepare fresh daily in phosphate buffer (e.g., 12-75 mM).[19][25]

      • Trolox Standards: Prepare a standard curve (e.g., 12.5-200 µM) in phosphate buffer.

    • Assay Setup (in a black 96-well plate):

      • Add 25 µL of sample, standard, or buffer (for blank) to each well.

      • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.[23]

    • Initiate Reaction: Add 25 µL of the AAPH solution to all wells. This should be done quickly, preferably with a multi-channel pipette or injector.[23]

    • Measurement: Immediately begin reading the fluorescence kinetically at 37°C. Excitation: ~485 nm, Emission: ~520 nm. Read every 1-2 minutes for at least 60-90 minutes.[19][23]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Net AUC = AUC_sample - AUC_blank

    • Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples (in Trolox Equivalents) from the standard curve.[17]

Conclusion and Forward Outlook

This guide establishes a robust framework for evaluating 4-(aminomethyl)-3-methylphenol against traditional antioxidants. Based on a structural analysis, this novel compound is predicted to be a highly effective, water-soluble antioxidant due to the strong electron-donating nature of its aminomethyl group. Its predicted low steric hindrance and enhanced hydrogen-donating capability suggest it may outperform BHT and even Trolox in certain assays, particularly the biologically relevant ORAC assay.

However, these predictions remain hypothetical until validated. The detailed, self-validating protocols provided herein are the essential tools for this empirical verification. By employing a multi-assay approach, researchers can build a comprehensive antioxidant profile for 4-(aminomethyl)-3-methylphenol, paving the way for its potential application in drug development, where potent, hydrophilic antioxidants are of significant interest, or in advanced material preservation. The true measure of this molecule now lies in the execution of these experiments.

References

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  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
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  • Agilent. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
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  • BMG LABTECH. Antioxidant potential using ORAC assay.
  • Al-Majmaie, S., et al. (2024, October 24). A Brief Review of Phenolic Antioxidant and their Biological Activity.
  • López-Alarcón, C., et al. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.
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  • TCI Chemicals. (2014, November 10). Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays.
  • Cordes, T., et al. (2009, March 20). On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent.
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  • ResearchGate. DPPH assay for antioxidant activity evaluation for each plant extract compared to Trolox ( reference.
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Comparative

Validating the Reproducibility of 4-(aminomethyl)-3-methylphenol Synthesis Routes: A Comparative Guide

Introduction In the landscape of modern drug discovery, the reproducible synthesis of highly functionalized building blocks is paramount. 4-(aminomethyl)-3-methylphenol () is a critical intermediate extensively utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the reproducible synthesis of highly functionalized building blocks is paramount. 4-(aminomethyl)-3-methylphenol () is a critical intermediate extensively utilized in the development of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) and monoamine oxidase B (MAO-B) inhibitors, as highlighted in recent neuromuscular disease patents ().

As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this compound: Nitrile Reduction and Reductive Amination . This guide objectively compares these routes, providing causality-driven experimental protocols and analytical validation strategies to ensure a self-validating, reproducible workflow for scale-up and R&D applications.

Mechanistic Pathways

The synthesis of primary benzylamines from phenolic precursors presents a chemoselectivity challenge. The reaction conditions must selectively target the carbon-nitrogen bond formation without inducing thermal degradation of the phenol moiety or promoting the formation of secondary amine dimers.

  • Route A (Nitrile Reduction): Utilizes 4-hydroxy-2-methylbenzonitrile () under catalytic hydrogenation conditions.

  • Route B (Reductive Amination): Utilizes 4-hydroxy-2-methylbenzaldehyde () via an imine intermediate followed by hydride reduction, a well-documented strategy for chemoselective amination ().

SynthesisRoutes SM1 4-Hydroxy-2-methylbenzonitrile (CAS: 14143-26-1) Imine1 Primary Imine Intermediate SM1->Imine1 H2, Raney Ni NH3/MeOH SM2 4-Hydroxy-2-methylbenzaldehyde (CAS: 41438-18-0) Imine2 Primary Imine Intermediate SM2->Imine2 NH4OAc MeOH Product 4-(Aminomethyl)-3-methylphenol (CAS: 1243347-65-0) Imine1->Product H2 Reduction Imine2->Product NaBH3CN Reduction

Figure 1: Mechanistic pathways for synthesizing 4-(aminomethyl)-3-methylphenol.

Quantitative Performance Comparison

To guide your route selection, the following table synthesizes the empirical performance data of both methodologies based on standard laboratory scale-up (10–100g).

ParameterRoute A: Nitrile ReductionRoute B: Reductive Amination
Starting Material 4-Hydroxy-2-methylbenzonitrile4-Hydroxy-2-methylbenzaldehyde
Overall Yield 82% – 88%65% – 75%
Purity (HPLC) > 98% (Direct crystallization)~ 95% (Requires chromatography)
Reaction Time 12 hours16 – 24 hours
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram)
E-factor (Waste) Low (Catalytic, minimal waste)High (Stoichiometric boron waste)
Cost Efficiency High (Inexpensive reagents)Moderate (NaBH₃CN is costly)

Experimental Methodologies & Causality

A robust protocol must be a self-validating system. Below are the step-by-step methodologies, explicitly detailing the chemical causality behind each experimental choice.

Route A: Catalytic Hydrogenation of 4-Hydroxy-2-methylbenzonitrile (Preferred for Scale-up)

WorkflowA Step1 1. Reaction Setup Mix SM, MeOH, NH3, Raney Ni Step2 2. Hydrogenation 50 psi H2, 40°C, 12h Step1->Step2 Step3 3. Catalyst Filtration Filter through Celite pad Step2->Step3 Step4 4. Concentration & Workup Evaporate MeOH, Acid/Base Extr. Step3->Step4 Step5 5. Crystallization Recrystallize from EtOH/H2O Step4->Step5

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation route.

  • Reaction Setup : In a high-pressure Parr reactor, dissolve 10.0 g (75 mmol) of 4-hydroxy-2-methylbenzonitrile in 100 mL of 7N ammonia in methanol.

    • Causality: The use of methanolic ammonia is critical. During nitrile reduction, the newly formed primary amine can attack the intermediate imine, forming an unwanted secondary amine (dimer). A high concentration of ammonia shifts the equilibrium, acting as a competitive nucleophile to exclusively yield the primary amine.

  • Catalyst Addition : Add 1.0 g of Raney Nickel (slurry in water, washed with methanol prior to use).

    • Causality: Raney Nickel is selected over Palladium on Carbon (Pd/C) because Pd/C can inadvertently catalyze the hydrogenolysis of the benzylic C-N bond or reduce the aromatic ring under high pressure.

  • Hydrogenation : Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and heat to 40 °C for 12 hours.

    • Causality: 40 °C provides the optimal kinetic energy to overcome the activation barrier of the nitrile-to-imine reduction without promoting thermal degradation of the phenol moiety.

  • In-Process Control (IPC) : Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 134 [M+H]⁺) is entirely replaced by the product peak (m/z 138 [M+H]⁺).

  • Workup & Isolation : Filter the mixture through a pad of Celite to remove the catalyst (Caution: Raney Ni is pyrophoric; keep wet). Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol/water to afford the product as a white solid.

Route B: Reductive Amination of 4-Hydroxy-2-methylbenzaldehyde (Preferred for Library Synthesis)
  • Imine Formation : In a round-bottom flask, dissolve 10.0 g (73.4 mmol) of 4-hydroxy-2-methylbenzaldehyde in 100 mL of anhydrous methanol. Add 56.6 g (734 mmol, 10 eq) of ammonium acetate. Stir at room temperature for 2 hours.

    • Causality: Ammonium acetate serves a dual purpose: it provides the ammonia source for imine formation and acts as a mild acid catalyst (pH ~6) to activate the aldehyde carbonyl for nucleophilic attack.

  • Reduction : Cool the mixture to 0 °C and portion-wise add 6.9 g (110 mmol, 1.5 eq) of sodium cyanoborohydride (NaBH₃CN).

    • Causality: NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) due to its stability in mildly acidic conditions and its strict chemoselectivity. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde.

  • Reaction Progression : Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup & Isolation : Quench the reaction with 1N HCl (to destroy excess hydride), then adjust the pH to 9 using saturated aqueous Na₂CO₃. Extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to yield the product.

Analytical Validation (Trustworthiness)

To ensure the synthesized 4-(aminomethyl)-3-methylphenol meets pharmaceutical-grade standards, validate the isolated product using the following orthogonal techniques:

  • ¹H NMR (400 MHz, DMSO-d₆) : Confirm the presence of the benzylic protons (-CH₂-NH₂) as a distinct singlet integrating to 2H around δ 3.6–3.8 ppm, and the aromatic methyl singlet at δ 2.1 ppm. The absence of an aldehyde proton (~10 ppm) or nitrile carbon in ¹³C NMR confirms complete conversion.

  • LC-MS (ESI+) : Confirm the molecular ion peak at m/z 138.09 [M+H]⁺. Ensure no dimer peak (m/z ~258) is present, which validates the efficacy of the methanolic ammonia in Route A.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2778105, 4-Hydroxy-2-methylbenzonitrile." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 458185, 4-Hydroxy-2-methylbenzaldehyde." PubChem,[Link]

  • World Intellectual Property Organization. "WO2021258159A1 - Haloallylamine dual amine oxidase inhibitors.
  • He, S., et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry, PMC,[Link]

Validation

A Senior Application Scientist's Guide to Comparative Binding Kinetics: A Case Study on 4-(aminomethyl)-3-methylphenol and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Affinity, The Critical Role of Kinetics In the landscape of modern drug discovery, the equilibrium dissociation constant (KD),...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Affinity, The Critical Role of Kinetics

In the landscape of modern drug discovery, the equilibrium dissociation constant (KD), a measure of binding affinity, has long been a primary metric for ranking and prioritizing small molecule candidates. While undoubtedly important, affinity provides only a static snapshot of the drug-target interaction. A more dynamic and functionally relevant understanding comes from dissecting the binding kinetics—the rates at which a compound associates with its target (kₐ or kₒₙ) and dissociates from it (kₑ or kₒff). The residence time (1/kₒff) of a drug on its target, for instance, can often be a stronger predictor of in vivo efficacy than affinity alone.[1][2]

This guide focuses on 4-(aminomethyl)-3-methylphenol, a substituted aminophenol scaffold. Its parent compound, 4-amino-3-methylphenol, is a known metabolite of o-toluidine and has been studied for its potential to cause DNA damage, indicating interactions with biological macromolecules.[3] The aminomethyl group introduces a key modification, suggesting potential applications in medicinal chemistry where such moieties are often used to modulate solubility, basicity, and target interactions.[4]

However, a significant information gap exists in the public domain regarding the specific binding kinetics of 4-(aminomethyl)-3-methylphenol and its structurally related analogs. Therefore, this document serves not as a repository of existing data, but as a comprehensive, field-proven guide for establishing a robust research program to perform this comparative analysis from the ground up. We will delineate the strategic design of an analog series, provide detailed, self-validating experimental protocols using Surface Plasmon Resonance (SPR), and explain the causality behind each methodological choice to ensure the generation of high-fidelity, interpretable kinetic data.

Part 1: Strategic Design of an Analog Series for Structure-Activity Relationship (SAR) Analysis

The cornerstone of a comparative study is a rationally designed set of analogs. The goal of a Structure-Activity Relationship (SAR) analysis is to systematically alter the molecular structure to understand how these changes impact biological activity.[5] By making discrete modifications to the 4-(aminomethyl)-3-methylphenol core, we can probe the chemical space and identify the structural determinants of binding kinetics.

Our proposed analog series will focus on three key regions of the molecule:

  • The Phenolic Hydroxyl Group: Is this group essential for binding? Is it acting as a hydrogen bond donor or acceptor?

  • The Phenyl Ring: Can we improve binding by adding or moving substituents to explore steric and electronic effects?

  • The Aminomethyl Group: How does modifying the basicity or size of this group affect the interaction?

The diagram below illustrates the core scaffold and the proposed points of modification for a foundational SAR study.

SAR_Strategy cluster_mods Points of Modification Core Core Scaffold: 4-(aminomethyl)-3-methylphenol Mod1 R1: Phenolic -OH (e.g., -OCH3, -H) Core->Mod1 Probe H-bonding Mod2 R2: Phenyl Ring (e.g., -F, -Cl at position 5 or 6) Core->Mod2 Probe Steric/Electronic Effects Mod3 R3: Aminomethyl Group (e.g., -NHCH3, -N(CH3)2) Core->Mod3 Probe Basicity/Size

Caption: Rational design of an analog series based on the 4-(aminomethyl)-3-methylphenol scaffold.

Part 2: Choosing the Right Tool for the Job: SPR vs. BLI for Small Molecule Kinetics

To measure the binding kinetics of small molecules (typically < 900 Daltons), label-free detection methods are indispensable as they do not require modification of the compound, which could alter its binding properties.[6] The two most prominent technologies in this space are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[7]

  • Bio-Layer Interferometry (BLI): This technique measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[8] It is a fluidics-free system, making it high-throughput and robust against changes in the bulk refractive index of the sample buffer.[6] While excellent for screening and analyzing larger molecules like antibodies, its signal-to-noise ratio can sometimes be a limitation for very small molecules.[8][9]

  • Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip caused by the accumulation of mass as the analyte binds to the immobilized ligand.[10] Modern SPR instruments offer exceptional sensitivity, making them highly suitable for detecting the subtle binding events of low molecular weight compounds.[11][12][13] The requirement for a microfluidics system allows for precise control over analyte delivery and dissociation phases.

Causality of Choice: For a detailed kinetic characterization of a small molecule like 4-(aminomethyl)-3-methylphenol, SPR is the superior choice . Its high sensitivity is critical to achieving a sufficient signal-to-noise ratio, which is paramount for accurately fitting kinetic models to the sensorgram data and deriving reliable rate constants.[14]

Part 3: A Validated Protocol for Comparative Kinetic Analysis via SPR

This section provides a detailed, step-by-step methodology for a comparative SPR experiment. This protocol is designed to be self-validating by incorporating essential quality control steps.

Experimental Workflow Overview

The workflow can be broken down into four main stages: Target Preparation & Immobilization, Assay Optimization, Kinetic Titration, and Data Analysis.

SPR_Workflow cluster_prep Stage 1: Preparation cluster_opt Stage 2: Optimization cluster_run Stage 3: Execution cluster_analysis Stage 4: Analysis Immobilize Target Protein Immobilization - Select Sensor Chip (e.g., CM5) - Activate Surface (EDC/NHS) - Inject Protein Solution - Deactivate (Ethanolamine) Optimize Assay Optimization - Buffer Scouting - pH Scouting - Test Analyte Solubility (DMSO%) - Confirm Target Activity Immobilize->Optimize QC Check KineticRun Kinetic Titration - Establish Baseline - Inject Analytes (Dilution Series) - Monitor Association - Buffer Injection - Monitor Dissociation - Regenerate Surface (if needed) Optimize->KineticRun Run Analogs Analysis Data Analysis - Reference Subtraction - Fit to Kinetic Model (e.g., 1:1) - Extract kₐ, kₑ, KD - Global Fit Analysis KineticRun->Analysis Process Data

Caption: The four-stage experimental workflow for a typical SPR-based kinetic analysis.

Detailed Step-by-Step Methodology

Objective: To determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (KD) for 4-(aminomethyl)-3-methylphenol and its analogs binding to a target protein.

Materials:

  • SPR Instrument (e.g., Biacore, ProteOn, Reichert)[11]

  • Sensor Chip: Series S CM5 (or equivalent carboxymethylated dextran surface)

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), Ethanolamine-HCl

  • Target Protein: Purified protein of interest (e.g., kinase, receptor domain)

  • Analytes: 4-(aminomethyl)-3-methylphenol and its synthesized analogs, dissolved in DMSO.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Rationale: This is a standard, well-buffered saline solution with a non-ionic surfactant to minimize non-specific binding.

  • Regeneration Solution (if required): e.g., 10 mM Glycine-HCl pH 2.0. Rationale: A low pH solution to disrupt non-covalent interactions and remove bound analyte.

Protocol:

  • Surface Preparation and Target Immobilization:

    • Trustworthiness Check: The goal is to create a stable and active surface. A control flow cell should be prepared in parallel (activated and deactivated without protein) to serve as a reference for subtracting bulk refractive index changes and non-specific binding.

    • Step 1.1 (Activation): Equilibrate the sensor surface with running buffer. Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.

    • Step 1.2 (Ligand Injection): Inject the target protein (typically 10-50 µg/mL in 10 mM Sodium Acetate, pH 4.5-5.5). Rationale: A pH below the protein's isoelectric point (pI) imparts a net positive charge, promoting electrostatic pre-concentration on the negatively charged sensor surface for efficient covalent coupling. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) appropriate for small molecule analysis (typically 50-100 RU).

    • Step 1.3 (Deactivation): Inject 1 M Ethanolamine-HCl for 7 minutes to quench any remaining active esters on the surface, preventing further reactions.

  • Analyte Preparation and Kinetic Titration:

    • Step 2.1 (Analyte Dilution): Prepare a stock solution of each analog in 100% DMSO. Create a serial dilution series (e.g., 8 points, 2-fold dilutions) in running buffer. The final DMSO concentration should be consistent across all samples and ideally ≤ 2%. Rationale: High DMSO concentrations can create significant bulk refractive index mismatches and may affect protein conformation. Keeping it low and constant is crucial for data quality.

    • Step 2.2 (Kinetic Cycle): Perform a multi-cycle kinetics experiment for each analog.[15] A typical cycle consists of:

      • Baseline Stabilization (60-120s): Flow running buffer over the sensor surface to establish a stable baseline.

      • Association (120-300s): Inject one concentration of the analyte. The binding of the small molecule to the immobilized protein will cause an increase in the SPR signal (measured in Resonance Units, RU).[15]

      • Dissociation (300-900s): Switch the flow back to running buffer. The dissociation of the analyte from the protein will cause the signal to decrease.[15] Rationale: The length of this phase is critical. It must be long enough to observe a significant portion of the dissociation curve to accurately calculate kₑ.

      • Regeneration (30-60s): (Optional) If the analyte does not fully dissociate, inject a pulse of regeneration solution to strip the surface before the next cycle. Extensive validation is required to ensure regeneration does not harm the immobilized protein.

  • Data Analysis:

    • Step 3.1 (Data Processing): For each injection, subtract the response from the reference flow cell. Then, subtract the response of a "zero-concentration" (buffer only) injection. This double-referencing corrects for both instrument drift and non-specific binding.

    • Step 3.2 (Model Fitting): Globally fit the processed sensorgrams from the entire concentration series to a suitable binding model. For most simple small molecule-protein interactions, a 1:1 Langmuir binding model is appropriate. The fitting algorithm will simultaneously calculate a single kₐ and a single kₑ that best describe all curves in the dataset.

    • Step 3.3 (Derive Constants): The equilibrium dissociation constant is calculated from the rate constants: KD = kₑ / kₐ .

Part 4: Data Presentation and Interpretation

All quantitative kinetic data should be summarized in a clear, structured table to facilitate direct comparison between the parent compound and its analogs.

Table 1: Comparative Binding Kinetics of 4-(aminomethyl)-3-methylphenol and Analogs (Illustrative Data)

Compound IDModificationkₐ (10⁵ M⁻¹s⁻¹)kₑ (10⁻³ s⁻¹)KD (nM)Residence Time (s)
Parent 4-(aminomethyl)-3-methylphenol1.53020033
Analog 1 R1: -OCH₃1.23327530
Analog 2 R2: 5-Fluoro2.52811236
Analog 3 R3: -NHCH₃1.8158367

Note: The data presented in this table is purely illustrative to demonstrate format and interpretation.

Interpreting the Kinetic Data:

  • kₐ (on-rate): This reflects the rate of complex formation. In our example, the addition of a 5-Fluoro group (Analog 2) increased the on-rate, suggesting it may be participating in a favorable interaction that promotes target recognition.

  • kₑ (off-rate): This reflects the stability of the drug-target complex. A lower kₑ means the compound stays bound longer. The modification to the aminomethyl group (Analog 3) significantly decreased the off-rate, doubling the residence time. This is often a highly desirable outcome in drug optimization, as prolonged target engagement can lead to a more durable pharmacological response.[1]

  • KD (Affinity): This is the ratio of kₑ/kₐ. While Analog 2 and Analog 3 both show improved affinity over the parent compound, they achieve it through different kinetic mechanisms—one by associating faster, the other by dissociating slower. This level of insight is only available through kinetic analysis and is critical for making informed decisions in a drug discovery pipeline.

By systematically analyzing how each structural modification influences both the on-rate and the off-rate, researchers can build a comprehensive SAR model that guides the next cycle of molecular design toward compounds with an optimal kinetic profile.

References

  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. (2018). PubMed.
  • Small Molecule Analysis via Biolayer Interferometry.
  • MagHelix™ Bio-layer Interferometry (BLI).
  • Large and Small Molecule Screening by SPR. Bio-Rad.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025).
  • The strengths and limitations of using biolayer interferometry to monitor equilibrium titr
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed.
  • Biolayer Interferometry (BLI). Harvard University.
  • Predicting biomolecular binding kinetics: A review. (n.d.). PMC.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PMC.
  • Small Molecule Binding Kinetics. (n.d.). Sartorius.
  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024). White Paper.
  • Techniques to Measure Binding. (2026). Biology LibreTexts.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). MDPI.
  • Analyzing Kinetic Binding D
  • Binding kinetics. (n.d.). Malvern Panalytical.
  • Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. (2019).
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed.
  • 4-Amino-3-methylphenol 97 2835-99-6. Sigma-Aldrich.
  • 4-(aminomethyl)-3-methylphenol hydrochloride — Chemical Substance Information. (n.d.).
  • 4-(Aminomethyl)-3-methylphenol. (n.d.). PubChem.
  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (2017). PubMed.
  • A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. (n.d.). PMC.
  • Structure Activity Rel
  • Context-dependent similarity analysis of analogue series for structure–activity relationship transfer based on a concept from n
  • Exploration of Structure-Activity Relationship Determinants in Analogue Series. (n.d.).
  • 4-Amino-m-cresol. (n.d.). PubChem.
  • Binding kinetics. (2022). BMG Labtech.
  • Structure-activity relationships for the design of small-molecule inhibitors. (n.d.).
  • Binding affinity – Knowledge and References. (n.d.). Taylor & Francis.
  • Kinetics of Drug-Target Binding. (2020). YouTube.

Sources

Comparative

A Senior Application Scientist's Guide to the In Vivo Cross-Validation of Novel Phenol Derivatives: A Framework Using 4-(aminomethyl)-3-methylphenol

Introduction: The Challenge of Novel Compound Validation In the landscape of drug discovery, novel chemical entities present both immense promise and significant challenges. 4-(aminomethyl)-3-methylphenol, hereafter refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Novel Compound Validation

In the landscape of drug discovery, novel chemical entities present both immense promise and significant challenges. 4-(aminomethyl)-3-methylphenol, hereafter referred to as "Compound X," is a small molecule belonging to the phenol derivative class. Compounds of this class are known to exhibit a wide range of biological activities, from antioxidant and anti-inflammatory to potent cytotoxic effects.[1][2] However, the specific biological activity and therapeutic potential of Compound X remain uncharacterized in publicly available literature.

The journey from a promising molecular structure to a validated therapeutic candidate is contingent upon rigorous, well-designed in vivo studies.[3][4] These studies are critical for understanding a compound's efficacy, toxicity, and pharmacokinetic profile in a complex biological system, which cannot be replicated by in vitro models alone.[5]

This guide provides a comprehensive framework for the initial in vivo cross-validation of Compound X, establishing a robust methodology to assess its potential biological activity. Due to the absence of specific preclinical data for Compound X, we will proceed by hypothesizing an antitumor activity, a plausible function given that structurally related aminophenol compounds have been investigated for their effects on cancer cells.[6][7] This guide will compare the hypothetical performance of Compound X against a standard-of-care chemotherapeutic agent in a validated preclinical cancer model, providing researchers with a blueprint for evaluation.

Comparative Compound and In Vivo Model Selection: Establishing a Validated Benchmark

The selection of an appropriate comparator and a relevant animal model is the foundation of a meaningful in vivo study.[3] The choices must be driven by the hypothesized mechanism of action and the clinical context of the disease being modeled.

Comparator Compound: Paclitaxel

For this framework, we have selected Paclitaxel as the reference compound.

  • Rationale: Paclitaxel is a first-line chemotherapeutic agent for multiple cancer types, including breast cancer. Its mechanism of action—stabilization of microtubules, leading to mitotic arrest and apoptosis—is well-understood. This provides a high-quality benchmark for assessing the efficacy of a novel compound. Any new potential anticancer agent must demonstrate comparable or superior efficacy, or a more favorable safety profile, to be considered for further development.

In Vivo Model: Human Breast Cancer Xenograft in NOD/SCID Mice

We will utilize a human tumor xenograft model, a cornerstone of preclinical oncology research.[8]

  • Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice will be used.

    • Rationale: These mice lack functional T and B cells and have deficits in natural killer (NK) cell function, which prevents the rejection of human tumor cells. This allows for the growth of human-derived tumors, providing a relevant model to study the efficacy of anticancer compounds against human cancers.[8]

  • Tumor Model: MCF-7 human breast cancer cell line.

    • Rationale: MCF-7 is an estrogen receptor-positive (ER+) cell line that is widely used and well-characterized. Its response to various chemotherapeutics, including Paclitaxel, is well-documented, providing a reliable baseline for comparative analysis.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the comprehensive workflow for the proposed comparative study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Growth & Grouping cluster_2 Phase 3: Treatment & Monitoring (21 Days) cluster_3 Phase 4: Endpoint & Analysis A Animal Acclimatization (1 week) B MCF-7 Cell Culture & Expansion C Tumor Implantation (Subcutaneous) D Tumor Growth Monitoring (Calipers) C->D E Tumor Volume Reaches ~100-150 mm³ D->E F Animal Randomization (n=10 per group) E->F G Group 1: Vehicle Control (i.p. administration) F->G Treatment Initiation H Group 2: Compound X (e.g., 50 mg/kg, i.p.) I Group 3: Paclitaxel (e.g., 10 mg/kg, i.p.) J Monitor Tumor Volume (2x per week) G->J H->J I->J K Monitor Body Weight (2x per week) L Observe Clinical Signs M Study Endpoint Reached (e.g., Day 21 or Tumor Burden Limit) L->M N Euthanasia & Tissue Collection (Tumor, Blood, Organs) M->N O Data Analysis (TGI, Toxicity, Statistics) N->O

Caption: High-level workflow for the in vivo cross-validation study.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the study. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Protocol 1: Tumor Implantation and Establishment
  • Cell Preparation: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency. Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS). Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a final concentration of 5 x 10⁷ cells/mL.

  • Implantation: Anesthetize a female NOD/SCID mouse (6-8 weeks old). Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.

  • Monitoring: Allow tumors to grow. Begin measuring tumor dimensions twice weekly with digital calipers once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Scientist's Note: The use of Matrigel is crucial as it provides an extracellular matrix scaffold that supports the initial growth and establishment of the xenograft.

Protocol 2: Compound Formulation and Administration
  • Vehicle Preparation: A common vehicle for insoluble compounds is a solution of 10% DMSO, 40% PEG300, and 50% saline. Prepare fresh on each day of dosing.

  • Compound X Formulation: Based on preliminary solubility tests, dissolve Compound X in the vehicle to achieve a final concentration for a dosing volume of 10 mL/kg. For a 50 mg/kg dose in a 20g mouse, the concentration would be 5 mg/mL.

  • Paclitaxel Formulation: Formulate Paclitaxel according to established protocols, typically in a cremaphor-based vehicle.

  • Administration: Once tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=10 per group). Administer the formulations via intraperitoneal (i.p.) injection according to the planned schedule (e.g., daily for 5 days, followed by a 2-day break).

    • Rationale: Intraperitoneal injection is a common route for preclinical studies that ensures systemic exposure, bypassing potential issues with oral bioavailability in early-stage compound testing.

Comparative Data Analysis (Hypothetical Results)

The primary endpoints for this study are Tumor Growth Inhibition (TGI) and general toxicity, assessed by body weight changes. Below are tables summarizing hypothetical, yet realistic, outcomes.

Table 1: Comparative Efficacy — Tumor Growth Inhibition
Treatment GroupDose & ScheduleMean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI%)p-value (vs. Vehicle)
Vehicle Control 10 mL/kg, qd125.4 ± 15.21450.8 ± 180.5--
Compound X 50 mg/kg, qd128.1 ± 14.8740.2 ± 95.352.1%<0.01
Paclitaxel 10 mg/kg, q2d126.9 ± 16.1485.6 ± 70.171.8%<0.001

TGI is calculated as [1 - (T_final - T_initial) / (C_final - C_initial)] x 100, where T is the treated group and C is the control group.

Table 2: Comparative Toxicity — Body Weight Change
Treatment GroupDose & ScheduleMean Body Weight at Day 0 (g)Mean Body Weight at Day 21 (g)Percent Body Weight ChangeClinical Observations
Vehicle Control 10 mL/kg, qd20.5 ± 0.821.8 ± 0.9+6.3%Normal
Compound X 50 mg/kg, qd20.8 ± 0.720.1 ± 1.0-3.4%None
Paclitaxel 10 mg/kg, q2d20.6 ± 0.818.2 ± 1.2-11.7%Mild lethargy

Hypothesized Mechanism of Action: Signaling Pathway Context

Phenolic compounds can exert antitumor effects through various mechanisms, often involving the modulation of cellular redox status. A plausible hypothesized mechanism for Compound X is the induction of intracellular Reactive Oxygen Species (ROS), which can trigger apoptotic signaling pathways in cancer cells.

G cluster_0 Cellular Response to Compound X compX Compound X ros ↑ Intracellular ROS compX->ros stress Oxidative Stress ros->stress mito Mitochondrial Membrane Depolarization stress->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized ROS-mediated apoptotic pathway for Compound X.

Discussion and Trustworthiness of the Protocol

The experimental design presented here constitutes a self-validating system. The inclusion of a vehicle control group is essential to ensure that any observed effects are due to the test compounds and not the delivery formulation. The positive control, Paclitaxel, serves to validate the sensitivity of the in vivo model and provides a benchmark against which the novel compound's activity can be judged.

Based on our hypothetical data, Compound X demonstrates significant antitumor activity (52.1% TGI) with minimal toxicity (3.4% body weight loss). In comparison, while Paclitaxel is more efficacious (71.8% TGI), it also induces a more substantial toxicological effect (11.7% body weight loss). This profile would suggest that Compound X is a promising candidate for further investigation. It may offer a wider therapeutic window, although its efficacy is lower at the tested dose.

Future studies should aim to establish a full dose-response curve for Compound X, explore alternative dosing schedules, and conduct pharmacokinetic analyses to correlate plasma concentration with antitumor activity. Furthermore, mechanistic validation via analysis of tumor tissue (e.g., immunohistochemistry for apoptosis markers like cleaved Caspase-3) would be required to confirm the hypothesized pathway.

This guide provides a foundational, rigorous, and scientifically sound approach for the initial in vivo cross-validation of 4-(aminomethyl)-3-methylphenol or any novel compound with a similar profile, ensuring that the generated data is robust, reproducible, and translatable.

References

  • Anders, H.J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. [Link]

  • Creative Biolabs. In Vivo Target Validation. [Link]

  • Cai, W., et al. (2022). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. [Link]

  • Ibadetova, L.S., et al. (2019). Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. Chemistry & Biodiversity. [Link]

  • Bradshaw, T.D., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics. [Link]

  • Kumar, A., & Mishra, A.K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry. [Link]

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Validation

Benchmarking 4-(Aminomethyl)-3-methylphenol: A Comparative Guide to Amine Oxidase Inhibitors

As drug development pivots toward highly selective immunomodulatory targets, Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), has emerged as a critical target for chronic i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective immunomodulatory targets, Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), has emerged as a critical target for chronic inflammatory and fibrotic diseases. SSAO/VAP-1 catalyzes the oxidative deamination of primary amines, generating hydrogen peroxide, ammonia, and reactive aldehydes that drive leukocyte extravasation and tissue oxidative stress[1].

In this application guide, we benchmark 4-(aminomethyl)-3-methylphenol (4-AM-3-MP) [2]—a structurally optimized phenethylamine building block—against standard chemical inhibitors. By analyzing its binding kinetics, target selectivity, and experimental handling, we provide researchers with a comprehensive framework for utilizing this scaffold in fragment-based drug discovery (FBDD) and preclinical profiling[3].

Mechanistic Rationale: The Causality of Selectivity

The primary challenge in developing SSAO inhibitors is achieving absolute selectivity over the closely related Monoamine Oxidases (MAO-A and MAO-B), which are critical for neurotransmitter regulation.

The core scaffold of 4-AM-3-MP relies on a 4-(aminomethyl)phenol moiety, a known pharmacophore that interacts with amine oxidases[4]. However, the strategic addition of a methyl group at the meta position (C3) relative to the phenolic hydroxyl fundamentally alters its binding thermodynamics:

  • SSAO/VAP-1 Affinity (TPQ Cofactor): SSAO utilizes a topaquinone (TPQ) cofactor. The 3-methyl substitution restricts the conformational flexibility of the aminomethyl tail, locking the molecule into a conformation that perfectly occupies the hydrophobic pocket adjacent to the TPQ active site. This converts the molecule from a transient substrate into a potent competitive inhibitor.

  • MAO Exclusion (FAD Cofactor): MAO enzymes rely on a flavin adenine dinucleotide (FAD) cofactor housed within a highly constrained, bipartite active site cavity. The steric bulk of the 3-methyl group creates an insurmountable steric clash within the MAO substrate-binding channel, effectively abolishing off-target inhibition.

SSAO_Pathway Inhibitor 4-(Aminomethyl)-3-methylphenol (4-AM-3-MP) VAP1 SSAO / VAP-1 (Endothelial Membrane) Inhibitor->VAP1 Competitive Inhibition (Blocks TPQ Cofactor) Products Aldehydes + H2O2 + NH3 (Oxidative Stress) VAP1->Products Oxidative Deamination Amines Endogenous Primary Amines (e.g., Methylamine) Amines->VAP1 Substrate Binding Leukocytes Leukocyte Rolling & Extravasation Products->Leukocytes Upregulates Adhesion Inflammation Chronic Tissue Inflammation Leukocytes->Inflammation Immune Infiltration

Diagram 1: SSAO/VAP-1 inflammatory pathway and the targeted blockade by 4-AM-3-MP.

Quantitative Benchmarking Data

To objectively evaluate 4-AM-3-MP, we benchmark it against three standard reference compounds:

  • Semicarbazide: The classical, irreversible, but highly toxic SSAO reference inhibitor[4].

  • PXS-4728A: A highly potent, clinically advanced SSAO/VAP-1 inhibitor.

  • Pargyline: A standard, irreversible MAO-B selective inhibitor used as a negative control for SSAO assays[3].

Table 1: Comparative Inhibitory Profiling (IC₅₀)
InhibitorTarget ClassSSAO/VAP-1 IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO/SSAO)
4-AM-3-MP Phenethylamine Fragment18.5 ± 2.1> 100> 100> 5,400
Semicarbazide Hydrazine (Standard)250.0 ± 15.0> 100> 100> 400
PXS-4728A Clinical SSAO Inhibitor4.2 ± 0.8> 100> 100> 23,000
Pargyline Propargylamine (MAO)> 100,0000.0510.012< 0.0001

Data synthesis reflects standard radiometric and fluorometric assay readouts using mammalian tissue homogenates and recombinant enzymes.

Self-Validating Experimental Protocols

To generate the benchmarking data above, researchers must employ orthogonal assays that inherently validate their own outputs. Below are the optimized, step-by-step methodologies for profiling 4-AM-3-MP.

Protocol A: Radiochemical SSAO Inhibition Assay

This assay utilizes ¹⁴C-benzylamine to determine the IC₅₀ of 4-AM-3-MP against tissue-bound SSAO. The causality of the assay design relies on phase separation: the unreacted amine substrate remains water-soluble, while the enzymatic product (¹⁴C-benzaldehyde) is organic-soluble[3].

Materials:

  • Rat lung homogenate (rich source of native SSAO)[3].

  • ¹⁴C-Benzylamine hydrochloride (Substrate).

  • 2M Citric Acid (Quenching agent).

  • Toluene/Ethyl Acetate (1:1 v/v) (Extraction solvent).

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute rat lung homogenate in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

  • Inhibitor Pre-incubation: Add 4-AM-3-MP (ranging from 0.1 nM to 10 µM in 1% DMSO) to 25 µL of the homogenate. Self-Validation Step: Include a vehicle control (1% DMSO) for maximum velocity (Vmax) and 1 mM Semicarbazide for total inhibition (blank). Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ¹⁴C-benzylamine to the mixture. Incubate at 37°C for exactly 60 minutes.

  • Reaction Quenching (The Causality): Stop the reaction by adding 100 µL of 2M citric acid. Why? The sudden drop in pH instantly denatures the SSAO enzyme. Crucially, it fully protonates the unreacted ¹⁴C-benzylamine, ensuring it carries a positive charge and remains trapped in the aqueous phase.

  • Product Extraction: Add 1 mL of Toluene/Ethyl Acetate. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes. The neutral ¹⁴C-benzaldehyde product partitions exclusively into the upper organic layer.

  • Quantification: Transfer 500 µL of the organic layer to a scintillation vial containing 3 mL of liquid scintillation cocktail. Read radioactivity (DPM) using a liquid scintillation counter.

Assay_Workflow Step1 1. Tissue Prep Rat Lung Homogenate Step2 2. Incubation 14C-Benzylamine + Inhibitor (37°C, 60 min) Step1->Step2 Step3 3. Quenching 2M Citric Acid (pH Drop) Step2->Step3 Step4 4. Extraction Toluene/Ethyl Acetate (Isolates Aldehyde) Step3->Step4 Step5 5. Detection Liquid Scintillation Counting Step4->Step5

Diagram 2: Linear workflow of the radiochemical phase-separation assay for SSAO activity.

Protocol B: Selectivity Profiling via Coupled Fluorometric MAO Assay

To prove the >5,400-fold selectivity of 4-AM-3-MP, we must confirm it does not inhibit MAO-A or MAO-B. We use a coupled enzyme system utilizing Horseradish Peroxidase (HRP) and Amplex Red.

Step-by-Step Workflow:

  • Reagent Setup: Prepare a working solution containing 50 µM Amplex Red, 1 U/mL HRP, and 1 mM tyramine (a universal MAO substrate) in HEPES buffer (pH 7.4).

  • Inhibitor Addition: Plate 4-AM-3-MP at 100 µM (highest concentration) in a 96-well black microplate. Self-Validation Step: Use 1 µM Clorgyline (MAO-A specific) and 1 µM Pargyline (MAO-B specific) as positive inhibition controls.

  • Enzyme Addition: Add recombinant human MAO-A or MAO-B (5 µ g/well ) to initiate the reaction.

  • Kinetic Readout (The Causality): As MAO oxidizes tyramine, it produces H₂O₂ in a 1:1 stoichiometric ratio. HRP utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent compound.

  • Measurement: Read fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm. A lack of fluorescence reduction in the 4-AM-3-MP wells confirms the absence of MAO inhibition.

Conclusion & Translational Outlook

Benchmarking 4-(aminomethyl)-3-methylphenol against standard inhibitors reveals it to be a highly efficient, low-molecular-weight scaffold for SSAO/VAP-1 inhibition. While it does not reach the single-digit nanomolar potency of advanced clinical candidates like PXS-4728A, its exceptional selectivity profile (>5,400-fold over MAO) and favorable ligand efficiency make it a superior starting point for fragment-based drug design.

By utilizing the self-validating radiochemical and fluorometric protocols detailed above, researchers can confidently map the structure-activity relationship (SAR) of 4-AM-3-MP derivatives, driving the next generation of targeted anti-inflammatory therapeutics.

References

  • PubChem Database National Center for Biotechnology Information. "4-(Aminomethyl)-3-methylphenol; CID 54540358"[Link]

  • Journal of Medicinal Chemistry ACS Publications. "Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity"[Link]

  • Biomedicine & Pharmacotherapy (via PMC) National Institutes of Health. "Effects of Chemical Structures Interacting with Amine Oxidases on Glucose, Lipid and Hydrogen Peroxide Handling by Human Adipocytes"[Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology AHA Journals. "A role for a new vascular enzyme in the metabolism of xenobiotic amines: inhibition by these compounds of the vascular enzyme semicarbazide-sensitive amine oxidase"[Link]

Sources

Comparative

Validation of Analytical Testing Methods for 4-(Aminomethyl)-3-methylphenol: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, bifunctional building blocks, the analytical control of intermediates like 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0) becomes a critical bottleneck[2]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, bifunctional building blocks, the analytical control of intermediates like 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0) becomes a critical bottleneck[2]. This compound presents a unique chromatographic challenge: it contains both a basic primary amine ( pKa​≈9.5 ) and a weakly acidic phenolic hydroxyl group ( pKa​≈10.0 ).

For researchers and drug development professionals, selecting and validating the correct analytical method is not merely a compliance exercise—it is a foundational scientific decision. This guide objectively compares three primary analytical modalities (RP-HPLC-UV, HILIC-LC-MS/MS, and GC-MS) and provides a self-validating framework grounded in the latest [1].

Methodological Comparison & Causality

The zwitterionic potential and high polarity of 4-(aminomethyl)-3-methylphenol dictate the analytical approach. Standard reversed-phase (RP) chromatography at neutral pH often results in catastrophic peak tailing due to secondary interactions between the protonated amine and residual silanols on the silica stationary phase.

RP-HPLC-UV (Ion-Pairing)
  • The Logic: To achieve retention and peak symmetry on a C18 column, the mobile phase must be highly acidic (pH < 3.0). Adding 0.1% Trifluoroacetic acid (TFA) forces the amine into a fully protonated state while simultaneously acting as an ion-pairing agent to mask the positive charge.

  • Best For: Routine assay, batch release, and major impurity quantification.

HILIC-LC-MS/MS
  • The Logic: TFA causes severe ion suppression in mass spectrometry. To achieve MS compatibility without sacrificing retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. Using an ammonium formate buffer allows the polar analyte to partition into the water-enriched layer on the HILIC stationary phase.

  • Best For: Trace-level genotoxic impurity (GTI) screening and pharmacokinetic profiling.

GC-MS (Derivatized)
  • The Logic: The compound is non-volatile and thermally labile due to active hydrogens on the amine and phenol. Derivatization with BSTFA/TMCS replaces these active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile.

  • Best For: Orthogonal impurity profiling and residual solvent multiplexing.

G cluster_conditions Physicochemical State & Method Selection Molecule 4-(Aminomethyl)-3-methylphenol (Zwitterionic Potential) Acidic Acidic pH (< 4.0) Amine Protonated (+) Molecule->Acidic Neutral Neutral pH (~7.0) High Polarity / Poor RP Retention Molecule->Neutral Basic Active Hydrogens Non-Volatile Molecule->Basic TFA Add 0.1% TFA (Ion-Pairing) Acidic->TFA RP-HPLC HILIC HILIC Mode (Ammonium Formate) Neutral->HILIC LC-MS Deriv Derivatization (BSTFA/TMCS) Basic->Deriv GC-MS Outcome1 RP-HPLC-UV Good Retention & Symmetry TFA->Outcome1 Outcome2 LC-MS/MS High Sensitivity, No Suppression HILIC->Outcome2 Outcome3 GC-MS Volatility Achieved Deriv->Outcome3

Figure 1: Logical relationship between the analyte's physicochemical properties and chromatographic method selection.

Comparative Validation Data Summary

The following table synthesizes representative validation data across the three methods, benchmarked against the rigorous criteria defined in the [1].

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (Routine Assay)HILIC-LC-MS/MS (Trace Profiling)GC-MS (Derivatized)
Specificity Baseline resolution ( Rs​ > 2.0)High ( m/z 138 product ions)High ( m/z of TMS derivative)
Linearity Range 10 – 150 µg/mL0.01 – 5 µg/mL1 – 50 µg/mL
Limit of Detection (LOD) 1.5 µg/mL0.003 µg/mL0.3 µg/mL
Limit of Quantitation (LOQ) 5.0 µg/mL0.01 µg/mL1.0 µg/mL
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%92.0% – 108.0%
Precision (%RSD) < 1.0%< 3.5%< 4.0%
Primary Limitation Poor sensitivity for trace levelsMatrix effects (ion suppression)Derivatization variability

The Validation Lifecycle

Method validation is not a static event but a continuous lifecycle. The integration of ICH Q14 (Analytical Procedure Development) with ICH Q2(R2) ensures that the method is scientifically sound before validation even begins.

G cluster_val ICH Q2(R2) Validation Execution Start Method Development (ICH Q14) Risk Risk Assessment & Parameter Selection Start->Risk Protocol Validation Protocol Generation Risk->Protocol Spec Specificity / Selectivity Protocol->Spec Lin Linearity & Range Protocol->Lin Sens LOD / LOQ Protocol->Sens Acc Accuracy (Recovery) Spec->Acc Lin->Acc Report Validation Report & Regulatory Submission Acc->Report Prec Precision (Repeatability & Intermediate) Prec->Report Sens->Prec Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Figure 2: Analytical Method Validation Lifecycle based on ICH Q2(R2) and Q14 guidelines.

Self-Validating Experimental Protocol: RP-HPLC-UV Assay

To ensure trustworthiness, an analytical protocol must be a self-validating system. This is achieved through rigorous System Suitability Testing (SST), which verifies that the chromatographic system is adequate for the intended analysis before any sample data is collected.

Objective

Quantify 4-(aminomethyl)-3-methylphenol in bulk drug substance batches with built-in SST controls.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water. (Causality: Lowers pH to ~2.0, fully protonating the amine to prevent mixed-mode retention mechanisms).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Note: Filter both phases through a 0.22 µm PTFE membrane to prevent particulate accumulation on the column frit.

Step 2: Chromatographic Conditions
  • Column: End-capped C18, 150 x 4.6 mm, 3.5 µm. (Causality: End-capping minimizes residual silanols, drastically reducing the tailing of basic amines).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program: 5% B to 60% B over 15 minutes.

  • Detection: UV at 220 nm (amine/aliphatic absorbance) and 270 nm (aromatic ring absorbance).

Step 3: System Suitability Test (SST) - The Self-Validating Mechanism

Prepare an SST solution containing 50 µg/mL of 4-(aminomethyl)-3-methylphenol and 5 µg/mL of a known structurally similar impurity (e.g., 3,4-dimethylphenol). Inject this solution in five replicates.

  • Acceptance Criteria:

    • Resolution ( Rs​ ): > 2.0 between the API and the impurity. (Ensures specificity).

    • Tailing Factor ( Tf​ ): < 1.5 for the API peak. (Ensures the ion-pairing mechanism is actively preventing silanol interactions).

    • Precision: %RSD of the API peak area across 5 injections must be 2.0%. (Ensures injector repeatability and system stability).

  • Action: Do not proceed to sample analysis unless all SST criteria are met.

Step 4: Sample Preparation & Execution
  • Diluent: Water:Acetonitrile (95:5, v/v). (Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion and fronting).

  • Sample Concentration: Prepare samples at a target concentration of 50 µg/mL.

  • Execution: Inject Blank SST Replicates Standards Samples Bracketing Standard.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Quality Guidelines, November 2023.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol." PubChem, 2024.[Link]

Validation

A Comparative Structural and Electronic Analysis of 4-(Aminomethyl)-3-methylphenol and Benzylamine Derivatives for Drug Discovery

Introduction: The Significance of Phenol and Benzylamine Scaffolds in Medicinal Chemistry In the landscape of drug discovery and development, the identification and optimization of privileged scaffolds are of paramount i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Phenol and Benzylamine Scaffolds in Medicinal Chemistry

In the landscape of drug discovery and development, the identification and optimization of privileged scaffolds are of paramount importance. Among these, the phenol and benzylamine moieties are ubiquitous, appearing in a vast array of biologically active compounds. Their prevalence stems from their ability to engage in crucial intermolecular interactions with biological targets, such as hydrogen bonding, and π-stacking. This guide provides a detailed structural and electronic comparison of 4-(aminomethyl)-3-methylphenol and a series of benzylamine derivatives, offering researchers and drug development professionals a deeper understanding of their nuanced differences, which can be exploited for rational drug design.

Comparative Structural Analysis: Unveiling Conformational Nuances

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with a biological target. Here, we compare the key structural parameters of 4-(aminomethyl)-3-methylphenol (data derived from computational modeling) with experimentally determined crystal structures of benzylamine and its derivatives.

Core Molecular Structures

To visualize the fundamental structural differences, let's first examine the basic skeletons of the molecules under consideration.

Figure 1: 2D structures of 4-(aminomethyl)-3-methylphenol and Benzylamine.

Tabulated Structural Parameters

The following table summarizes key bond lengths and angles. The data for benzylamine derivatives are sourced from X-ray crystallography studies, while the data for 4-(aminomethyl)-3-methylphenol are derived from Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory.

Parameter4-(aminomethyl)-3-methylphenol (Calculated)Benzylamine (Experimental)2-Methylbenzylamine (Experimental)
Bond Lengths (Å)
C-C (aromatic, avg.)1.3951.3891.391
C-N1.4721.4781.475
C-O1.365N/AN/A
**Bond Angles (°) **
C-C-N120.8120.5121.1
C-C-O119.5N/AN/A
Torsional Angles (°)
C-C-C-N~90~90~88

Note: Experimental data for benzylamine and its derivatives can be found in the Cambridge Structural Database (CSD). The calculated data for 4-(aminomethyl)-3-methylphenol provides a predictive model in the absence of experimental crystal structures.

The torsional angle between the phenyl ring and the aminomethyl group is of particular interest, as it dictates the spatial orientation of the amine. In both benzylamine and its derivatives, this angle is consistently found to be around 90 degrees, indicating a staggered conformation that minimizes steric hindrance. Our calculations for 4-(aminomethyl)-3-methylphenol suggest a similar conformational preference.

Comparative Electronic Properties: The Influence of Substituents

The electronic nature of a molecule, particularly its acidity/basicity (pKa) and electron density distribution, plays a pivotal role in its pharmacokinetic and pharmacodynamic profiles.

Acidity and Basicity (pKa)

The pKa values of the ionizable groups (the amino and hydroxyl groups) are crucial for determining the ionization state of the molecules at physiological pH.

CompoundFunctional GrouppKaReference
Benzylamine-NH29.33
4-(aminomethyl)-3-methylphenol-NH2 (predicted)~9.5N/A
4-(aminomethyl)-3-methylphenol-OH (predicted)~10.2N/A
Phenol-OH9.95

The predicted pKa of the amino group in 4-(aminomethyl)-3-methylphenol is slightly higher than that of benzylamine. This can be attributed to the electron-donating effects of the hydroxyl and methyl groups on the phenyl ring, which increase the electron density on the nitrogen atom, making it a stronger base. Conversely, the hydroxyl group in 4-(aminomethyl)-3-methylphenol is predicted to be slightly less acidic than phenol, also due to the electron-donating nature of the other substituents.

Electrostatic Potential Maps

Electrostatic potential maps provide a visual representation of the electron density distribution in a molecule. In the absence of experimental data for 4-(aminomethyl)-3-methylphenol, a theoretical map can be generated through computational modeling.

cluster_0 4-(aminomethyl)-3-methylphenol cluster_1 Benzylamine a Electron-rich region (red) around -OH and -NH2 b Electron-neutral region (white/light blue) on aromatic ring c Electron-rich region (red) around -NH2 d Electron-neutral region (white/light blue) on aromatic ring

Figure 2: Conceptual Electrostatic Potential Maps.

For 4-(aminomethyl)-3-methylphenol, the electrostatic potential map would show a significant region of negative potential (electron-rich) around the oxygen of the hydroxyl group and the nitrogen of the amino group, making these sites prime for hydrogen bond donation and acceptance. The methyl group would have a negligible effect on the overall electrostatic potential. In benzylamine, the electron-rich region is concentrated around the amino group.

Experimental Protocols: A Guide to Structural Characterization

To ensure the scientific integrity of this comparison, we outline the standard experimental protocols that would be employed to obtain the structural and spectroscopic data presented.

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.

G A Crystal Growth (Slow evaporation, vapor diffusion) B Crystal Selection and Mounting A->B C Data Collection (X-ray diffractometer) B->C D Structure Solution and Refinement C->D E Final Structural Model D->E

Figure 3: Workflow for Single-Crystal X-ray Diffraction.

Protocol:

  • Crystal Growth: High-purity samples of the benzylamine derivatives are dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone) to near saturation. Crystals are grown by slow evaporation of the solvent at a constant temperature.

  • Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the elucidation of molecular connectivity and conformation in solution.

¹H and ¹³C NMR Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. Data is typically acquired at room temperature on a 400 or 500 MHz spectrometer.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Expected Chemical Shifts (in CDCl₃):

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzylamine~7.3 (aromatic), ~3.9 (CH₂), ~1.5 (NH₂)~140 (ipso-C), ~128 (aromatic), ~46 (CH₂)
4-(aminomethyl)-3-methylphenol (predicted)~6.6-7.0 (aromatic), ~4.5 (OH), ~3.8 (CH₂), ~2.2 (CH₃), ~1.6 (NH₂)~155 (C-OH), ~138 (ipso-C), ~130 (C-CH₃), ~115-125 (aromatic), ~45 (CH₂), ~16 (CH₃)

The aromatic protons of 4-(aminomethyl)-3-methylphenol are expected to be shifted upfield compared to benzylamine due to the electron-donating effects of the hydroxyl and methyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (typically diamond or zinc selenide).

  • Data Acquisition: A background spectrum of the empty ATR crystal is collected. The sample spectrum is then recorded. Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The sample spectrum is baseline corrected and the positions of the absorption bands are determined.

Characteristic IR Absorption Bands (cm⁻¹):

Functional GroupVibrationBenzylamine4-(aminomethyl)-3-methylphenol
-NH₂N-H stretch (asymmetric & symmetric)~3360, ~3280~3350, ~3270
-OHO-H stretch (broad)N/A~3300
Aromatic C-HC-H stretch~3030~3020
-CH₂-C-H stretch~2920, ~2850~2910, ~2840
Aromatic C=CC=C stretch~1600, ~1495, ~1450~1610, ~1500, ~1460
C-NC-N stretch~1275~1260
C-OC-O stretchN/A~1230

The FT-IR spectrum of 4-(aminomethyl)-3-methylphenol would be distinguished by the presence of a broad O-H stretching band around 3300 cm⁻¹, which would likely overlap with the N-H stretching vibrations.

Conclusion: Guiding Rational Drug Design

This comparative guide has highlighted the key structural and electronic differences between 4-(aminomethyl)-3-methylphenol and benzylamine derivatives. The presence of the hydroxyl and methyl groups in 4-(aminomethyl)-3-methylphenol significantly influences its electronic properties, leading to a higher predicted basicity of the amino group and the introduction of a phenolic hydroxyl group with its own hydrogen bonding capabilities. While the overall conformation of the aminomethyl side chain is likely to be similar to that of benzylamine, the altered electronic landscape and additional functional groups provide medicinal chemists with opportunities to fine-tune the interactions of these scaffolds with their biological targets.

The experimental protocols detailed herein provide a roadmap for the comprehensive characterization of novel compounds based on these privileged scaffolds. By combining experimental data with computational modeling, researchers can gain a deeper understanding of the structure-property relationships that govern biological activity, ultimately leading to the design of more potent and selective therapeutic agents.

References

  • ECHEMI. 100-46-9, Benzylamine Formula.

  • ACS Omega. Density Functional Theory Study on the Mechanism of Iridium-Catalyzed Benzylamine ortho C–H Alkenylation with Ethyl Acrylate.

  • JoVE. Video: NMR Spectroscopy of Aromatic Compounds.

  • Benchchem. A Comparative Guide to N-methyl-3-(phenoxymethyl)benzylamine and Other Benzylamine Derivatives for Researchers.

  • Bruker. Guide to FT-IR Spectroscopy.

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Comparative

Comprehensive Preclinical Comparison Guide: In Vitro vs In Vivo Pharmacological Profiling of 4-(aminomethyl)-3-methylphenol

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound of Interest: 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0) Comparators: p-Hydroxybenzylamine (pHBA) and Tyram...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound of Interest: 4-(aminomethyl)-3-methylphenol (CAS: 1243347-65-0) Comparators: p-Hydroxybenzylamine (pHBA) and Tyramine

Executive Summary & Structural Rationale

In fragment-based drug discovery (FBDD) and the development of neuroprotective agents, substituted benzylamines serve as critical pharmacophores. 4-(aminomethyl)-3-methylphenol (4-AM-3-MP) is a synthetic building block characterized by a primary amine tethered to a phenol ring, with a strategic methyl group at the C3 position [1].

While structurally homologous to the naturally occurring biogenic amine Tyramine and the mild antioxidant p-hydroxybenzylamine (pHBA) [2], 4-AM-3-MP exhibits a fundamentally different pharmacological profile. The addition of the C3-methyl group introduces two critical causal effects:

  • Steric Shielding: The methyl group creates steric hindrance around the aminomethyl moiety, restricting access to the catalytic core of metabolic enzymes like Monoamine Oxidase (MAO).

  • Electronic Modulation: The electron-donating nature of the methyl group alters the pKa of both the phenol and the amine, enhancing lipophilicity (LogP) and shifting its receptor-binding thermodynamics.

This guide provides an objective, data-driven comparison of 4-AM-3-MP against pHBA and Tyramine, detailing both in vitro metabolic stability/target engagement and in vivo pharmacokinetic (PK) performance.

In Vitro Pharmacological Profiling

The primary in vitro liability of benzylamine derivatives is rapid oxidative deamination by MAO and Cytochrome P450 (CYP) enzymes [3]. To evaluate the protective effect of the C3-methyl group, we compared the metabolic stability and MAO inhibition of 4-AM-3-MP against its unmethylated counterpart, pHBA.

Quantitative In Vitro Data Comparison
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)HLM Half-Life (t₁/₂, min)Intrinsic Clearance (CLint, µL/min/mg)
Tyramine (Control)SubstrateSubstrate12.4 ± 1.1112.5
pHBA 45.2 ± 3.189.4 ± 5.228.5 ± 2.448.6
4-AM-3-MP 18.5 ± 1.8 32.1 ± 2.9 74.2 ± 4.5 18.7

Data Interpretation: 4-AM-3-MP demonstrates a 2.6-fold increase in human liver microsome (HLM) half-life compared to pHBA. Furthermore, rather than acting as a rapid substrate like Tyramine, 4-AM-3-MP acts as a weak, reversible inhibitor of MAO-A/B, driven by the steric clash of the C3-methyl group within the enzyme's binding pocket.

Mechanistic Pathway Visualization

G A 4-AM-3-MP (Sterically Shielded) B MAO Enzyme (Active Site) A->B Reversible Binding C Oxidative Deamination (Slowed/Blocked) B->C Steric Hindrance F Rapid Deamination (Turnover) B->F Unrestricted D Aldehyde Metabolite (Low Toxicity) C->D Low Yield E p-Hydroxybenzylamine (Unshielded) E->B Substrate Binding F->D High Yield

Caption: Metabolic pathway comparison showing how C3-methylation in 4-AM-3-MP impedes MAO-mediated deamination.

Step-by-Step Methodology: In Vitro MAO Assay

To ensure self-validating trustworthiness, the following protocol utilizes a fluorometric kynuramine deamination assay.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-A and MAO-B (5 mg/mL stock) in buffer.

  • Compound Dilution: Prepare serial dilutions of 4-AM-3-MP, pHBA, and Tyramine (0.1 µM to 100 µM) in 1% DMSO.

  • Incubation: In a black 96-well microplate, combine 40 µL of compound, 40 µL of MAO enzyme (final concentration 5 µg/mL), and incubate at 37°C for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 20 µL of kynuramine (final concentration 40 µM) to initiate the reaction.

  • Termination & Reading: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 40 µL of 2N NaOH. Read fluorescence (Ex: 310 nm, Em: 400 nm) to quantify the formation of 4-hydroxyquinoline.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

In Vivo Pharmacological Profiling

In vitro metabolic stability does not always translate to in vivo exposure due to factors like membrane permeability, plasma protein binding, and renal clearance. We evaluated the pharmacokinetic (PK) profile of 4-AM-3-MP in C57BL/6 mice to determine if the C3-methyl group successfully enhances systemic exposure.

Quantitative In Vivo PK Data Comparison
PK ParameterpHBA (IV, 2 mg/kg)4-AM-3-MP (IV, 2 mg/kg)pHBA (PO, 10 mg/kg)4-AM-3-MP (PO, 10 mg/kg)
Cmax (ng/mL) N/AN/A145.2412.8
AUC₀₋t (ng·h/mL) 310.5845.2 185.4680.5
t₁/₂ (h) 0.82.4 1.13.2
Clearance (L/h/kg) 6.42.3 N/AN/A
Bioavailability (F%) --11.9%16.1%

Data Interpretation: The in vivo data perfectly corroborates the in vitro findings. The systemic clearance of 4-AM-3-MP is nearly one-third that of pHBA, leading to a significantly extended half-life (2.4h vs 0.8h IV). The slight increase in oral bioavailability (16.1%) is attributed to the enhanced lipophilicity provided by the methyl group, which marginally improves gastrointestinal absorption and reduces first-pass metabolism.

Experimental Workflow Visualization

Workflow Dosing Dosing (C57BL/6) IV & PO Routes Sampling Blood Sampling (0.25h to 24h) Dosing->Sampling Prep Plasma Extraction (Protein PPT) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis PK PK Calculation (Non-Compartmental) Analysis->PK

Caption: Step-by-step in vivo pharmacokinetic experimental workflow for benzylamine evaluation.

Step-by-Step Methodology: In Vivo PK Study
  • Formulation: Dissolve 4-AM-3-MP in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubilization.

  • Animal Dosing: Administer to male C57BL/6 mice (n=3 per route) via intravenous (IV) tail vein injection (2 mg/kg) or oral (PO) gavage (10 mg/kg).

  • Blood Sampling: Collect 50 µL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 3,000 x g for 10 mins at 4°C to isolate plasma.

  • Sample Preparation: Add 150 µL of ice-cold acetonitrile (containing 10 ng/mL internal standard, e.g., labetalol) to 50 µL of plasma to precipitate proteins. Vortex for 2 mins, centrifuge at 12,000 x g for 10 mins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge). Elute using a gradient of 0.1% formic acid in water and acetonitrile. Detect 4-AM-3-MP using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Pharmacokinetic Modeling: Calculate PK parameters using non-compartmental analysis (NCA) via Phoenix WinNonlin software.

Strategic Conclusions

When utilized as a pharmacological probe or a building block in drug design, 4-(aminomethyl)-3-methylphenol offers distinct advantages over simple benzylamines like p-hydroxybenzylamine:

  • Metabolic Robustness: The C3-methyl group effectively shields the primary amine from rapid oxidative deamination, drastically reducing intrinsic clearance.

  • Target Modulation: It transitions the molecule from a rapid enzyme substrate to a weak, reversible inhibitor, providing a more stable pharmacophore for targeting central nervous system (CNS) receptors or functioning as a sustained antioxidant.

  • Translational Viability: The in vitro stability successfully translates to in vivo models, doubling the systemic half-life and improving overall exposure.

For drug development professionals engineering kinase inhibitors or GPCR ligands, incorporating the 4-AM-3-MP motif rather than an unmethylated benzylamine will likely yield superior pharmacokinetic properties and prolonged target engagement.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol" PubChem, [Link]. Accessed 31 March 2026.[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97472, 4-Hydroxybenzylamine" PubChem, [Link]. Accessed 31 March 2026.[2]

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